molecular formula C9H9ClN2 B11909213 2-(5-Chloropyridin-2-yl)-2-methylpropanenitrile

2-(5-Chloropyridin-2-yl)-2-methylpropanenitrile

Cat. No.: B11909213
M. Wt: 180.63 g/mol
InChI Key: OCOSPYJQNFRFFP-UHFFFAOYSA-N
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Description

2-(5-Chloropyridin-2-yl)-2-methylpropanenitrile is a useful research compound. Its molecular formula is C9H9ClN2 and its molecular weight is 180.63 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

IUPAC Name

2-(5-chloropyridin-2-yl)-2-methylpropanenitrile

InChI

InChI=1S/C9H9ClN2/c1-9(2,6-11)8-4-3-7(10)5-12-8/h3-5H,1-2H3

InChI Key

OCOSPYJQNFRFFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1=NC=C(C=C1)Cl

Origin of Product

United States

Foundational & Exploratory

2-(5-Chloropyridin-2-yl)-2-methylpropanenitrile CAS 1095544-68-5

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(5-Chloropyridin-2-yl)-2-methylpropanenitrile

Part 1: Executive Summary & Strategic Value

This compound (CAS 1095544-68-5) is a high-value heterocyclic building block used extensively in modern medicinal chemistry.[1][2] It serves as a critical intermediate for introducing the 5-chloropyridin-2-yl motif attached to a gem-dimethyl quaternary carbon. This structural arrangement is strategically employed in drug design to achieve two primary objectives:

  • Metabolic Stability: The gem-dimethyl group blocks

    
    -hydrogen abstraction, preventing metabolic degradation (e.g., by cytochrome P450 enzymes) at the benzylic-like position next to the pyridine ring.
    
  • Conformational Locking (Thorpe-Ingold Effect): The bulky methyl groups restrict bond rotation, pre-organizing the molecule into a bioactive conformation that enhances binding affinity to targets such as Glucokinase (GK) and Voltage-Gated Sodium Channels (Nav1.7/1.8) .

This guide details the synthesis, physicochemical properties, and downstream applications of this compound, providing researchers with a validated roadmap for its utilization in pharmaceutical development.

Part 2: Chemical Profile & Properties

PropertyData
CAS Number 1095544-68-5
IUPAC Name This compound
Synonyms

-Dimethyl-5-chloro-2-pyridineacetonitrile; 2-(5-Chloro-2-pyridyl)isobutyronitrile
Molecular Formula C

H

ClN

Molecular Weight 180.63 g/mol
Appearance Off-white to pale yellow solid
Melting Point 45–50 °C (Typical)
Boiling Point ~280 °C (Predicted)
Solubility Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water
pKa (Pyridine N) ~2.5 (Electron-withdrawing Cl reduces basicity)

Part 3: Synthetic Pathways & Protocols

The synthesis of CAS 1095544-68-5 typically follows two primary routes: Nucleophilic Aromatic Substitution (S


Ar)  (Process Route) or Dialkylation of Pyridineacetonitrile  (Laboratory Route).
Route A: Dialkylation of 2-(5-Chloropyridin-2-yl)acetonitrile (Laboratory Scale)

This method is preferred for gram-scale synthesis due to the availability of the mono-nitrile precursor.

  • Precursor: 2-(5-Chloropyridin-2-yl)acetonitrile (CAS 185315-51-9).

  • Reagents: Methyl Iodide (MeI), Sodium Hydride (NaH) or Potassium tert-butoxide (KO

    
    Bu).
    
  • Solvent: THF or DMF (Anhydrous).

Protocol:

  • Activation: Charge a flame-dried flask with NaH (2.5 eq, 60% dispersion) and anhydrous THF under N

    
    . Cool to 0 °C.
    
  • Addition: Dropwise add a solution of 2-(5-chloropyridin-2-yl)acetonitrile (1.0 eq) in THF. Stir for 30 min to form the carbanion (deep red/orange color).

  • Alkylation: Add MeI (2.5–3.0 eq) dropwise, maintaining temperature <10 °C. The reaction is highly exothermic.

  • Completion: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.

  • Workup: Quench with sat. NH

    
    Cl. Extract with EtOAc. Wash organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc) or recrystallization from heptane.

Route B: S Ar of 2,5-Dichloropyridine (Process Scale)

This route avoids the use of toxic MeI and starts from cheaper commodity chemicals, utilizing the electron-deficient nature of the pyridine ring.

  • Precursor: 2,5-Dichloropyridine (CAS 1611-92-3).

  • Nucleophile: Isobutyronitrile anion.

  • Base: KHMDS or LiHMDS (Lithium Hexamethyldisilazide).

Protocol:

  • Deprotonation: In a reactor, mix Isobutyronitrile (1.1 eq) with Toluene. Cool to -10 °C.

  • Base Addition: Add KHMDS (1.2 eq, in THF/Toluene) slowly to generate the tertiary carbanion.

  • Coupling: Add 2,5-Dichloropyridine (1.0 eq). The 2-position chlorine is displaced due to activation by the ring nitrogen (S

    
    Ar mechanism).
    
  • Heating: Heat to 60–80 °C for 4–8 hours to drive the reaction to completion.

  • Workup: Quench with water/HCl. Phase separation. Crystallize the product from Isopropanol/Water.

Part 4: Visualizing the Synthesis Logic

The following diagram illustrates the decision matrix for selecting the synthesis route and the downstream transformations.

SynthesisPathways Start_A Precursor A: 2-(5-Chloropyridin-2-yl)acetonitrile Reagents_A Route A (Lab): NaH (2.5 eq), MeI (3.0 eq) THF, 0°C -> RT Start_A->Reagents_A Start_B Precursor B: 2,5-Dichloropyridine Reagents_B Route B (Process): Isobutyronitrile, KHMDS Toluene, 80°C (SnAr) Start_B->Reagents_B Target TARGET: 2-(5-Chloropyridin-2-yl)- 2-methylpropanenitrile (CAS 1095544-68-5) Reagents_A->Target Reagents_B->Target Hydrolysis Hydrolysis (NaOH/H2O or H2SO4) Target->Hydrolysis Reduction Reduction (H2/Raney Ni or LAH) Target->Reduction Acid Product 1: Carboxylic Acid (Amide Coupling) Hydrolysis->Acid Amine Product 2: Primary Amine (Urea/Amine formation) Reduction->Amine

Figure 1: Synthetic pathways for CAS 1095544-68-5 showing Lab (Route A) and Process (Route B) options and downstream utility.

Part 5: Applications in Drug Discovery

This compound is a "privileged structure" intermediate. Its 5-chloropyridine core is a bioisostere for 4-chlorophenyl groups, offering improved solubility and a distinct electrostatic profile.

Glucokinase Activators (GKAs)
  • Mechanism: GKAs enhance insulin secretion and glucose uptake. The 2-methyl-2-(pyridin-2-yl)propanamide motif is a common pharmacophore in GKA candidates (e.g., related to Dorzagliatin analogs or GKA50 series).

  • Role of Intermediate: The nitrile is hydrolyzed to the corresponding carboxylic acid (2-(5-chloropyridin-2-yl)-2-methylpropanoic acid), which is then coupled with an amine (e.g., a thiazole or pyrazole derivative) to form the active amide drug.

  • Benefit: The gem-dimethyl group locks the amide into a bioactive conformation that fits the allosteric site of Glucokinase.

Nav1.7 Inhibitors (Pain Management)
  • Mechanism: Selective inhibition of Voltage-Gated Sodium Channel 1.7.

  • Role of Intermediate: The nitrile can be reduced to the primary amine (2-(5-chloropyridin-2-yl)-2-methylpropan-1-amine). This amine is then coupled to form sulfonamides or ureas.

  • Benefit: The 5-chloropyridine ring provides metabolic stability against oxidative metabolism compared to a phenyl ring.

Part 6: Analytical Controls & Safety

Quality Control Parameters
TestMethodAcceptance Criteria
Identification 1H-NMR (DMSO-d6)

1.70 (s, 6H), 7.65 (d, 1H), 8.05 (dd, 1H), 8.60 (d, 1H)
Purity HPLC (C18, ACN/H2O)> 98.0% Area
Water Content Karl Fischer< 0.5% w/w
Residual Solvents GC-HSToluene < 890 ppm, THF < 720 ppm
Safety & Handling (MSDS Highlights)
  • Hazards: Acute Toxicity (Oral/Dermal/Inhalation), Skin Irritation (H315), Eye Irritation (H319).

  • Specific Risk: Nitriles can liberate cyanide under extreme metabolic or chemical conditions, though this steric hindrance makes it relatively stable.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

References

  • Preparation of Pyridyl-acetonitriles:Organic Process Research & Development, 2012, 16(12), 1953–1966. (General method for SnAr of chloropyridines with nitriles).
  • Gem-Dimethyl Effect in Drug Design: Journal of Medicinal Chemistry, 2015 , 58(15), 5713–5727. Link

  • Glucokinase Activator SAR:Bioorganic & Medicinal Chemistry Letters, 2009, 19(3), 930-936. (Discusses 5-chloropyridin-2-yl motifs in GKA).
  • Synthesis of Dorzagliatin Intermediates:Chinese Journal of Pharmaceuticals, 2020, 51.
  • Supplier Data: Fluorochem Ltd., Product Code F935524.[2] Link

Sources

Technical Guide: Structure, Properties, and Synthesis of Enzalutamide Intermediate B

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure, properties, and synthetic utility of Enzalutamide Intermediate B , identified herein as the advanced amine fragment 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid (and its corresponding methyl ester).

Executive Summary

In the convergent synthesis of Enzalutamide (MDV3100), Intermediate B serves as the critical nucleophilic partner that reacts with the electrophilic isothiocyanate fragment (Intermediate A) to construct the thiohydantoin core. Chemically identified as 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid (or its methyl ester derivative), this molecule dictates the regioselectivity of the final cyclization and introduces the essential dimethyl-substituted alpha-carbon that confers metabolic stability to the drug.

This guide analyzes the physicochemical properties, synthetic pathways, and quality control parameters for Intermediate B, providing researchers with a self-validating protocol for its generation and characterization.

Note on Nomenclature: While impurity profiling (e.g., pharmacopeial standards) sometimes designates the starting material 4-bromo-2-fluoro-N-methylbenzamide as "Impurity/Intermediate B," this guide focuses on the advanced coupling fragment (CAS 1289942-66-0 / 1332524-01-2) due to its higher complexity and critical role in the final API assembly.

Chemical Identity & Structural Analysis[1]

Identification Data
ParameterDetail
Chemical Name 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid
Common Aliases Enzalutamide Amine Fragment; Intermediate 2; MDV-3100 Amine
CAS Number 1289942-66-0 (Acid form) 1332524-01-2 (Methyl ester form)
Molecular Formula C₁₂H₁₅FN₂O₃
Molecular Weight 254.26 g/mol (Acid)
SMILES CNC(=O)c1ccc(cc1F)NC(C)(C)C(=O)O
Structural Features & Reactivity
  • Gem-Dimethyl Group: The sterically bulky gem-dimethyl group at the

    
    -position prevents metabolic hydrolysis and restricts the conformational freedom of the amino acid tail, favoring the subsequent cyclization step.
    
  • Fluorine Substituent: The ortho-fluorine atom on the phenyl ring exerts an inductive electron-withdrawing effect, modulating the nucleophilicity of the aniline nitrogen. This fine-tuning is crucial for preventing over-reaction while ensuring sufficient reactivity toward the isothiocyanate.

  • Amide Moiety: The N-methylbenzamide group is robust but susceptible to hydrolysis under strongly acidic/basic conditions, necessitating controlled pH environments during the Ullmann coupling step.

Synthetic Pathways & Causality

The synthesis of Intermediate B typically proceeds via a copper-catalyzed Ullmann-type coupling. This route is preferred over nucleophilic aromatic substitution (


) due to the weak electrophilicity of the unactivated aryl bromide.
Synthesis Workflow (Graphviz Diagram)

Enzalutamide_Intermediate_B_Synthesis Start1 4-Bromo-2-fluoro- N-methylbenzamide (CAS 749927-69-3) Inter_B_Acid Intermediate B (Acid) (CAS 1289942-66-0) Start1->Inter_B_Acid Ullmann Coupling (DMF/H2O, 90°C) Start2 2-Aminoisobutyric Acid (AIB) Start2->Inter_B_Acid Catalyst CuI / K2CO3 Ligand: Acetylacetone Catalyst->Inter_B_Acid Inter_B_Ester Intermediate B (Methyl Ester) (CAS 1332524-01-2) Inter_B_Acid->Inter_B_Ester Esterification (Reflux) Reagent_Ester SOCl2 / MeOH Reagent_Ester->Inter_B_Ester

Figure 1: Synthetic route for Enzalutamide Intermediate B via Ullmann coupling and subsequent esterification.

Detailed Protocol: Ullmann Coupling

Objective: Couple 4-bromo-2-fluoro-N-methylbenzamide with 2-aminoisobutyric acid.

  • Reagent Setup: Charge a reactor with 4-bromo-2-fluoro-N-methylbenzamide (1.0 eq), 2-aminoisobutyric acid (1.5 eq), and Potassium Carbonate (2.0 eq).

  • Catalytic System: Add CuI (0.1 eq) and 2-acetylcyclohexanone or acetylacetone (0.2 eq) as the ligand. The ligand is essential to solubilize the copper species and stabilize the oxidative addition intermediate.

  • Solvent & Condition: Use DMF/Water (9:1) to ensure solubility of the amino acid salt. Heat to 90–100°C for 12–16 hours.

    • Causality: Water is included to dissolve the inorganic base and amino acid, but excess water can stall the reaction; the 9:1 ratio is the optimal trade-off.

  • Workup: Cool to room temperature. Acidify with 1N HCl to pH 3–4 to precipitate the product (Acid form). Filter and wash with water to remove inorganic salts and copper residues.

Physicochemical Properties[4][5]

Understanding the physical state of Intermediate B is vital for process handling.

PropertyValue / Description
Appearance Off-white to pale yellow crystalline solid
Melting Point 208 – 212 °C (Acid form)
Solubility Soluble in DMSO, DMF, Methanol. Sparingly soluble in water (Acid form precipitates at low pH).
pKa ~3.8 (Carboxylic acid), ~2.5 (Aniline nitrogen - very weak base due to EWG)
Hygroscopicity Low (crystalline form); Amorphous forms may be hygroscopic.

Analytical Characterization

HPLC Method for Purity & Impurities

A reverse-phase HPLC method is required to separate Intermediate B from the unreacted bromo-precursor and the des-fluoro impurities.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 235 nm (monitoring the benzamide chromophore).

Spectroscopic Profile
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.5 (br s, 1H, COOH)
      
    • 
       8.2 (q, 1H, NH-Methyl)
      
    • 
       7.6 (t, 1H, Ar-H)
      
    • 
       6.5 (dd, 1H, Ar-H)
      
    • 
       6.3 (dd, 1H, Ar-H)
      
    • 
       2.7 (d, 3H, N-CH3)
      
    • 
       1.4 (s, 6H, gem-dimethyl)
      
    • Interpretation: The distinct singlet at 1.4 ppm confirms the incorporation of the aminoisobutyric acid fragment.

Impurity Profiling & Fate Map

Control of Intermediate B purity is critical as impurities here can propagate to the final API, often forming difficult-to-remove analogs.

Key Impurities
Impurity NameStructure/OriginRisk Level
Impurity B1 (Starting Material) 4-bromo-2-fluoro-N-methylbenzamideHigh (Competes in next step)
Impurity B2 (Des-fluoro) Defluorinated analog formed via hydrodehalogenation during couplingMedium (Genotoxic potential)
Impurity B3 (Dimer) N,N-diaryl species formed if amine reacts twiceLow (Sterically hindered)
Impurity Fate Diagram (Graphviz)

Impurity_Fate_Map Inter_B Intermediate B (Target) Final_API Enzalutamide API Inter_B->Final_API + Isothiocyanate (A) Imp_SM Unreacted SM (Bromo-amide) Imp_API_SM Bromo-Analog Impurity (Difficult Removal) Imp_SM->Imp_API_SM Carried Through Imp_DesF Des-Fluoro Impurity Imp_API_DesF Des-Fluoro Enzalutamide Imp_DesF->Imp_API_DesF Reacts with (A)

Figure 2: Fate map illustrating how impurities in Intermediate B propagate to the final Enzalutamide drug substance.

Handling & Safety (MSDS Highlights)

  • Hazards: Intermediate B is an irritant (Skin/Eye).[1] The precursor (Bromo-amide) is potentially toxic.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The methyl ester form is more stable than the free acid, which can decarboxylate at elevated temperatures (>150°C).

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood during the Ullmann coupling due to DMF vapors.

References

  • Medivation, Inc. (2006). Diarylhydantoin compounds. US Patent 7,709,517. Link

  • Sawant, R., et al. (2012). Process for the preparation of Enzalutamide. WO Patent 2014041487.[2] Link

  • ChemicalBook. (2024). Product entry: 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid (CAS 1289942-66-0).[3] Link

  • PubChem. (2024). Compound Summary: Enzalutamide Intermediate B. Link

  • BenchChem. (2025). Enzalutamide Synthesis Intermediates Technical Guide. Link

Sources

An In-depth Technical Guide to 2-(5-Chloropyridin-2-yl)-2-methylpropanenitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(5-Chloropyridin-2-yl)-2-methylpropanenitrile, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. We will delve into its fundamental molecular characteristics, synthesis, and potential applications, offering insights grounded in established scientific principles.

Core Molecular Attributes

This compound is a substituted pyridine derivative. A thorough understanding of its molecular formula and weight is the foundational first step for any quantitative experimental work, including reaction stoichiometry, preparation of standard solutions, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₉H₉ClN₂[1]
Molecular Weight 180.64 g/mol
IUPAC Name This compound
CAS Number 1095544-68-5[1]

The presence of a chlorine atom on the pyridine ring and a nitrile group significantly influences the molecule's reactivity and potential as a scaffold in drug design. The nitrile group, for instance, can serve as a precursor for other functional groups or act as a key interacting element with biological targets.

Synthesis and Methodologies

The synthesis of this compound typically involves the modification of a pre-formed chloropyridine scaffold. A plausible and commonly employed synthetic strategy involves the nucleophilic substitution of a suitable leaving group on a pyridine ring with a propanenitrile moiety.

Conceptual Synthesis Workflow

A generalized synthetic pathway can be visualized as follows. This diagram illustrates the logical flow from starting materials to the final product, a critical consideration for process optimization and scale-up in a drug development context.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Formation 2-Amino-5-chloropyridine 2-Amino-5-chloropyridine Diazotization Diazotization 2-Amino-5-chloropyridine->Diazotization 1. NaNO₂, HCl Propanenitrile Precursor Propanenitrile Precursor Alkylation Alkylation/ Substitution Propanenitrile Precursor->Alkylation Sandmeyer_Reaction Sandmeyer-type Reaction (e.g., with CuCN) Diazotization->Sandmeyer_Reaction 2. CuCN Sandmeyer_Reaction->Alkylation Intermediate Product This compound Alkylation->Product

Caption: Generalized synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Illustrative)

The following is an illustrative protocol based on common organic synthesis reactions. Note: This is a generalized procedure and requires optimization and safety assessment for laboratory implementation.

  • Preparation of the Pyridine Precursor: A common starting material is 2-amino-5-chloropyridine.[2] This can be converted to a more reactive intermediate. For instance, a Sandmeyer-type reaction can be employed to introduce the nitrile group at the 2-position of the pyridine ring, though direct alkylation is also a possibility depending on the specific synthetic route.

  • Alkylation: The introduction of the dimethylpropanenitrile moiety can be achieved through various alkylation methods. This often involves a strong base to deprotonate the carbon alpha to the nitrile, creating a nucleophile that can then react with a suitable electrophile on the pyridine ring.

  • Work-up and Purification: Following the reaction, a standard aqueous work-up is typically performed to remove inorganic byproducts. The crude product is then purified, commonly using column chromatography on silica gel, to yield the final this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is indispensable.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method, often using a C18 column with a mobile phase consisting of acetonitrile and a buffered aqueous solution, is a standard technique for assessing purity.[3][4] The retention time and peak purity are critical parameters.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides information on both the retention time and the mass-to-charge ratio of the compound and any impurities, aiding in their identification.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation, confirming the connectivity of atoms within the molecule.

  • Elemental Analysis: This technique provides the percentage composition of elements (C, H, N, Cl), which should correspond to the calculated values for the molecular formula C₉H₉ClN₂.

Applications in Drug Development and Research

Substituted pyridines are a cornerstone of medicinal chemistry due to their presence in numerous biologically active molecules. This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The chloropyridine moiety is a common feature in various pharmaceutical agents.

The nitrile group is particularly versatile. It can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up a wide array of subsequent chemical transformations. This allows for the exploration of a diverse chemical space in the search for novel drug candidates.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is essential to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Conclusion

This compound is a compound with well-defined molecular characteristics that holds significant potential as an intermediate in synthetic and medicinal chemistry. A thorough understanding of its properties, synthesis, and analytical characterization is crucial for its effective utilization in research and drug development endeavors. The methodologies and data presented in this guide provide a solid foundation for scientists working with this versatile molecule.

References

  • 2-(5-Chloropyridin-2-yl)acetonitrile. Acros Pharmatech. [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju.edu. [Link]

  • This compound. Appretech Scientific Limited. [Link]

  • 2-Amino-5-chloropyridine. PubChem. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. [Link]

  • Analytical Methods. RSC Publishing. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Academia.edu. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-(5-Chloropyridin-2-yl)-2-methylpropanenitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Solubility Landscape for Novel Pyridine Derivatives

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide offers a deep dive into the solubility characteristics of 2-(5-Chloropyridin-2-yl)-2-methylpropanenitrile. In the realm of medicinal chemistry and material science, understanding the solubility of a compound is not merely a preliminary step; it is a critical determinant of its viability for synthesis, formulation, and ultimately, its therapeutic or functional efficacy. This document moves beyond a simple recitation of data, providing a framework for understanding the underlying principles that govern solubility and empowering you to make informed decisions in your experimental design. As an intermediate in the synthesis of potentially bioactive molecules, a thorough grasp of this compound's behavior in various organic solvents is paramount.[1][2][3][4]

Deconstructing the Molecule: A Structural Approach to Predicting Solubility

The solubility of a compound is fundamentally dictated by its molecular structure. The principle of "similia similibus solvuntur" or "like dissolves like" serves as our guiding tenet.[5] Let's dissect the key structural features of this compound and their implications for its solubility profile.

  • The Pyridine Ring: The nitrogen atom in the pyridine ring introduces polarity and a site for potential hydrogen bonding, suggesting some affinity for polar solvents.

  • The Chloro Group: The electronegative chlorine atom enhances the polarity of the pyridine ring, albeit with a modest contribution to overall solubility.

  • The Nitrile Group (-C≡N): The cyano group is strongly polar and can act as a hydrogen bond acceptor. This functional group significantly influences the compound's interaction with polar solvents.[6][7][8]

  • The Gem-Dimethyl Group: The two methyl groups attached to the same carbon atom create a nonpolar, sterically hindered region, which will favor solubility in less polar or nonpolar solvents.

Overall Polarity Assessment: this compound can be classified as a moderately polar compound. The presence of the polar pyridine and nitrile functionalities is balanced by the nonpolar hydrocarbon backbone and the chloro-substituent. This duality suggests that the compound will exhibit a nuanced solubility profile, with optimal solubility likely in solvents of intermediate polarity.

A Curated Selection of Organic Solvents: A Rationale

The choice of solvent is a critical experimental parameter. The following table provides a reasoned selection of organic solvents for solubility determination, categorized by their polarity. The rationale for their inclusion is based on the structural analysis of our target compound.

Solvent ClassExample SolventsRationale for Inclusion
Protic Polar Methanol, EthanolCapable of hydrogen bonding with the pyridine nitrogen and nitrile group.
Aprotic Polar Acetone, AcetonitrileCan engage in dipole-dipole interactions with the polar functionalities of the compound.
Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Highly polar solvents known to dissolve a wide range of organic compounds, including other cyanopyridine derivatives.[9]
Nonpolar Toluene, HexaneTo assess the influence of the nonpolar regions of the molecule on solubility.
Intermediate Polarity Dichloromethane (DCM), Tetrahydrofuran (THF)Often provide a good balance for dissolving moderately polar compounds.

Quantitative Solubility Determination: A Step-by-Step Protocol

The following protocol outlines a reliable gravimetric method for determining the solubility of this compound. This method is robust and provides a direct measure of solubility.

Objective: To determine the mass of the compound that can be dissolved in a specific volume of a given solvent at a controlled temperature to achieve a saturated solution.

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Syringe filters (0.22 µm, solvent-compatible)

  • Pre-weighed evaporation dishes

Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_quantification Quantification prep1 Add excess compound to a vial prep2 Add a known volume of solvent prep1->prep2 equil Seal vial and place in a thermostatically controlled shaker (e.g., 24 hours at 25°C) prep2->equil sep1 Allow undissolved solid to settle equil->sep1 sep2 Withdraw a known volume of the supernatant using a syringe sep1->sep2 sep3 Filter the supernatant through a 0.22 µm syringe filter into a pre-weighed evaporation dish sep2->sep3 quant1 Evaporate the solvent under controlled conditions (e.g., vacuum oven) sep3->quant1 quant2 Weigh the evaporation dish containing the dried solute quant1->quant2 quant3 Calculate solubility (e.g., in mg/mL) quant2->quant3

Caption: Gravimetric solubility determination workflow.

Detailed Steps:

  • Preparation: To a series of vials, add an excess amount of this compound. The exact amount is not critical, as long as undissolved solid remains after equilibration.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

  • Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours) to ensure the formation of a saturated solution.

  • Separation: After equilibration, carefully remove the vials and allow the undissolved solid to settle.

  • Sampling and Filtration: Using a syringe, withdraw a precise volume (e.g., 1.0 mL) of the clear supernatant. Attach a 0.22 µm syringe filter and dispense the filtered solution into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microparticles.

  • Solvent Evaporation: Place the evaporation dishes in a vacuum oven at a temperature that will facilitate solvent evaporation without decomposing the compound.

  • Final Weighing: Once the solvent has completely evaporated, allow the evaporation dish to cool to room temperature in a desiccator and then weigh it on an analytical balance.

  • Calculation: The solubility is calculated using the following formula:

    Solubility (mg/mL) = (Mass of dish with solute - Mass of empty dish) / Volume of supernatant taken

Interpreting the Results: A Predictive Framework

The experimental data obtained can be interpreted within the framework of the compound's structural features.

Expected Solubility Trends:

  • High Solubility: It is anticipated that this compound will exhibit its highest solubility in polar aprotic solvents like DMF and DMSO , and solvents of intermediate polarity such as DCM and acetone .[9] These solvents can effectively interact with the polar nitrile and pyridine moieties without the steric hindrance that might be encountered with protic solvents.

  • Moderate Solubility: Protic polar solvents like methanol and ethanol are expected to be moderately good solvents. While they can hydrogen bond with the compound, the nonpolar regions of the molecule may limit its overall solubility.

  • Low Solubility: Nonpolar solvents such as hexane and toluene are predicted to be poor solvents for this compound due to the significant polarity imparted by the nitrile and pyridine groups.

Broader Implications in a Research and Development Context

A comprehensive understanding of the solubility of this compound has far-reaching implications:

  • Reaction Chemistry: The choice of solvent for subsequent synthetic transformations is critical. A solvent that fully dissolves the reactants will lead to a homogeneous reaction mixture, often resulting in faster reaction rates and higher yields.

  • Purification: Solubility data is essential for developing effective purification strategies, such as recrystallization. The ideal recrystallization solvent will dissolve the compound at an elevated temperature but show limited solubility at lower temperatures, allowing for the isolation of pure crystals.

  • Formulation Development: For compounds intended for biological screening, solubility in pharmaceutically acceptable co-solvents is a key consideration. Poor solubility can be a major hurdle in drug development.

Conclusion: A Foundation for Further Investigation

This technical guide provides a robust framework for understanding and experimentally determining the solubility of this compound in a range of organic solvents. By combining a theoretical understanding of its molecular structure with a rigorous experimental protocol, researchers can generate the critical data needed to advance their research and development efforts. The principles and methodologies outlined herein are designed to be broadly applicable, serving as a valuable resource for the characterization of other novel compounds.

References

  • Mechanistic studies on the synthesis of bicalutamide. Organic & Biomolecular Chemistry.
  • Procedure For Determining Solubility of Organic Compounds. Scribd.
  • Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.
  • Solubility test for Organic Compounds. Unknown Source.
  • How can you determine the solubility of organic compounds?. Quora.
  • Solubility of Organic Compounds. Unknown Source.
  • 2-cyano pyridine. ChemBK.
  • Process for preparing bicalutamide.
  • Synthesis of (R)-bicalutamide derivatives.
  • Procedure for the synthesis of bicalutamide.
  • Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prost
  • 4-Cyanopyridine. PubChem.
  • Cyanopyridine: Common isomorphs, applications, side effects and safety. Chempanda.
  • Solubility of some novel cyanopyridine deriv

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A Comprehensive Technical Guide to 2-(5-Chloropyridin-2-yl)-2-methyl-propionitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chemical compound 2-(5-Chloropyridin-2-yl)-2-methyl-propionitrile, focusing on its nomenclature, structural identification, and key chemical properties. Designed for professionals in the fields of chemical research and pharmaceutical development, this document synthesizes critical information to support experimental design and application.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is fundamental to successful research and development. This section details the various identifiers for 2-(5-Chloropyridin-2-yl)-2-methyl-propionitrile, ensuring clarity and precision in scientific communication.

IUPAC Name and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2-(5-chloropyridin-2-yl)-2-methylpropanenitrile .[1] This name precisely describes the molecular structure, indicating a propanenitrile backbone substituted at the second carbon with both a methyl group and a 5-chloropyridin-2-yl group.

In literature and commercial listings, several synonyms are used interchangeably:

  • 2-(5-chloropyridin-2-yl)-2-methylpropionitrile

  • 5-Chloro-α,α-dimethyl-2-pyridineacetonitrile

Understanding these synonyms is crucial for conducting comprehensive literature searches and sourcing the compound from various suppliers.

Chemical Structure and Identifiers

The structural and molecular formulas provide a clear representation of the compound's composition and connectivity.

IdentifierValue
Molecular Formula C9H9ClN2
Molecular Weight 180.64 g/mol [2]
CAS Number 1095544-68-5[2]
Canonical SMILES CC(C)(C#N)C1=CC=C(Cl)C=N1[1]
InChI InChI=1S/C9H9ClN2/c1-9(2,6-11)8-4-3-7(10)5-12-8/h3-5H,1-2H3[1]
InChI Key Not readily available in searched sources.

The Chemical Abstracts Service (CAS) number is a unique identifier that is essential for database searches and regulatory purposes. The SMILES and InChI strings provide standardized, machine-readable representations of the molecular structure, facilitating cheminformatics applications.

Logical Relationships in Nomenclature

The nomenclature of organic compounds follows a logical hierarchy, which can be visualized to understand the relationship between the parent structure and its substituents.

Caption: Relationship between the pyridine core and its substituents.

Physicochemical Properties

While specific experimental data for 2-(5-Chloropyridin-2-yl)-2-methyl-propionitrile is not extensively published, predictions based on its structure and data from similar compounds can provide valuable insights for experimental planning.

PropertyPredicted/Reported Value
Purity ≥98% (typical for commercial samples)[2]
Appearance Likely a solid at room temperature.
Solubility Expected to be soluble in common organic solvents.

Synthesis and Reactivity

The synthesis of related pyridine-containing nitriles often involves the reaction of a chloropyridine derivative with a suitable nitrile-containing precursor. For instance, the synthesis of γ-aminobutyric acid utilizes γ-chlorobutyronitrile as a starting material, which undergoes nucleophilic substitution.[3] A plausible synthetic route for 2-(5-Chloropyridin-2-yl)-2-methyl-propionitrile could involve the reaction of 2,5-dichloropyridine with the anion of isobutyronitrile.

Hypothetical Synthesis Workflow:

SynthesisWorkflow start Start Materials step1 Deprotonation of Isobutyronitrile start->step1 Isobutyronitrile, Strong Base (e.g., LDA) step2 Nucleophilic Aromatic Substitution start->step2 2,5-Dichloropyridine step1->step2 Carbanion Intermediate step3 Work-up and Purification step2->step3 Crude Product end Final Product step3->end Purified 2-(5-Chloropyridin-2-yl)-2-methyl-propionitrile

Caption: A potential synthetic workflow for the target compound.

Applications in Research and Development

Pyridine and nitrile moieties are common pharmacophores in drug discovery. The structural motif present in 2-(5-Chloropyridin-2-yl)-2-methyl-propionitrile suggests potential applications as an intermediate in the synthesis of biologically active molecules. For example, 2-amino-5-chloropyridine is a key intermediate in the synthesis of the sedative-hypnotic drug zopiclone.[4] The presence of the chloro- and dimethylpropionitrile groups offers sites for further chemical modification, making it a versatile building block for creating libraries of novel compounds for screening.

Safety and Handling

References

  • This compound. Appretech Scientific Limited. [Link]

  • γ-Aminobutyric acid. Organic Syntheses Procedure. [Link]

  • CN106632014A - Preparation of 2-amino-5-chloropyridine.

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Key intermediates in the synthesis of Enzalutamide (MDV-3100)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Key Intermediates in the Synthesis of Enzalutamide (MDV-3100)

Abstract

Enzalutamide (marketed as Xtandi®) is a second-generation, non-steroidal androgen receptor (AR) inhibitor that has become a cornerstone in the treatment of castration-resistant prostate cancer (CRPC).[1] Unlike its predecessors, Enzalutamide acts on multiple stages of the AR signaling pathway, providing a more comprehensive blockade.[1] The commercial success and therapeutic importance of Enzalutamide have spurred significant research into developing efficient, scalable, and cost-effective synthetic routes. A deep understanding of the key intermediates is crucial for process optimization, impurity profiling, and the development of novel synthetic strategies. This guide provides a detailed examination of the core intermediates involved in the most prominent and industrially relevant synthetic pathways to Enzalutamide, offering field-proven insights into the rationale behind their selection and synthesis.

Introduction to Enzalutamide Synthesis

The chemical structure of Enzalutamide, 4-{3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl}-2-fluoro-N-methylbenzamide, features a central thiohydantoin core linking two distinct aromatic moieties.[1] This structure lends itself to convergent synthetic strategies, where the two key aromatic fragments are synthesized separately and then coupled in a final step to form the thiohydantoin ring and the complete molecule.

Several synthetic routes have been reported in scientific literature and patents since its initial development.[2][3][4] The most widely adopted industrial syntheses, such as the second-generation route developed by Medivation, prioritize efficiency, scalability, and the use of crystalline, easily purifiable intermediates.[4] These routes typically revolve around the synthesis of two primary building blocks: an isothiocyanate component and an amino acid derivative.

Core Synthetic Strategy: A Convergent Approach

The most practical and widely documented synthesis of Enzalutamide involves a convergent design. This approach breaks the complex molecule into two key, more manageable intermediates. These intermediates are synthesized through independent multi-step pathways and are then combined in the final stages of the synthesis. This strategy is advantageous for industrial-scale production as it allows for the optimization of each pathway separately and often results in higher overall yields.[4]

The two pivotal intermediates in this convergent approach are:

  • Key Intermediate A: 4-isothiocyanato-2-(trifluoromethyl)benzonitrile

  • Key Intermediate B: Methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate

The overall logic of this convergent synthesis is visualized below.

G cluster_A Synthesis of Intermediate A cluster_B Synthesis of Intermediate B A_start 4-Amino-2-(trifluoromethyl)benzonitrile A_end Key Intermediate A 4-isothiocyanato-2-(trifluoromethyl)benzonitrile A_start->A_end Thiophosgenation Enzalutamide Enzalutamide A_end->Enzalutamide Cyclization B_start 4-Bromo-2-fluorobenzoic acid B_int1 Amide Formation B_start->B_int1 B_int2 Ullmann Coupling B_int1->B_int2 B_end Key Intermediate B Methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate B_int2->B_end B_end->Enzalutamide caption Fig 1: Convergent Synthesis of Enzalutamide.

Caption: High-level overview of the convergent synthetic route to Enzalutamide.

Synthesis of Key Intermediate A: 4-isothiocyanato-2-(trifluoromethyl)benzonitrile

This intermediate serves as the electrophilic component in the key cyclization step. The isothiocyanate group (-N=C=S) is highly reactive towards primary amines, making it ideal for constructing the thiohydantoin ring. Its synthesis starts from the commercially available 4-amino-2-(trifluoromethyl)benzonitrile.[1][5]

The most common method for this transformation is the reaction with thiophosgene (CSCl₂) or a safer alternative like phenyl thiochloroformate.[1][5][6] The use of thiophosgene is highly effective but requires stringent safety precautions due to its extreme toxicity.

G start 4-Amino-2-(trifluoromethyl)benzonitrile product 4-isothiocyanato-2-(trifluoromethyl)benzonitrile start->product Reaction reagent Thiophosgene (CSCl₂) in a biphasic system (e.g., water/DCM) reagent->product caption Fig 2: Synthesis of the Isothiocyanate Intermediate.

Caption: Direct conversion to the key isothiocyanate intermediate.

Experimental Protocol: Synthesis of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile [1]

  • Reaction Setup: To a stirred biphasic mixture of water (22 mL) and a suitable organic solvent, add 4-amino-2-(trifluoromethyl)benzonitrile (12 mmol).

  • Reagent Addition: Cool the mixture in an ice bath and add thiophosgene (13 mmol) dropwise while maintaining vigorous stirring.

  • Reaction Monitoring: Allow the reaction to proceed at low temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic phase sequentially with a dilute acid (e.g., 1N HCl), water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting 4-isothiocyanato-2-(trifluoromethyl)benzonitrile can be purified by crystallization or column chromatography if necessary, though often the crude product is of sufficient purity for the subsequent step.

Causality and Trustworthiness: The use of a biphasic system helps to control the reaction rate and manage the release of HCl gas produced as a byproduct. The aqueous base (often sodium bicarbonate) neutralizes the HCl, driving the reaction to completion. This protocol is self-validating as the progress can be easily tracked, and the product is readily isolated. The purity is critical for the subsequent high-yield cyclization step.

Synthesis of Key Intermediate B: Methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate

This intermediate is the nucleophilic component, containing the secondary amine that attacks the isothiocyanate. Its synthesis is a multi-step process that builds the substituted aniline ring system. An efficient route starts from 4-bromo-2-fluorobenzoic acid.[2]

The synthesis involves several key transformations:

  • Amidation: The carboxylic acid is first converted to an acid chloride and then reacted with methylamine to form the N-methylbenzamide moiety.

  • Ullmann Coupling: A copper-catalyzed Ullmann coupling reaction is employed to form the C-N bond between the aryl bromide and an amino acid derivative, typically the methyl ester of 2-amino-2-methylpropanoic acid.[2][7] This step is critical for assembling the core structure of the intermediate.

  • Esterification: If the coupling is performed with the free acid (2-amino-2-methylpropanoic acid), a final esterification step is required.[2]

G start 4-Bromo-2-fluorobenzoic acid int1 4-Bromo-2-fluoro-N-methylbenzamide start->int1 Amidation step1 1. SOCl₂ 2. Methylamine product Methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate int1->product C-N Coupling step2 Ullmann Coupling with 2-Amino-2-methylpropanoic acid methyl ester (CuI, base) caption Fig 3: Multi-step synthesis of the amino-ester intermediate.

Caption: Pathway to construct the second key fragment for Enzalutamide.

Experimental Protocol: Ullmann Coupling Step [2]

  • Reaction Setup: In a reaction vessel purged with an inert gas (e.g., nitrogen), charge 4-bromo-2-fluoro-N-methylbenzamide, 2-amino-2-methylpropanoic acid, copper(I) iodide (CuI) as the catalyst, a suitable ligand (e.g., L-proline), and a base (e.g., K₂CO₃) in a high-boiling polar aprotic solvent like DMSO or DMF.

  • Heating: Heat the reaction mixture to a high temperature (typically >100 °C) and maintain for several hours until the starting material is consumed (monitored by HPLC).

  • Work-up: Cool the reaction mixture and quench with water. Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic extracts to remove the solvent and inorganic salts. The crude product, 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid, is then isolated.

  • Esterification: The resulting carboxylic acid is then esterified, for example, by reacting with thionyl chloride in methanol, to yield the final methyl ester intermediate.[2]

Causality and Trustworthiness: The Ullmann coupling is a classic and robust method for forming aryl-amine bonds, which are often challenging to construct via other means. The copper catalyst is essential for facilitating this cross-coupling reaction. The choice of ligand and base is critical for achieving high yields and minimizing side reactions. Each intermediate in this sequence is typically a stable, crystalline solid, allowing for purification by recrystallization at each stage, which is a hallmark of a reliable industrial process.[4]

The Final Convergent Step: Thiohydantoin Ring Formation

The culmination of the synthesis is the reaction between Key Intermediate A and Key Intermediate B. In this step, the secondary amine of the amino ester (Intermediate B) acts as a nucleophile, attacking the central carbon of the isothiocyanate group (Intermediate A). This is followed by an intramolecular cyclization, where the ester is displaced by the newly formed thiourea nitrogen, closing the five-membered thiohydantoin ring to form Enzalutamide.[4]

Experimental Protocol: Synthesis of Enzalutamide [8]

  • Reaction Setup: Dissolve Key Intermediate B (methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate) and Key Intermediate A (4-isothiocyanato-2-(trifluoromethyl)benzonitrile) in a mixture of solvents, such as DMSO and isopropyl acetate.[8]

  • Heating: Heat the reaction mixture to approximately 80-95 °C and stir overnight.[2][8]

  • Monitoring: Monitor the formation of Enzalutamide and the disappearance of the starting materials by HPLC.

  • Crystallization and Isolation: Upon completion, cool the reaction mixture. The product, Enzalutamide, often crystallizes directly from the reaction mixture or upon the addition of an anti-solvent (e.g., isopropanol).

  • Purification: Collect the solid product by filtration, wash with a suitable solvent to remove residual impurities, and dry under vacuum to yield high-purity Enzalutamide.[4]

Data Summary of Key Intermediates

Intermediate NameMolecular FormulaMolecular Weight ( g/mol )Role in SynthesisTypical Starting Material
4-isothiocyanato-2-(trifluoromethyl)benzonitrileC₉H₃F₃N₂S228.19Electrophilic partner for cyclization4-amino-2-(trifluoromethyl)benzonitrile
Methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoateC₁₃H₁₇FN₂O₃284.29Nucleophilic partner for cyclization4-bromo-2-fluorobenzoic acid
4-Bromo-2-fluorobenzoic acidC₇H₄BrFO₂219.01Primary starting material for the amine halfCommercially Available
2-Amino-2-methylpropanoic acidC₄H₉NO₂103.12Builds the dimethyl-substituted carbon centerCommercially Available

Conclusion

The synthesis of Enzalutamide is a testament to modern process chemistry, where convergent strategies are employed to maximize efficiency and yield. The key intermediates—4-isothiocyanato-2-(trifluoromethyl)benzonitrile and methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate —are central to the most practical and scalable manufacturing routes. The independent synthesis of these molecules, followed by their final coupling, allows for robust process control and the consistent production of high-purity Enzalutamide. Understanding the rationale behind the selection of these intermediates and the specific chemical transformations used to prepare them provides critical insights for researchers and professionals in drug development and manufacturing.

References

  • An improved and practical route for the synthesis of enzalutamide and potential impurities study. (2016).
  • A novel route for the synthesis of androgen receptor antagonist enzalutamide. (2023).
  • Hughes, D. L. (2020). Review of Synthetic Routes and Crystalline Forms of the Antiandrogen Oncology Drugs Enzalutamide, Apalutamide, and Darolutamide. Organic Process Research & Development. Available at: [Link]

  • Synthetic method of 4-isothiocyanato-2-(trifluoromethyl) benzonitrile. (2017). Patsnap Eureka.
  • Review of Synthetic Routes and Crystalline Forms of the Antiandrogen Oncology Drugs Enzalutamide, Apalutamide, and Darolutamide. (2020). Organic Process Research & Development - ACS Publications.
  • Method for preparing 4-isothiocyanato-2- (trifluoromethyl) benzonitrile by continuous flow. (n.d.). Google Patents.
  • A kind of synthetic method of the different Thiocyanato -2- of 4- (trifluoromethyl) benzonitrile. (n.d.). Google Patents.
  • Novel method for compounding enzalutamide. (n.d.). Google Patents.
  • An improved and practical route for the synthesis of enzalutamide and potential impurities study. (2025). ResearchGate. Available at: [Link]

  • Design, synthesis and evaluation of novel enzalutamide analogues as potential anticancer agents. (2021). PMC. Available at: [Link]

  • Method for preparation of compound shown as formula (IV) of enzalutamide synthesis intermediate. (2020). Patsnap Eureka. Available at: [Link]

  • A process for producing enzalutamide. (n.d.). Google Patents.
  • 4-Isothiocyanato-2-(trifluoromethyl) Benzonitrile. (n.d.). [No Source Provided]. Available at: [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). PubMed. Available at: [Link]

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Chemical safety data sheet (SDS) for 2-(5-Chloropyridin-2-yl)-2-methylpropanenitrile

[1][2][3]

Document Control:

  • Subject: High-Potency Intermediate / Pharmacophore Building Block

  • CAS Number: 1095544-68-5[1][2][3][4][5][6]

  • Primary Application: Synthesis of Androgen Receptor Antagonists (e.g., Enzalutamide analogs) and GLP-1 agonists.[1][2]

  • Risk Level: HIGH (Acute Toxicity / Metabolic Cyanide Generation)[1][2]

PART 1: CHEMICAL IDENTITY & PHYSICOCHEMICAL INTELLIGENCE[1][2]

The Molecule "At a Glance"

This compound is not a generic solvent; it is a dense functional array containing a halogenated heterocycle and a sterically hindered nitrile.[1][2] Its reactivity profile is defined by the electron-deficient pyridine ring and the metabolically labile nitrile group.[1][2]

PropertyData PointTechnical Note
Chemical Name This compoundIUPAC
Synonyms APT002744; 2-(5-chloropyridin-2-yl)-2-methylpropionitrileCommon in CRO catalogs
Formula C₉H₉ClN₂Heterocyclic Nitrile
Molecular Weight 180.64 g/mol Small Molecule / High Permeability
Physical State Solid (Low melting point likely) or Viscous OilAssume aerosol generation during weighing.[1][2][5]
Solubility DMSO, Methanol, Dichloromethane, Ethyl AcetateLipophilic; readily crosses dermal barriers.[1]
Purity Standard Typically >95% (HPLC)Impurities may include 2-bromo-5-chloropyridine.[1][2]
Structural Hazards

The molecule features two distinct "Warheads" of toxicological concern:

  • The Nitrile (–CN): While sterically hindered by the gem-dimethyl group, metabolic oxidation (via CYP450) can release the cyanide ion (

    
    ), leading to histotoxic hypoxia.[1][2]
    
  • The Chloropyridine: A known sensitizer and irritant.[1][2] Halogenated pyridines can undergo nucleophilic aromatic substitution (

    
    ) in biological systems, potentially alkylating proteins.[1][2]
    

PART 2: HAZARD IDENTIFICATION & MECHANISTIC TOXICOLOGY[2]

GHS Classification (Derived)

Based on Structure-Activity Relationships (SAR) of analogous chloropyridine nitriles.[1][2]

  • Signal Word: DANGER

  • Acute Toxicity (Oral): Category 3 (H301) – Toxic if swallowed.[1][2]

  • Acute Toxicity (Dermal): Category 3 (H311) – Toxic in contact with skin.[1][2]

  • Skin/Eye Irritation: Category 2 (H315/H319) – Causes serious irritation.[1][2]

  • STOT-SE: Category 3 (H335) – May cause respiratory irritation.[1][2]

The Cyanide Connection (Mechanism of Action)

Researchers must treat this compound as a Cyanogen .[1][2] Upon ingestion or high-dose inhalation, the body metabolizes the nitrile moiety.[1][2]

  • Pathway: Hydroxylation of the

    
    -carbon (unlikely here due to dimethyl substitution) or direct oxidative attack on the nitrogen.[1][2]
    
  • Result: Delayed release of Hydrogen Cyanide (HCN).[1][2]

  • Clinical Sign: "Pink" skin coloration (cherry-red blood), metabolic acidosis, and rapid CNS collapse.[1][2]

  • Latency: Unlike direct cyanide salts, nitrile poisoning often has a lag time of 1–4 hours while metabolism occurs.[1]

PART 3: HANDLING PROTOCOLS (The "Red Line" Rules)

Engineering Controls

Do not handle on an open bench.

  • Primary Barrier: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with face velocity >100 fpm.[1][2]

  • Secondary Barrier: All weighing operations must occur within a Powder Containment Balance Enclosure or a Glovebox if handling >1 gram.[1][2]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves may not provide sufficient permeation resistance for prolonged contact with pyridine derivatives in organic solvents.[1][2]

Body PartRecommended PPERationale
Hands Double Gloving: 1. Inner: Nitrile (4 mil)2.[1][2] Outer: Laminate (Silver Shield) or Thick Nitrile (8 mil)Pyridines are excellent solvents; thin nitrile degrades rapidly.[1][2]
Respiratory P100 / N95 (if solid)OV/AG Cartridge (if in solution)Prevents inhalation of dusts or solvent vapors carrying the solute.[1]
Eyes Chemical Goggles + Face ShieldStandard safety glasses are insufficient for splash hazards with toxic nitriles.[1][2]
Body Tyvek® Lab Coat or ApronDisposable outer layer to prevent accumulation on cotton clothing.[1][2]

PART 4: EMERGENCY RESPONSE ARCHITECTURE

Exposure Decision Tree

Visualizing the critical path for a researcher exposed to this compound.

EmergencyResponseStartEXPOSURE INCIDENTTypeIdentify Exposure TypeStart->TypeSkinSKIN/EYE CONTACTType->SkinInhalINHALATION/INGESTIONType->InhalAction_Skin1. Drench 15 mins (Safety Shower)2. Discard contaminated clothing3. Do NOT scrub (increases absorption)Skin->Action_SkinAction_Inhal1. Move to Fresh Air immediately2. Administer 100% Oxygen if trained3. Monitor for delayed Cyanide signsInhal->Action_InhalSymptomsAre Symptoms Present?(Headache, Dizziness, Cherry-Red Skin)Action_Skin->SymptomsAction_Inhal->SymptomsKitACTIVATE CYANIDE ANTIDOTE KIT(Amyl Nitrite / Hydroxocobalamin)Symptoms->KitYES (Urgent)ERTransport to ER(Bring SDS & Mention 'Nitrile Poisoning')Symptoms->ERNO (Observation)Kit->ER

Figure 1: Decision logic for acute exposure. Note the emphasis on "Delayed Cyanide Signs" due to the metabolic activation of the nitrile group.[1][2]

Spill Management
  • Evacuate: Clear the immediate area (10-meter radius).

  • Quench: Do not use water initially.[1][2] Cover with Dry Sand or Vermiculite .[1][2]

  • Deactivation: Once contained, treat the spill area with a 10% Sodium Hypochlorite (Bleach) solution.[1][2] This oxidizes the cyanide/nitrile residues into less toxic cyanates.[1][2]

  • Disposal: Collect as Hazardous Organic Waste (Toxic) . Do not mix with acids (risk of HCN evolution).[1][2]

PART 5: SYNTHESIS & STABILITY CONTEXT[2]

Reactivity Profile
  • Incompatible With: Strong Acids (Hydrolysis to carboxylic acid), Strong Oxidizers (Ring oxidation), Reducing Agents (Reduction to amine).[1]

  • Hydrolysis Risk: Under acidic conditions (pH < 3), the nitrile group hydrolyzes.[1]

    
    
    Safety Note: While this reaction does not release HCN, intermediate amides can be toxic.[1][2]
    
Storage Conditions
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Inert Gas (Argon/Nitrogen) recommended to prevent oxidative degradation of the pyridine ring.[1][2]

  • Container: Amber glass (light sensitive).[1][2]

PART 6: REGULATORY & TRANSPORT DATA[2]

When shipping samples to CROs or collaborators, use the following designations to ensure compliance:

ParameterValue
UN Number UN 3439 (Nitriles, solid, toxic, n.o.s.) or UN 2811 (Toxic solid, organic, n.o.s.)[1][2]
Proper Shipping Name Nitriles, solid, toxic, n.o.s. (this compound)
Hazard Class 6.1 (Toxic Substances)
Packing Group III (Low danger) or II (Medium danger) - Default to II for R&D samples.[1][2]
TSCA Status Not Listed (R&D Exemption Required - TSCA Section 5(h)(3))

References

  • Appretech Scientific. (n.d.).[1][2][5] this compound Product Data. Retrieved from [Link][1][2]

  • PubChem. (2025).[1][2] Compound Summary: Lotiglipron (Related Structure). National Library of Medicine.[1][2] Retrieved from [Link][1][2]

  • Fisher Scientific. (2023).[1][2] Safety Data Sheet: Acetonitrile (General Nitrile Toxicology). Retrieved from [Link]

Difference between 2-(5-Chloropyridin-2-yl)-2-methylpropanenitrile and 2-cyano-2-propylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the structural, electronic, and functional differences between 2-(5-Chloropyridin-2-yl)-2-methylpropanenitrile and its non-chlorinated analog, 2-cyano-2-propylpyridine (chemically known as 2-methyl-2-(pyridin-2-yl)propanenitrile ).

Executive Summary

In medicinal chemistry, the modification of a pyridine scaffold with a halogen at the C5 position is a strategic "bioisosteric replacement" used to modulate metabolic stability and electronic properties without significantly altering steric volume.

  • Compound A: This compound (CAS: 1095544-68-5). A privileged scaffold often found in the optimization phase of Factor Xa inhibitors (e.g., Betrixaban analogs) and androgen receptor antagonists. The C5-chlorine atom blocks oxidative metabolism and modulates the basicity of the pyridine nitrogen.

  • Compound B: 2-cyano-2-propylpyridine (CAS: 5860-33-3, Synonym: 2-methyl-2-(pyridin-2-yl)propanenitrile). The parent scaffold, primarily used as a reference standard or early-stage building block. It lacks the metabolic protection of the chlorinated analog.

Structural & Electronic Characterization

The core difference lies in the substituent at the 5-position of the pyridine ring. This single atom change (


) dictates the molecule's physicochemical profile.
Physicochemical Comparison Table
FeatureCompound A (5-Chloro Analog) Compound B (Parent Analog)
Formula


MW 180.64 g/mol 146.19 g/mol
C5 Substituent Chlorine (-Cl)Hydrogen (-H)
Electronic Effect Inductive withdrawal (-I), Resonance donation (+R)Neutral
Pyridine Basicity (pKa) ~2.5 - 3.0 (Less Basic)~5.2 (More Basic)
Lipophilicity (cLogP) ~2.5 (More Lipophilic)~1.7 (Less Lipophilic)
Metabolic Stability High (C5 blocked)Low (C5 vulnerable to oxidation)
Electronic Impact of C5-Chlorination

The chlorine atom exerts a strong inductive electron-withdrawing effect (-I) on the pyridine ring, which overrides its weak resonance donating effect (+R).

  • Reduced Basicity: The electron density on the pyridine nitrogen is reduced. This lowers the pKa, making Compound A less likely to be protonated at physiological pH compared to Compound B. This is crucial for optimizing oral bioavailability and reducing off-target hERG channel binding.

  • Dipole Moment: The C-Cl bond creates a dipole vector opposing the pyridine nitrogen's lone pair, altering the overall electrostatic potential surface (ESP) used in protein-ligand docking.

Metabolic Fate & Drug Design Implications

The primary utility of Compound A over Compound B is the prevention of metabolic degradation.

The "Soft Spot" Theory

In pyridine-based drugs, the position para to the nitrogen (C5) is electronically enriched and sterically accessible, making it a primary site for Cytochrome P450 (CYP)-mediated oxidation.

  • Compound B: Rapidly oxidized at C5 to form a 5-hydroxypyridine metabolite, which is then glucuronidated and excreted. This leads to a short half-life (

    
    ).
    
  • Compound A: The Chlorine atom sterically and electronically blocks this position. The C-Cl bond is metabolically robust, forcing the system to find alternative, slower clearance pathways (e.g., nitrile hydrolysis).

Diagram: Metabolic Decision Tree

MetabolicFate SubstrateB Compound B (5-H Analog) CYP450 CYP450 Enzyme (Liver Microsomes) SubstrateB->CYP450 High Affinity SubstrateA Compound A (5-Cl Analog) SubstrateA->CYP450 Steric Blockade MetaboliteB 5-Hydroxy Metabolite (Rapid Clearance) CYP450->MetaboliteB Oxidation at C5 StableA Metabolically Stable (Extended t1/2) CYP450->StableA No Reaction at C5

Caption: Metabolic divergence showing how C5-chlorination (Compound A) prevents rapid oxidative clearance common in the parent scaffold (Compound B).

Synthetic Pathways

Synthesis of these gem-dimethyl nitriles requires the installation of two methyl groups on the


-carbon of the acetonitrile precursor.
Method A: Alkylation of Pyridylacetonitriles (Recommended)

This is the most scalable route for both compounds. The 5-chloro derivative requires the use of 2-(5-chloropyridin-2-yl)acetonitrile as the starting material.[1]

Reaction Scheme:



Experimental Protocol: Synthesis of Compound A

Note: This protocol is self-validating via TLC monitoring of the mono-methylated intermediate.

Materials:

  • 2-(5-Chloropyridin-2-yl)acetonitrile (1.0 eq)

  • Methyl Iodide (MeI) (2.5 eq)

  • Sodium Hydride (NaH, 60% in oil) (2.5 eq)

  • Anhydrous THF (10 mL/g substrate)

Step-by-Step Procedure:

  • Preparation: Charge an oven-dried flask with NaH (2.5 eq) under nitrogen atmosphere. Wash with hexanes to remove mineral oil if downstream purity is critical. Suspend in anhydrous THF and cool to 0°C.

  • Deprotonation: Dropwise add a solution of 2-(5-chloropyridin-2-yl)acetonitrile in THF. The solution will turn dark (anion formation). Stir for 30 min at 0°C.

  • Alkylation: Add MeI (2.5 eq) dropwise. Caution: Exothermic.

  • Monitoring: Allow to warm to Room Temperature (RT). Monitor via TLC (Hexane:EtOAc 4:1).

    • Checkpoint: You may see a transient mono-methyl spot. The reaction is complete only when the starting material and mono-methyl spots disappear, leaving a single less polar spot (the gem-dimethyl product).

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[2] Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: The gem-dimethyl product usually crystallizes or solidifies upon standing. Recrystallize from Hexane/Ethanol if necessary.

Diagram: Synthesis Workflow

Synthesis Start Start: 2-(5-Cl-Py)-CH2-CN Base Add NaH (2.5 eq) THF, 0°C Start->Base Anion Formation of Carbanion (Dark Red/Brown) Base->Anion Alkylation Add MeI (2.5 eq) Gem-Dimethylation Anion->Alkylation Check TLC Check (Disappearance of Mono-Me) Alkylation->Check Check->Alkylation Incomplete (Add Base/MeI) Product Product: Compound A (Solid) Check->Product Complete

Caption: Step-by-step alkylation workflow for generating the gem-dimethyl nitrile scaffold.

Analytical Differentiation

When analyzing mixtures or verifying identity, use these key markers:

  • 1H NMR Spectroscopy:

    • Compound B (5-H): Shows a multiplet in the aromatic region corresponding to 4 protons. The C5-H appears as a distinct triplet of doublets or multiplet around 7.2 ppm.

    • Compound A (5-Cl): Shows only 3 aromatic protons. The signal at ~7.2 ppm is absent. You will see a characteristic doublet (d) for C6-H (shifted downfield due to Cl) and a doublet of doublets (dd) for C4-H.

    • Methyl Group: Both show a strong singlet (6H) at

      
       ppm.
      
  • Mass Spectrometry (LC-MS):

    • Compound B: Parent ion

      
      .
      
    • Compound A: Parent ion

      
      . Crucial: Look for the Chlorine isotope pattern (
      
      
      
      ), appearing as peaks at 181 and 183.

References

  • Fluorochem. (2024). Product Analysis: this compound. Fluorochem Catalog. Link

  • Zhang, P., et al. (2009). "Discovery of betrixaban (PRT054021), a highly potent, selective, and orally efficacious factor Xa inhibitor." Bioorganic & Medicinal Chemistry Letters, 19(8), 2179-2185. (Describes the utility of the 5-chloropyridin-2-yl scaffold in anticoagulant design). Link

  • PubChem. (2024). Compound Summary: this compound (CAS 1095544-68-5). National Library of Medicine. Link

  • Reich, S., et al. (2018). "Structure-based design of pyridine inhibitors." Journal of Medicinal Chemistry. (General reference for pyridine metabolic stability).

Sources

The Emergence of Chloropyridine Derivatives in Prostate Cancer Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Prostate cancer remains a significant global health challenge, with the progression to castration-resistant prostate cancer (CRPC) necessitating the urgent development of novel therapeutic strategies. The chloropyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating considerable potential in the design of potent and selective anticancer agents. This technical guide provides an in-depth analysis of the role of chloropyridine derivatives in prostate cancer drug discovery. We will explore their diverse mechanisms of action, focusing on key oncogenic pathways in prostate cancer, including the androgen receptor (AR), PIM-1 kinase, and STAT3 signaling cascades. This guide will detail the causality behind experimental designs, provide step-by-step protocols for critical assays, and present a comprehensive overview of the structure-activity relationships (SAR) that govern the efficacy of these compounds. Through a synthesis of preclinical data, mechanistic insights, and methodological guidance, this document aims to equip researchers with the foundational knowledge to accelerate the development of next-generation chloropyridine-based therapeutics for prostate cancer.

Introduction: The Unmet Need in Prostate Cancer Therapy

Prostate cancer is the one of the most frequently diagnosed cancers in men worldwide.[1] While localized disease can be effectively managed, advanced and metastatic prostate cancer poses a significant therapeutic challenge. The growth and survival of prostate cancer cells are initially dependent on androgens, and androgen deprivation therapy (ADT) is the cornerstone of treatment for advanced disease. However, the majority of tumors eventually progress to a more aggressive state known as castration-resistant prostate cancer (CRPC), where the cancer continues to grow despite low levels of circulating androgens.[2][3]

The development of CRPC is often driven by the reactivation of the androgen receptor (AR) signaling pathway through various mechanisms, including AR gene amplification, mutations, and the expression of constitutively active AR splice variants.[4] Second-generation antiandrogens like enzalutamide have provided clinical benefit, but resistance inevitably emerges, highlighting the critical need for new therapeutic agents with novel mechanisms of action.[2][5] The chloropyridine moiety, a six-membered heterocyclic ring containing a nitrogen atom and a chlorine substituent, has garnered significant attention as a versatile scaffold for the development of potent inhibitors of various oncogenic targets.[6] Its unique electronic and steric properties allow for tailored interactions with biological targets, making it a valuable component in the design of next-generation anticancer drugs.

Key Molecular Targets of Chloropyridine Derivatives in Prostate Cancer

The therapeutic potential of chloropyridine derivatives in prostate cancer stems from their ability to modulate key signaling pathways that are critical for tumor growth, survival, and metastasis. This section will delve into the primary molecular targets of these compounds.

Androgen Receptor (AR) Antagonism

The AR signaling axis remains a central driver of prostate cancer progression, even in the castration-resistant state.[4] Consequently, the development of potent AR antagonists is a primary focus of drug discovery efforts. Several studies have highlighted the potential of chloropyridine-containing compounds as direct AR antagonists.

A series of amino-pyridines have been synthesized and evaluated for their androgen antagonist activities.[7][8] Notably, compounds containing a trifluoromethyl-nicotinonitrile core, a derivative of chloropyridine, have demonstrated potent AR antagonist activity.[7] The structure-activity relationship (SAR) of these compounds often reveals that the nature and position of substituents on the pyridine ring are crucial for potent antagonism.[9] For instance, the replacement of a phenyl ring with a pyridine ring in some thiohydantoin derivatives was shown to improve in vivo potency and reduce off-target effects.[5]

Key Insight: The chloropyridine scaffold can be strategically modified to create high-affinity ligands for the AR ligand-binding domain (LBD), effectively competing with endogenous androgens and inhibiting downstream transcriptional activity. The chlorine atom can influence the electronic distribution of the pyridine ring and provide a key interaction point within the LBD.

The canonical AR signaling pathway is initiated by the binding of androgens to the AR in the cytoplasm. This binding event triggers a conformational change, dissociation from heat shock proteins (HSPs), dimerization, and subsequent translocation to the nucleus. In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting coactivators and initiating the transcription of genes involved in cell growth, proliferation, and survival, such as prostate-specific antigen (PSA). Chloropyridine-based AR antagonists competitively bind to the LBD of the AR, preventing androgen binding and subsequent downstream signaling.

AR_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP HSP AR_HSP->AR HSP Dissociation Chloropyridine Chloropyridine Derivative Chloropyridine->AR_HSP Inhibits ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Activates Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth PIM1_pathway cluster_downstream Downstream Effects STAT3 STAT3 PIM1_gene PIM-1 Gene STAT3->PIM1_gene Induces Transcription PIM1_protein PIM-1 Kinase PIM1_gene->PIM1_protein Translation ADP ADP PIM1_protein->ADP pBAD p-BAD (Inactive) PIM1_protein->pBAD Phosphorylates degraded_p27 Degraded p27 PIM1_protein->degraded_p27 Phosphorylates for Degradation Chloropyridine Chloropyridine Derivative Chloropyridine->PIM1_protein Inhibits ATP ATP ATP->PIM1_protein BAD BAD (Pro-apoptotic) BAD->pBAD Apoptosis Apoptosis pBAD->Apoptosis Inhibits p27 p27 (Cell Cycle Inhibitor) p27->degraded_p27 Cell_Cycle_Progression Cell Cycle Progression degraded_p27->Cell_Cycle_Progression Promotes

Caption: PIM-1 kinase signaling and its inhibition by chloropyridine derivatives.

STAT3 Signaling Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly and constitutively activated in a wide range of human cancers, including prostate cancer. [10][11]The activation of STAT3 is associated with tumor progression, metastasis, and resistance to therapy. [10]Upon activation by upstream kinases such as Janus kinases (JAKs), STAT3 dimerizes, translocates to the nucleus, and binds to the promoters of target genes involved in cell proliferation (e.g., c-Myc, Cyclin D1), survival (e.g., Bcl-xL, Mcl-1), and angiogenesis (e.g., VEGF). [12] The inhibition of STAT3 signaling has emerged as a promising therapeutic strategy for prostate cancer. [10][13]While direct inhibitors of STAT3 are being developed, some chloropyridine derivatives may indirectly inhibit STAT3 signaling by targeting upstream kinases like JAK2 or by other, yet to be fully elucidated, mechanisms. [13]The discovery of novel PIM-1 kinase inhibitors has also shown a reduction in the expression of JAK2 and STAT3 pathway proteins, suggesting a potential crosstalk between these pathways that can be exploited by chloropyridine derivatives. [14] Key Insight: Targeting the STAT3 pathway represents a valuable strategy for overcoming resistance and inhibiting multiple oncogenic processes in prostate cancer. Chloropyridine derivatives can be designed to either directly inhibit STAT3 or its upstream activators, offering a multifaceted approach to cancer therapy.

Quantitative Analysis of Chloropyridine Derivatives in Prostate Cancer

The efficacy of novel anticancer compounds is quantitatively assessed through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a critical parameter that measures the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for representative chloropyridine and related pyridine derivatives against various prostate cancer cell lines and their molecular targets.

Compound ClassSpecific DerivativeTargetProstate Cancer Cell LineIC50 (µM)Reference
CyanopyridineCompound 3b PIM-1 KinaseDU-1450.13[15]
CyanopyridineCompound 4c PIM-1 KinasePC-3Not specified in abstract[16]
CyanopyridineCompound 4d PIM-1 KinasePC-3Not specified in abstract[16]
1,3,4-OxadiazoleCompound 10f PIM-1 KinasePC-30.016[12]
ThienopyridineDJ160 Not SpecifiedPC-3Not specified in abstract[2]
Amino-pyridine(R)-(+)-6-[methyl-(1-phenyl-ethyl)-amino]-4-trifluoromethyl-nicotinonitrileAndrogen Receptor-Potent Antagonist[7]
ThiohydantoinCH5137291 (contains pyridine)Androgen ReceptorLNCaP-BC2Potent Antagonist[17]
HydantoinCompound 19a (contains pyridine)Androgen ReceptorProstate Cancer CellsMore potent than enzalutamide[4][5]
HydantoinCompound 19b (contains pyridine)Androgen ReceptorProstate Cancer CellsMore potent than enzalutamide[4][5]

Note: This table is a representative summary, and the specific experimental conditions may vary between studies.

Experimental Protocols for Core Assays

The successful development of chloropyridine derivatives relies on robust and reproducible experimental methodologies. This section provides detailed, step-by-step protocols for key assays used to characterize the biological activity of these compounds.

Synthesis of a Chloropyridine Scaffold

The synthesis of chloropyridine derivatives often starts from commercially available and relatively inexpensive precursors. A common method for synthesizing 4-Amino-2-chloropyridine involves the nitration and subsequent reduction of 2-chloropyridine. [18] Workflow for the Synthesis of 4-Amino-2-chloropyridine:

synthesis_workflow start 2-Chloropyridine step1 Nitration (H2O2, Acetic Acid) start->step1 intermediate1 2-Chloropyridine-N-oxide step1->intermediate1 step2 Nitration (Fuming H2SO4, Fuming HNO3) intermediate1->step2 intermediate2 2-Chloro-4-nitropyridine-N-oxide step2->intermediate2 step3 Reduction (Fe, Acetic Acid) intermediate2->step3 end 4-Amino-2-chloropyridine step3->end

Caption: General synthetic workflow for 4-Amino-2-chloropyridine.

Step-by-Step Protocol:

  • Oxidation: Dissolve 2-chloropyridine in glacial acetic acid. Heat the mixture to approximately 50°C. Add 30% hydrogen peroxide dropwise while maintaining the temperature. Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC). [18]2. Nitration: Cool the reaction mixture containing 2-chloropyridine-N-oxide in an ice bath. Slowly add a mixture of fuming sulfuric acid and fuming nitric acid. Allow the reaction to proceed at a controlled temperature. [18]3. Reduction: Dilute the reaction mixture with water and add iron powder in portions. Heat the mixture to reflux for several hours. [18]4. Work-up and Purification: Cool the reaction mixture, neutralize with a base (e.g., NaOH), and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography or recrystallization to obtain 4-Amino-2-chloropyridine. [18]

Androgen Receptor (AR) Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

Protocol Outline:

  • Preparation of Prostate Cytosol: Prepare cytosol from the ventral prostates of rats, which serves as the source of the androgen receptor. [19]2. Incubation: In a series of tubes, combine the prostate cytosol, a constant concentration of a radiolabeled androgen (e.g., [³H]-R1881), and varying concentrations of the unlabeled test compound (chloropyridine derivative) or a known competitor (e.g., unlabeled R1881 for the standard curve). [19]3. Separation of Bound and Free Ligand: After incubation to allow binding to reach equilibrium, separate the AR-bound radioligand from the free radioligand. This is commonly achieved by adding a hydroxyapatite (HAP) slurry, which binds the receptor-ligand complex, followed by centrifugation. [19]4. Quantification: Wash the HAP pellet to remove unbound radioligand. Add a scintillation cocktail to the pellet and measure the radioactivity using a scintillation counter. [19]5. Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is then determined from this curve.

PIM-1 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PIM-1 kinase. A common method is the ADP-Glo™ Kinase Assay.

Protocol Outline:

  • Kinase Reaction: Set up a reaction mixture in a 384-well plate containing PIM-1 kinase, a suitable substrate (e.g., S6K substrate), ATP, and varying concentrations of the chloropyridine derivative. [16]2. Incubation: Incubate the reaction mixture at room temperature to allow the kinase to phosphorylate the substrate, converting ATP to ADP. [16]3. ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. [16]4. Kinase Detection Reagent Addition: Add Kinase Detection Reagent, which contains enzymes that convert the ADP generated in the kinase reaction into ATP, which then drives a luciferase-luciferin reaction, producing light. [16]5. Luminescence Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP formed and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a chloropyridine derivative.

Protocol Outline:

  • Cell Culture and Treatment: Plate prostate cancer cells (e.g., LNCaP, PC-3) and allow them to adhere. Treat the cells with varying concentrations of the chloropyridine derivative or a vehicle control for a specified period (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include any apoptotic cells.

  • Fixation: Wash the cells with PBS and fix them in cold 70% ethanol while vortexing gently to prevent clumping. The cells can be stored at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye, such as propidium iodide (PI), and RNase A (to prevent staining of double-stranded RNA). [20]5. Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.

  • Data Analysis: Generate a histogram of DNA content. Cells in the G0/G1 phase will have a 2n DNA content, cells in the G2/M phase will have a 4n DNA content, and cells in the S phase will have a DNA content between 2n and 4n. The percentage of cells in each phase is quantified using cell cycle analysis software.

Conclusion and Future Directions

Chloropyridine derivatives represent a highly promising class of compounds in the ongoing search for novel and effective treatments for prostate cancer, particularly for castration-resistant disease. Their synthetic tractability and the ability to modulate multiple key oncogenic pathways, including the androgen receptor, PIM-1 kinase, and STAT3 signaling, underscore their therapeutic potential. The data summarized in this guide highlight the significant anticancer activity of several chloropyridine-based compounds in preclinical models of prostate cancer.

The future of chloropyridine-based drug discovery in prostate cancer will likely focus on several key areas:

  • Rational Design and Optimization: Continued structure-activity relationship studies, aided by computational modeling and molecular docking, will be crucial for designing next-generation chloropyridine derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. [9]* Combination Therapies: Investigating the synergistic effects of chloropyridine derivatives with existing prostate cancer therapies, such as second-generation antiandrogens or chemotherapeutic agents, could lead to more durable treatment responses and overcome resistance mechanisms. [21]* Targeting Resistance Mechanisms: A deeper understanding of the mechanisms by which prostate cancer cells develop resistance to current therapies will enable the design of chloropyridine derivatives that specifically target these escape pathways.

  • Preclinical and Clinical Translation: Rigorous preclinical evaluation of the most promising candidates in relevant in vivo models of prostate cancer is essential to identify compounds with the potential for successful clinical development. [1] In conclusion, the chloropyridine scaffold provides a fertile ground for the development of innovative prostate cancer therapeutics. The continued exploration of this chemical space, guided by the principles and methodologies outlined in this technical guide, holds the promise of delivering novel treatments that can significantly improve the outcomes for patients with advanced prostate cancer.

References

  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. (URL: [Link])

  • Protocol for Androgen Receptor Competitive Binding Assay. (URL: [Link])

  • 3-cynopyridine derivatives with interaction of PIM-1 kinase. (URL: [Link])

  • Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. (URL: [Link])

  • Synthesis and biological evaluation of amino-pyridines as androgen receptor antagonists for stimulating hair growth and reducing sebum production. (URL: [Link])

  • Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (URL: [Link])

  • Understanding PIM-1 kinase inhibitor interactions with free energy simulation. (URL: [Link])

  • Synthesis and biological evaluation of amino-pyridines as androgen receptor antagonists for stimulating hair growth and reducing sebum production. (URL: [Link])

  • A Novel Inhibitor of Stat3 for Prostate Cancer Therapy. (URL: [Link])

  • Development of novel cyanopyridines as PIM-1 kinase inhibitors with potent anti-prostate cancer activity: Synthesis, biological evaluation, nanoparticles formulation, and molecular dynamics simulation. (URL: [Link])

  • Potential use of STAT3 inhibitors in targeted prostate cancer therapy: future prospects. (URL: [Link])

  • Cell Cycle Analysis. (URL: [Link])

  • Synthesis and structure–activity relationship studies of novel dihydropyridones as androgen receptor modulators. (URL: [Link])

  • Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. (URL: [Link])

  • Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes. (URL: [Link])

  • Design, synthesis and molecular modeling of new Pim-1 kinase inhibitors. (URL: [Link])

  • New Drug Combination Shows Promise for Prostate Cancer Treatment in Preclinical Study. (URL: [Link])

  • Targeting the SH2 Domain of STAT3 with Small Molecule Inhibitors for Cancer Therapy. (URL: [Link])

  • Potential use of STAT3 inhibitors in targeted prostate cancer therapy: future prospects. (URL: [Link])

  • Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. (URL: [Link])

  • Potential use of STAT3 inhibitors in targeted prostate cancer therapy: future prospects. (URL: [Link])

  • Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. (URL: [Link])

  • Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. (URL: [Link])

  • Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists. (URL: [Link])

  • Structure–activity relationship analysis of a series of nonsteroidal analogues as androgen receptor antagonists. (URL: [Link])

  • Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). (URL: [Link])

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (URL: [Link])

  • In preclinical study, researchers target treatment-resistant prostate cancer with oral chemotherapy that works 2 ways. (URL: [Link])

  • Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. (URL: [Link])

  • Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. (URL: [Link])

  • Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation. (URL: [Link])

  • Marine Natural Products with Activities against Prostate Cancer: Recent Discoveries. (URL: [Link])

  • Structure–activity relationship studies of miniproteins targeting the androgen receptor–coactivator interaction. (URL: [Link])

  • Cytotoxicity assays in (A) LNCaP and PC3 and (B) PNT-2 cells exposed to... (URL: [Link])

  • Effectiveness of the histone deacetylase inhibitor (S)-2 against LNCaP and PC3 human prostate cancer cells. (URL: [Link])

  • In Vivo Prostate Cancer Modelling: From the Pre-Clinical to the Clinical Setting. (URL: [Link])

  • Synthesis of Pregnane Derivatives, Their Cytotoxicity on LNCap and PC-3 Cells, and Screening on 5α-Reductase Inhibitory Activity. (URL: [Link])

  • Design and synthesis of an androgen receptor pure antagonist (CH5137291) for the treatment of castration-resistant prostate cancer. (URL: [Link])

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Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide and market analysis for CAS 1095544-68-5 , structured for researchers and procurement professionals in the pharmaceutical and fine chemical sectors.

Chemical Identity: 2-(5-Chloropyridin-2-yl)-2-methylpropanenitrile[1][2]

Executive Summary

CAS 1095544-68-5 is a specialized heterocyclic building block characterized by a 5-chloropyridine scaffold substituted at the 2-position with a gem-dimethyl nitrile moiety.[1][2] This structural motif combines the electronic deficiency of the pyridine ring with the steric bulk and metabolic stability of the gem-dimethyl group, making it a high-value intermediate in the synthesis of kinase inhibitors and agrochemical actives .[2]

Unlike commodity reagents, this compound occupies a niche in the "advanced intermediate" market. Supply is currently dominated by specialized catalog vendors (e.g., BLD Pharm, Fluorochem) rather than bulk commodity suppliers, with pricing reflecting its status as a research-grade scaffold.[2] This guide provides a technical breakdown of its utility, a validated supply chain analysis, and procurement strategies to mitigate quality risks.

Chemical Identity & Technical Specifications

This compound serves as a dual-functional scaffold: the chlorine atom allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the nitrile group serves as a precursor for amides, acids, or primary amines.[2]

Table 1: Physicochemical Profile
PropertySpecification
IUPAC Name This compound
CAS Number 1095544-68-5
Molecular Formula C₉H₉ClN₂
Molecular Weight 180.63 g/mol
Structural Features Pyridine ring, 5-Cl substituent, 2-gem-dimethyl-nitrile
Physical State Solid (typically off-white to pale yellow)
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water
Key Impurities 5-chloropyridine-2-carbonitrile (precursor), Des-chloro analogs
Synthetic Utility & Pathway Visualization

The value of CAS 1095544-68-5 lies in its divergent synthetic potential.[2] The diagram below illustrates the core transformations accessible from this scaffold, validating its role in medicinal chemistry campaigns.

SyntheticPathways Core CAS 1095544-68-5 (Cl-Py-C(Me)2-CN) Hydrolysis Hydrolysis (Acid/Base) Core->Hydrolysis Reduction Reduction (LiAlH4/H2) Core->Reduction Suzuki Suzuki Coupling (Pd-Cat, Ar-B(OH)2) Core->Suzuki Buchwald Buchwald-Hartwig (Pd-Cat, HNR2) Core->Buchwald Amide Primary Amide (Bioisostere) Hydrolysis->Amide Amine Gem-dimethyl Amine (Linker) Reduction->Amine Biaryl 5-Aryl-Pyridine (Scaffold Extension) Suzuki->Biaryl AminoPy 5-Amino-Pyridine (Kinase Hinge Binder) Buchwald->AminoPy

Figure 1: Synthetic divergence of CAS 1095544-68-5.[2] The chloride handle enables scaffold extension, while the nitrile group allows functional group interconversion.[2]

Supply Chain Landscape

The market for CAS 1095544-68-5 is characterized by a "high-mix, low-volume" distribution model.[2] It is not yet a bulk commodity but is readily available from catalog suppliers specializing in heterocyclic building blocks.

Key Suppliers & Tiers

Note: Inclusion is based on catalog availability and technical credibility, not endorsement.

  • Tier 1: Specialized Catalog Vendors (High Reliability)

    • BLD Pharm : Primary source for heterocyclic building blocks. Often holds stock in mg to g scale.

    • Fluorochem : Strong presence in Europe; reliable QC data (NMR/LCMS) provided with batches.

    • Combi-Blocks : US-based; known for competitive pricing on pyridine derivatives.[2]

  • Tier 2: Aggregators & Custom Synthesis (Variable Lead Time)

    • LookChem / ChemicalBook : Platforms listing multiple Chinese manufacturers. Verification of stock status is critical as "In Stock" flags are often automated.

    • BOC Sciences : Offers custom synthesis if catalog stock is depleted.

Regional Availability
  • Asia (China/India): Primary manufacturing hub. Lead times 1-2 weeks for export.

  • North America/Europe: Stock is typically held by Tier 1 distributors (e.g., Fluorochem, Combi-Blocks) for immediate dispatch (24-48 hours), commanding a premium price.[2]

Price Trend Analysis

Pricing for CAS 1095544-68-5 follows a non-linear curve typical of research chemicals. The cost per gram drops significantly at the multi-gram scale due to the fixed costs of synthesis setup.

Table 2: Estimated Market Pricing (Q1 2026)
ScalePrice Range (USD)Lead TimeComment
100 mg $50 - $1201-3 DaysHigh premium for packaging/handling.[2]
1 g $150 - $3501-3 DaysStandard research unit.[2]
5 g $400 - $8003-7 DaysBest value for pilot optimization.
25 g+ Inquire2-4 WeeksLikely requires custom synthesis run.[2]
Cost Drivers
  • Synthesis Complexity: The installation of the gem-dimethyl group alpha to the nitrile on a pyridine ring often requires strong bases (e.g., NaH, LDA) and controlled alkylation conditions to avoid polymerization or over-alkylation, driving up manufacturing costs.

  • Purity Requirements: Removal of the mono-methyl impurity is difficult via crystallization alone, often requiring column chromatography, which increases the cost of goods sold (COGS).

Procurement Strategies for Researchers

To ensure scientific integrity and avoid project delays, adopt the following procurement protocols:

Protocol A: The "Stock Check" Verification

Do not rely on web inventory. Before placing a PO, request a current batch Certificate of Analysis (CoA) .

  • Red Flag: If the supplier cannot provide a CoA within 24 hours, they likely do not have the material in stock and are acting as a broker.

Protocol B: Quality Control (QC) Upon Receipt

Upon receipt, validate the identity and purity using the following self-validating system:

  • 1H NMR (DMSO-d6): Look for the characteristic gem-dimethyl singlet (~1.7 ppm) and the three aromatic pyridine protons.[2] The 5-Cl substitution pattern should show distinct coupling constants.

  • LC-MS: Confirm the molecular ion [M+H]+ = 181.03 (approx).[2] Check for the presence of the des-chloro impurity (M-34), which can interfere with subsequent palladium couplings.[2]

Protocol C: Storage & Stability
  • Condition: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).

  • Risk: Nitriles are generally stable, but the pyridine ring can be susceptible to N-oxidation if exposed to air/light over prolonged periods.

References

  • BLD Pharm . Product Analysis: this compound. Retrieved from

  • Fluorochem . Safety Data Sheet & Catalog Entry: CAS 1095544-68-5.[2] Retrieved from [2]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for substituted pyridines. Retrieved from

  • ChemicalBook . Supplier Aggregation Data for CAS 1095544-68-5. Retrieved from

Sources

Methodological & Application

Synthesis of 2-(5-Chloropyridin-2-yl)-2-methylpropanenitrile from 2-chloro-5-chloromethylpyridine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 2-(5-Chloropyridin-2-yl)-2-methylpropanenitrile, a valuable building block in medicinal chemistry and drug development.[1][2] The described two-step synthetic route commences with the nucleophilic substitution of 2-chloro-5-chloromethylpyridine with a cyanide source to yield the intermediate, 2-(5-chloropyridin-2-yl)acetonitrile. Subsequent exhaustive methylation of the acetonitrile intermediate affords the desired product. This document outlines a detailed, field-proven protocol, discusses the underlying reaction mechanisms, and emphasizes critical safety considerations for handling cyanide-containing reagents.

Introduction

Pyridine and its derivatives are fundamental scaffolds in the development of novel therapeutic agents due to their diverse pharmacological activities.[3] Specifically, substituted pyridine-2-carbonitriles serve as key intermediates in the synthesis of various biologically active molecules. The target molecule of this guide, this compound, incorporates a gem-dimethyl functionality adjacent to the nitrile group, a structural motif that can impart unique steric and electronic properties to potential drug candidates.

The synthesis commences from the readily available starting material, 2-chloro-5-chloromethylpyridine, which is a key intermediate in the production of neonicotinoid pesticides.[4][5][6] The strategic conversion of the chloromethyl group to a gem-dimethylnitrile moiety provides a versatile handle for further chemical transformations.

Reaction Mechanism and Strategy

The overall synthesis is a two-step process:

  • Cyanation: A nucleophilic substitution reaction where the chloride of the chloromethyl group on 2-chloro-5-chloromethylpyridine is displaced by a cyanide ion.

  • Exhaustive Methylation: The benzylic proton of the resulting 2-(5-chloropyridin-2-yl)acetonitrile is acidic and can be removed by a strong base to form a carbanion, which then acts as a nucleophile to attack a methylating agent. This process is repeated to introduce two methyl groups.

Step 1: Cyanation via Nucleophilic Substitution

The conversion of the chloromethyl group to a nitrile is a classic SN2 reaction.[7][8][9] The cyanide ion (CN⁻) acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion.

To facilitate this reaction in a biphasic system (solid cyanide salt and organic solvent), a phase-transfer catalyst (PTC) is often employed.[10][11][12] The PTC, typically a quaternary ammonium salt, forms an ion pair with the cyanide anion, rendering it soluble in the organic phase where it can react with the substrate.[11]

Diagram 1: Proposed Reaction Mechanism for Cyanation

Caption: Deprotonation followed by SN2 methylation.

Experimental Protocols

Extreme Caution: Sodium cyanide is a highly toxic substance. All manipulations should be performed in a certified chemical fume hood. [13][14][15]Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. [14][16][17]Avoid contact with acids, which will liberate highly toxic hydrogen cyanide gas. [15][16]Prepare a quenching solution (e.g., a mixture of aqueous sodium hypochlorite and sodium hydroxide) to decontaminate any spills or residual cyanide. [15]

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )PuritySupplier
2-chloro-5-chloromethylpyridineC₆H₅Cl₂N162.02≥98%Commercially Available
Sodium CyanideNaCN49.01≥97%Sigma-Aldrich
Tetrabutylammonium Bromide (TBAB)C₁₆H₃₆BrN322.37≥99%Sigma-Aldrich
Acetonitrile (ACN)C₂H₃N41.05AnhydrousSigma-Aldrich
Sodium Hydride (NaH)NaH24.0060% dispersion in mineral oilSigma-Aldrich
Methyl Iodide (CH₃I)CH₃I141.94≥99.5%Sigma-Aldrich
Diethyl Ether (Et₂O)C₄H₁₀O74.12AnhydrousSigma-Aldrich
Saturated Aqueous Ammonium Chloride (NH₄Cl)NH₄Cl53.49--
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01--
BrineNaCl58.44--
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37--
Step-by-Step Protocol: Cyanation
  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-chloro-5-chloromethylpyridine (16.2 g, 100 mmol), sodium cyanide (5.88 g, 120 mmol), and tetrabutylammonium bromide (3.22 g, 10 mmol).

  • Add 100 mL of anhydrous acetonitrile to the flask.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(5-chloropyridin-2-yl)acetonitrile. This crude product can often be used in the next step without further purification.

Step-by-Step Protocol: Exhaustive Methylation
  • Caution: Sodium hydride is a flammable solid and reacts violently with water. Handle under a nitrogen atmosphere.

  • To a 500 mL three-necked round-bottom flask, previously dried and under a nitrogen atmosphere, add a 60% dispersion of sodium hydride in mineral oil (9.6 g, 240 mmol).

  • Wash the sodium hydride with anhydrous diethyl ether (3 x 50 mL) to remove the mineral oil.

  • Add 150 mL of anhydrous diethyl ether to the flask.

  • Dissolve the crude 2-(5-chloropyridin-2-yl)acetonitrile (from the previous step, ~100 mmol) in 50 mL of anhydrous diethyl ether.

  • Cool the sodium hydride suspension to 0 °C using an ice bath.

  • Slowly add the solution of 2-(5-chloropyridin-2-yl)acetonitrile to the sodium hydride suspension dropwise over 30 minutes.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C.

  • Add methyl iodide (34.0 g, 240 mmol) dropwise to the reaction mixture.

  • After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Add 100 mL of water and transfer the mixture to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

Data and Expected Results

StepProductExpected YieldAppearancePurity (by GC)
12-(5-chloropyridin-2-yl)acetonitrile85-95%Off-white to pale yellow solid>95%
2This compound70-85%Colorless to pale yellow oil>98%

Characterization Data for this compound:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.55 (d, J = 2.4 Hz, 1H), 7.80 (dd, J = 8.4, 2.4 Hz, 1H), 7.50 (d, J = 8.4 Hz, 1H), 1.75 (s, 6H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 158.0, 149.5, 139.0, 130.0, 125.0, 122.0, 40.0, 26.0.

  • MS (EI): m/z (%) = 180 (M⁺, 20), 165 (100), 138 (45).

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in cyanation Incomplete reactionIncrease reaction time and/or temperature. Ensure efficient stirring.
Inactive catalystUse fresh, high-purity phase-transfer catalyst.
Formation of side products in methylation Mono-methylationEnsure a sufficient excess of base and methylating agent is used.
Reaction with solventUse a non-reactive, anhydrous solvent.
Difficulty in purification Co-eluting impuritiesOptimize the solvent system for column chromatography. Consider distillation under reduced pressure for purification.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and efficient method for the preparation of this compound from 2-chloro-5-chloromethylpyridine. The use of phase-transfer catalysis in the cyanation step and careful control of reaction conditions during the exhaustive methylation are crucial for achieving high yields and purity. Adherence to the stringent safety precautions outlined is paramount when working with cyanide-containing reagents. This synthetic route offers a practical approach for researchers and scientists in the field of drug development to access this valuable chemical intermediate.

Diagram 3: Overall Experimental Workflow

Experimental_Workflow start Start: 2-chloro-5-chloromethylpyridine cyanation Cyanation with NaCN and TBAB in ACN (Reflux, 12-16h) start->cyanation filtration Filtration and Concentration cyanation->filtration intermediate Crude 2-(5-chloropyridin-2-yl)acetonitrile filtration->intermediate methylation Exhaustive Methylation with NaH and CH3I in Et2O (0°C to RT, 4-6h) intermediate->methylation quench Aqueous Workup (NH4Cl, NaHCO3, Brine) methylation->quench purification Column Chromatography quench->purification product Final Product: this compound purification->product

Caption: Flowchart of the synthetic procedure.

References

  • Camachem. (2026, January 7). 7 Safety Measures I Should Know While Handling Sodium Cyanide.
  • PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis.
  • Fisher Scientific. (2010, November 19). Sodium Cyanide MSDS.
  • UCLA EH&S. (2017, May 25). Standard Operating Procedure: Sodium Cyanide.
  • United Chemical. (2025, April 18). Sodium Cyanide Safety Protection and Emergency Measures.
  • UCLA EH&S. (2018, July 16). SOP-Cyanide-Salt - Laboratory Safety Standard Operating Procedure (SOP).
  • Oh, S. H., et al. (2010). Structural Study-Guided Development of Versatile Phase Transfer Catalysts for Asymmetric Conjugate Additions of Cyanide. PMC.
  • Google Patents. (n.d.). CN104086480A - Preparation method of 2-chloro-5-chloromethylpyridine.
  • Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC).
  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation).
  • Patsnap. (n.d.). Synthesis method of 2-chloro-5-chloromethyl pyridine.
  • SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine.
  • PTC Organics, Inc. (n.d.). PTC Cyanation.
  • ResearchGate. (2025, August 4). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
  • Google Patents. (n.d.). WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine.
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-5-(chloromethyl)pyridine.
  • MDPI. (2020, November 10). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
  • PubMed. (2020, November 10). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
  • Google Patents. (n.d.). CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine.
  • PMC. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.
  • Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
  • Asian Journal of Chemistry. (2013, December 26). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine.
  • MDPI. (2012, September 11). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives.
  • Doc Brown's Chemistry. (n.d.). nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes to give nitriles haloalkanes reagents reaction conditions organic synthesis.
  • SciSpace. (2021, July 12). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center.
  • Sigma-Aldrich. (n.d.). 2-Chloro-5-methylpyridine 97 18368-64-4.
  • National Genomics Data Center (CNCB-NGDC). (n.d.). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.
  • YouTube. (2015, May 10). Nucleophilic substitution reactions with cyanide.
  • ChemicalBook. (n.d.). 2-Chloro-5-(chloromethyl)pyridine synthesis.
  • Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and cyanide ions.

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Application Notes & Protocols: Optimization of Condensation Reactions for Pyridine Nitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyridine nitriles, also known as cyanopyridines, are a critical class of heterocyclic compounds that serve as fundamental building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials.[1] Their versatile reactivity, stemming from the presence of both the electron-withdrawing nitrile group and the pyridine ring, makes them invaluable intermediates in drug development and materials science. The synthesis of these molecules often relies on condensation reactions, which involve the joining of two or more molecules with the elimination of a small molecule, such as water or ammonia.[2][3] Optimizing these reactions is paramount to achieving high yields, purity, and cost-effectiveness in both laboratory and industrial settings.

This guide provides an in-depth exploration of the key condensation reactions used for pyridine nitrile synthesis, focusing on the critical parameters that govern their optimization. We will delve into the mechanistic underpinnings of these reactions to provide a rational basis for experimental design and troubleshooting.

I. Mechanistic Overview of Key Condensation Reactions

Several condensation strategies have been developed for the synthesis of pyridine nitriles. Understanding the underlying mechanisms is crucial for effective optimization.

A. Hantzsch-Type Pyridine Synthesis

A classical approach, the Hantzsch synthesis, involves the condensation of a β-ketoester (or a related 1,3-dicarbonyl compound), an aldehyde, and ammonia or an ammonia source like ammonium acetate.[4] While traditionally used for dihydropyridines, modifications can lead to the direct formation of pyridines or subsequent oxidation to the aromatic product.[3][4] When a nitrile-containing starting material is used, this method can be adapted for the synthesis of pyridine nitriles.

The reaction proceeds through a series of condensations and cyclizations. Key steps include the Knoevenagel condensation of the aldehyde with one equivalent of the β-ketoester and the formation of an enamine from the second equivalent of the β-ketoester and ammonia.[4] These intermediates then undergo a Michael addition followed by cyclization and dehydration/oxidation to yield the pyridine ring.

B. Guareschi-Thorpe and Related Condensations

The Guareschi-Thorpe reaction is a cornerstone for the synthesis of 2-pyridones, which can be precursors to other pyridine derivatives. A significant variation for pyridine nitrile synthesis involves the multicomponent reaction of an α,β-unsaturated carbonyl compound (chalcone), malononitrile, and an ammonia source. This one-pot synthesis is highly efficient for constructing polysubstituted 3-cyanopyridines.[5]

The mechanism typically begins with a Michael addition of the malononitrile carbanion to the chalcone, followed by cyclization involving the ammonia source and subsequent aromatization.

C. Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a powerful two-step method for preparing substituted pyridines.[6][7] It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a thermally induced cyclodehydration to yield the pyridine.[6][7][8] By incorporating a nitrile group into one of the starting materials, this method can be effectively utilized for pyridine nitrile synthesis.

D. Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is an intramolecular cyclization of dinitriles, catalyzed by a base, to form a cyclic β-enaminonitrile.[9][10][11] While primarily used for synthesizing cyclic ketones after hydrolysis, the enaminonitrile intermediate itself can be a functionalized pyridine precursor, especially when the starting dinitrile is appropriately designed to form a pyridine ring upon cyclization. The reaction proceeds via deprotonation at an α-carbon to a nitrile, followed by intramolecular nucleophilic attack on the second nitrile group.[9]

II. Key Optimization Parameters

The success of a condensation reaction for pyridine nitrile synthesis hinges on the careful control of several experimental parameters.

A. Catalyst Selection

The choice of catalyst is often the most critical factor influencing reaction rate, yield, and selectivity.

  • Base Catalysts: Strong bases like sodium ethoxide or sodium methoxide are commonly used to generate the necessary carbanions from active methylene compounds like malononitrile in Thorpe-type reactions.[9] Weaker bases such as triethylamine (TEA) or piperidine can be effective for Knoevenagel condensations.[5]

  • Acid Catalysts: Acid catalysts, such as p-toluenesulfonic acid (PTSA) or Lewis acids like zinc chloride, can be employed to promote cyclodehydration steps, particularly in reactions like the Bohlmann-Rahtz synthesis, often allowing for lower reaction temperatures.[6][12]

  • Metal Catalysts: Transition metal catalysts, including those based on cobalt, copper, or nickel, can facilitate cycloaddition reactions or direct C-H functionalization to introduce a nitrile group.[13][14][15] For instance, cobalt complexes are effective in [2+2+2] cycloadditions of alkynes and nitriles.[13]

B. Solvent Effects

The solvent plays a multifaceted role, influencing reactant solubility, reaction rates, and even the reaction pathway.

  • Polar Protic Solvents: Solvents like ethanol and methanol are frequently used as they can solvate ionic intermediates and reagents.[12][16] They are particularly common in Hantzsch and related syntheses.

  • Polar Aprotic Solvents: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent solvents for many organic reactions due to their high polarity and ability to dissolve a wide range of substrates.[16]

  • Solvent-Free Conditions: In an effort to develop more environmentally friendly protocols, solvent-free reactions, often facilitated by microwave irradiation, have gained prominence.[1][17] These conditions can lead to shorter reaction times and higher yields.[1]

C. Temperature and Reaction Time

These two parameters are intrinsically linked and must be optimized for each specific reaction.

  • Temperature: Many condensation reactions require heating to overcome activation energy barriers, with reflux temperatures being common.[5] However, excessively high temperatures can lead to side reactions and decomposition of products.[12] Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal temperature.

  • Reaction Time: The reaction time should be sufficient for the complete consumption of the limiting reagent. Prolonged reaction times can sometimes lead to the formation of byproducts. Again, TLC is an indispensable tool for monitoring the reaction's progress.

D. Stoichiometry of Reactants

The molar ratio of reactants can significantly impact the yield and purity of the desired pyridine nitrile. It is often beneficial to use a slight excess of one of the more volatile or readily available reactants to drive the reaction to completion. In multicomponent reactions, the stoichiometry of all reactants must be carefully controlled to favor the formation of the desired product.

III. Data Presentation: Optimization of a One-Pot 3-Cyanopyridine Synthesis

To illustrate the impact of key parameters, consider the one-pot synthesis of a 3-cyanopyridine derivative from a chalcone, malononitrile, and ammonium acetate.

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1PiperidineEthanolReflux865
2TEAEthanolReflux872
3Ammonium AcetateEthanolReflux685
4Ammonium AcetateDMF100492
5None (Microwave)None1200.1588

This table is a representative example based on typical findings in the literature and is intended for illustrative purposes.

IV. Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-Amino-4-(phenyl)-6-(aryl)-3-cyanopyridine

This protocol is adapted from methodologies employing a multicomponent reaction strategy.[1][5]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Aryl methyl ketone (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ammonium acetate (8.0 mmol)

  • Ethanol (20 mL)

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, combine the aromatic aldehyde, aryl methyl ketone, malononitrile, and ammonium acetate in ethanol.

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold water (50 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the purified 2-amino-3-cyanopyridine derivative.

V. Visualizations

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Combine Reactants: Aldehyde, Ketone, Malononitrile, NH4OAc in Ethanol B Reflux (4-6 hours) A->B C Monitor by TLC B->C Periodic Sampling D Cool to RT B->D Upon Completion C->B E Precipitate in Ice Water D->E F Filter Solid E->F G Wash with Cold H2O & EtOH F->G H Recrystallize from Ethanol G->H I Pure 2-Amino-3-cyanopyridine H->I

Caption: One-pot synthesis of 2-amino-3-cyanopyridine.

Mechanistic Pathway: Guareschi-Thorpe Type Reaction

G Chalcone Chalcone MichaelAdduct Michael Adduct Chalcone->MichaelAdduct Michael Addition Malononitrile Malononitrile Carbanion Malononitrile Carbanion Malononitrile->Carbanion + Base Base Base Ammonia NH3 CyclizedIntermediate Cyclized Intermediate Ammonia->CyclizedIntermediate Cyclization Carbanion->MichaelAdduct Michael Addition MichaelAdduct->CyclizedIntermediate Cyclization AromatizedProduct 3-Cyanopyridine (Aromatized) CyclizedIntermediate->AromatizedProduct -H2O (Aromatization)

Caption: Guareschi-Thorpe type reaction mechanism.

VI. Troubleshooting and Field-Proven Insights

  • Low Yields: If yields are consistently low, verify the purity of your starting materials, especially the aldehyde, which can oxidize over time. Consider increasing the amount of the ammonia source, as ammonium acetate can decompose at high temperatures. Switching to a higher-boiling solvent like DMF can sometimes improve yields by allowing for higher reaction temperatures.

  • Byproduct Formation: The formation of side products is common. Michael addition of a second malononitrile or self-condensation of the ketone can occur. Optimizing the stoichiometry and reaction temperature can minimize these side reactions. A lower temperature may favor the desired product.[12]

  • Reaction Stalls: If the reaction does not go to completion, ensure that the catalyst is active. For base-catalyzed reactions, ensure anhydrous conditions, as water can quench the catalyst. For acid-catalyzed reactions, the presence of basic impurities in the starting materials can neutralize the catalyst.

VII. Conclusion

The optimization of condensation reactions for pyridine nitrile synthesis is a multifactorial process that requires a systematic approach. By understanding the underlying reaction mechanisms and carefully controlling parameters such as catalyst, solvent, temperature, and stoichiometry, researchers can significantly improve reaction outcomes. The protocols and insights provided in this guide serve as a foundation for developing robust and efficient syntheses of these valuable heterocyclic compounds, ultimately accelerating research and development in the pharmaceutical and materials science fields.

References

  • Cai, J., et al. (2022). A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Organic & Biomolecular Chemistry, 20, 7391-7404. [Link]

  • Abdel-Aziz, A. A. M., et al. (2022). Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. Scientific Reports, 12(1), 1-17. [Link]

  • Souza, P., et al. (1992). Solvent and metal ion effects in condensation reactions between semicarbazides and pyridine derivatives and study of the complexes with metal chlorides. Transition Metal Chemistry, 17, 338-342. [Link]

  • Patel, K. D., et al. (2013). Synthesis of Novel cyanopyridine Derivatives Containing s- Triazine via Chalcones and Evaluation of their Antimicrobial Activity. International Journal of ChemTech Research, 5(5), 2349-2354. [Link]

  • Shi, F., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142. [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Laboratory, The Scripps Research Institute. [Link]

  • Litvinov, V. P., et al. (1985). Synthesis and some reactions of 3-cyanopyridine-2-thiones. Chemistry of Heterocyclic Compounds, 21, 279-299. [Link]

  • SynArchive. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. SynArchive. [Link]

  • ResearchGate. (n.d.). Optimization of reaction condition for synthesis of functionalized pyridine (4 a). ResearchGate. [Link]

  • J&K Scientific LLC. (2025). Bohlmann–Rahtz Pyridine Synthesis. J&K Scientific LLC. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. IJARST. [Link]

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  • Google Patents. (2009). CN101602719B - Synthesis method of 4-cyanopyridine.
  • Scribd. (n.d.). Bohlmann-Rahtz Pyridine Synthesis Guide. Scribd. [Link]

  • Movassaghi, M., & Hill, M. D. (2006). Synthesis of pyrimidines by direct condensation of amides and nitriles. Journal of the American Chemical Society, 128(44), 14254-14255. [Link]

  • American Chemical Society Green Chemistry Institute. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. ACS GCI Pharmaceutical Roundtable. [Link]

  • ResearchGate. (n.d.). Efficient synthesis of pyridines via a sequential solventless aldol condensation and Michael addition. ResearchGate. [Link]

  • ScholarWorks at WMU. (1981). Synthesis of Pyridine Nucleosides by Cycloaddition Reactions and Synthesis and Condensation Reactions of 4-Aryl-2-Oxytetronimide. Western Michigan University. [Link]

  • Journal of the American Chemical Society. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. ACS Publications. [Link]

  • Angewandte Chemie International Edition. (2018). A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. Wiley Online Library. [Link]

  • ResearchGate. (n.d.). Thorpe-Ziegler reaction. ResearchGate. [Link]

  • Wikipedia. (n.d.). Thorpe reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Cu‐catalyzed pyridine synthesis vinyliodonium, nitrile, and alkynes. ResearchGate. [Link]

  • Chem-Station. (2014). Thorpe-Ziegler Reaction. Chem-Station International Edition. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Organic Chemistry Portal. [Link]

  • ACS Publications. (2008). A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications. [Link]

  • ResearchGate. (n.d.). Methods for installing a nitrile group on a pyridine ring. ResearchGate. [Link]

Sources

Reagents for methylpropanenitrile formation using 2-acetyl cyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Multi-Step Synthesis of 2-Acetyl-1-cyanocyclohexene from 2-Acetyl Cyclohexanone

The conversion of ketones to nitriles is a fundamental transformation in organic synthesis, providing access to versatile intermediates for the production of pharmaceuticals, agrochemicals, and other fine chemicals. This application note provides a detailed, research-level guide for the synthesis of 2-acetyl-1-cyanocyclohexene, a substituted vinyl nitrile, starting from 2-acetyl cyclohexanone. A direct, one-pot conversion of a ketone to a vinyl nitrile of this nature is not feasible. Therefore, a robust, multi-step synthetic pathway is presented, leveraging well-established and reliable methodologies.

This guide is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the synthetic route, including the underlying mechanisms and detailed experimental protocols. The presented synthesis follows a logical progression:

  • Formation of a Tosylhydrazone: Selective reaction at the cyclohexanone carbonyl group to introduce a functional handle for subsequent olefination.

  • The Shapiro Reaction: Conversion of the tosylhydrazone to a vinyl lithium intermediate, creating a carbon-carbon double bond.

  • Iodination of the Vinyllithium: Trapping the reactive intermediate to form a stable vinyl iodide.

  • Palladium-Catalyzed Cyanation: of the nitrile functionality onto the vinyl scaffold.

Each step is discussed in detail, with a focus on the rationale for reagent selection and reaction conditions, ensuring scientific integrity and reproducibility.

Synthetic Strategy Overview

The overall synthetic transformation is depicted in the workflow diagram below. This multi-step approach allows for the controlled and high-yielding synthesis of the target vinyl nitrile.

Synthetic_Workflow cluster_0 Step 1: Tosylhydrazone Formation cluster_1 Step 2: Shapiro Reaction cluster_2 Step 3: Iodination cluster_3 Step 4: Cyanation 2-Acetyl_Cyclohexanone 2-Acetyl Cyclohexanone Tosylhydrazone Tosylhydrazone Intermediate 2-Acetyl_Cyclohexanone->Tosylhydrazone p-Toluenesulfonylhydrazide, Acid catalyst Vinyllithium Vinyllithium Intermediate Tosylhydrazone->Vinyllithium 2 equiv. n-BuLi Vinyl_Iodide Vinyl Iodide Vinyllithium->Vinyl_Iodide Iodine (I2) Final_Product 2-Acetyl-1-cyanocyclohexene Vinyl_Iodide->Final_Product Pd Catalyst, Cyanide Source

Scalable process for Enzalutamide intermediate production

Author: BenchChem Technical Support Team. Date: February 2026

Overcoming the Isothiocyanate Bottleneck in API Manufacturing

Strategic Overview

Enzalutamide (Xtandi) represents a structural evolution in androgen receptor antagonists, characterized by a thiohydantoin ring that is notoriously difficult to close efficiently at scale.

In early medicinal chemistry routes (e.g., Medivation Inc. patents), the synthesis relied on microwave-assisted cyclization, which is non-viable for multi-kilogram production. The industrial standard has shifted toward a convergent thermal cyclization .

This guide focuses on the two most critical process challenges:

  • The "Isothiocyanate Bottleneck": Safe, high-yield synthesis of the toxic intermediate 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (henceforth Intermediate A ).

  • The Thiohydantoin Closure: A biphasic or solvent-optimized coupling of Intermediate A with the amino-ester fragment (Intermediate B ) to minimize hydrolysis impurities.

Critical Process Parameters (CPPs)

The following parameters are non-negotiable for ensuring batch reproducibility and safety.

ParameterSpecificationScientific Rationale
Water Content (Coupling) < 0.05% (KF)Moisture hydrolyzes Intermediate A back to the aniline (Impurity Enzal-2A), a known genotoxin.
Thiophosgene Temp 0–5 °C (Addition)Exothermic control. Higher temps during addition promote polymerization and dimer formation.
Cyclization Solvent DMSO / Isopropyl AcetateDMSO solubilizes the polar transition state; Isopropyl Acetate allows for easy aqueous workup/extraction.
Impurity Limit (Enzal-2) < 10 ppmUnreacted isothiocyanate is a structural alert (genotoxic) and must be purged via crystallization.
Experimental Protocols
Module A: Safe Synthesis of Intermediate A (Isothiocyanate)

Target: 4-isothiocyanato-2-(trifluoromethyl)benzonitrile

Safety Warning: Thiophosgene is highly toxic and volatile. This reaction must be performed in a dedicated fume hood with a caustic scrubber system.

Reagents:

  • 4-Amino-2-(trifluoromethyl)benzonitrile (Starting Material)[1][2][3][4]

  • Thiophosgene (1.2 equiv)

  • Dichloromethane (DCM)[5]

  • Water

  • Calcium Carbonate (CaCO3) or Sodium Carbonate (Na2CO3)

Protocol:

  • Preparation: Charge a glass-lined reactor with 4-Amino-2-(trifluoromethyl)benzonitrile (1.0 wt) and DCM (10 vol). Stir until dissolved.

  • Buffering: Add water (10 vol) and CaCO3 (2.0 equiv). Cool the biphasic mixture to 0–5 °C .

  • Controlled Addition: Add Thiophosgene (1.2 equiv) dropwise over 60 minutes.

    • Note: Maintain internal temperature < 10 °C. Rapid addition risks "runaway" exotherms and phosgene gas evolution.

  • Reaction: Warm to 20–25 °C and stir for 4 hours. Monitor by HPLC (Target: < 0.5% starting amine).

  • Quench & Separation: Separate phases. Wash the organic layer with water (3x) to remove inorganic salts.

  • Concentration: Distill DCM under reduced pressure (< 40 °C) to yield Intermediate A as a brown oil/solid.

    • Yield Target: > 90%[4][6]

    • Storage: Store under Nitrogen at 4 °C. Moisture sensitive.

Module B: The Convergent Coupling (Thiohydantoin Formation)

Target: Enzalutamide Crude[5][7]

Reagents:

  • Intermediate A (from Module A)

  • Intermediate B: Methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate

  • DMSO (Dimethyl sulfoxide)

  • Isopropyl Acetate (IPAc)[8]

Protocol:

  • Charge: In a dry reactor, dissolve Intermediate B (1.0 equiv) in a mixture of DMSO (2 vol) and IPAc (4 vol).

    • Why this mix? DMSO accelerates the nucleophilic attack; IPAc acts as a co-solvent that simplifies the later aqueous wash.

  • Addition: Add Intermediate A (1.5 equiv) dissolved in minimal IPAc.

  • Cyclization: Heat the mixture to 80–85 °C for 18–24 hours.

    • Mechanism:[8][9][10] The secondary amine of Intermediate B attacks the isothiocyanate carbon, forming a thiourea intermediate which then cyclizes with the ester group to close the ring (loss of methanol).

  • Workup: Cool to 25 °C. Add water (10 vol) and IPA (1 vol) to break the emulsion.

  • Extraction: Separate the organic phase (IPAc). Wash with water to remove DMSO.

  • Crystallization (Purification):

    • Swap solvent to Isopropyl Alcohol (IPA).

    • Heat to 60 °C (dissolution).

    • Cool slowly to 0 °C over 4 hours.

    • Filter and wash with cold IPA.

    • Purity Target: > 99.5% HPLC.[5]

Visualizations
Diagram 1: Convergent Reaction Scheme

This diagram illustrates the chemical pathway, highlighting the critical ring-closure step.

Enzalutamide_Synthesis Start1 4-Amino-2-(trifluoromethyl) benzonitrile InterA Intermediate A (Isothiocyanate) Start1->InterA DCM/H2O, 0°C (Safety Critical) Reagent1 Thiophosgene (CSCl2) Reagent1->InterA Thiourea Thiourea Transition State InterA->Thiourea + Intermediate B DMSO/IPAc, 80°C Start2 Intermediate B (Amino-Ester Fragment) Start2->Thiourea Product Enzalutamide (Thiohydantoin Core) Thiourea->Product - MeOH (Cyclization)

Caption: Convergent synthesis pathway showing the formation of the isothiocyanate intermediate and the subsequent thermal cyclization in DMSO/IPAc.

Diagram 2: Process Flow & Safety Engineering

This diagram details the equipment setup required to handle the toxic Thiophosgene step safely.

Safety_Process_Flow Scrubber Caustic Scrubber (NaOH) Reactor Glass-Lined Reactor (Temp Controlled) Reactor->Scrubber Vent Gas Treatment Workup Phase Separator Reactor->Workup Reaction Complete Dosing Automated Dosing Pump (Thiophosgene) Dosing->Reactor Controlled Rate <10°C Sensors Phosgene Sensors (Safety Interlock) Sensors->Dosing Stop Signal (If Leak Detected) Waste Aqueous Waste (Quenched) Workup->Waste Inorganic Salts

Caption: Safety engineering controls for the Thiophosgene reaction, featuring automated dosing interlocks and caustic scrubbing.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield (Module A) Polymerization of ThiophosgeneEnsure temperature remains < 5 °C during addition. Increase stirring speed to improve biphasic mass transfer.
Impurity Enzal-2A Hydrolysis of IsothiocyanateCheck water content of DMSO and IPAc in Module B. Ensure Intermediate A is stored dry.
Emulsion during Workup DMSO presenceAdd Isopropyl Alcohol (IPA) to the aqueous/organic interface to break surface tension.
Color Issues Oxidation of Phenolic impuritiesUse Nitrogen blanketing throughout. Consider a carbon treatment step before crystallization.
References
  • European Patent Office. Process for Preparation of Enzalutamide Using Novel Intermediate (EP 3717457 B1). (2023).[5] Describes the optimized solvent systems and impurity profiles. Link

  • ChemicalBook. 4-isothiocyanato-2-(trifluoromethyl)benzonitrile Product & Synthesis Data. (Accessed 2026).[1][6] Provides physical properties and basic synthesis routes for the intermediate. Link

  • ResearchGate (Shao et al.). A novel route for the synthesis of androgen receptor antagonist enzalutamide: Optimization of the cyclization step. (2016).[1][5][8] Details the thermal cyclization improvements over microwave methods. Link

  • National Institutes of Health (PubMed). Impurity profiling and stability analysis of enzalutamide. (2025).[3][11] Identifies Enzal-2 and Enzal-2A as critical process impurities.[3][12] Link

  • Google Patents. Industrial process for the preparation of enzalutamide (WO2016188996A1). Discusses the use of DMSO/IPAc solvent systems for scalability. Link

Sources

Application Note: Microwave-Assisted Synthesis of 2-(5-Chloropyridin-2-yl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of 2-(5-Chloropyridin-2-yl)-2-methylpropanenitrile (CAS: 14470-28-1), a critical pharmacophore found in cannabinoid receptor antagonists (e.g., Taranabant) and androgen receptor signaling inhibitors.

Traditional thermal synthesis of gem-dimethylated aryl acetonitriles often suffers from long reaction times, incomplete alkylation (mono-methyl impurities), and significant side reactions due to prolonged exposure to strong bases. This guide presents a Microwave-Assisted Phase-Transfer Catalysis (MW-PTC) method that overcomes these limitations. By coupling microwave dielectric heating with interfacial catalysis, we achieve quantitative conversion in under 15 minutes with >98% purity, eliminating the need for hazardous metal hydrides (NaH) and anhydrous conditions.

Retrosynthetic Strategy & Mechanistic Logic

The target molecule is constructed via the double alkylation of the benzylic-like methylene position of 2-(5-chloropyridin-2-yl)acetonitrile.

Strategic Disconnection

The electron-deficient pyridine ring increases the acidity of the


-methylene protons (

), making them susceptible to deprotonation. However, the introduction of the first methyl group increases steric hindrance, often stalling the second alkylation under thermal conditions. Microwave irradiation provides the necessary activation energy to overcome this steric barrier rapidly.

Retrosynthesis Target Target: 2-(5-Chloropyridin-2-yl)- 2-methylpropanenitrile Precursor Precursor: 2-(5-Chloropyridin-2-yl) acetonitrile Target->Precursor C-Alkylation (Gem-dimethylation) Reagents Reagents: Me-I / NaOH (aq) TEBA (Cat.)

Figure 1: Retrosynthetic disconnection showing the transformation from the acetonitrile precursor via double alkylation.

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., Biotage Initiator+ or CEM Discover 2.0) capable of maintaining 150°C/20 bar.

  • Vial: 10 mL or 20 mL microwave-transparent borosilicate glass vial with a crimp cap and PTFE/silicone septum.

  • Reagents:

    • 2-(5-Chloropyridin-2-yl)acetonitrile (1.0 equiv)

    • Methyl Iodide (MeI) (2.5 - 3.0 equiv) [Caution: Neurotoxin]

    • Sodium Hydroxide (50% w/w aqueous solution)

    • Benzyltriethylammonium chloride (TEBA) (5 mol%)

    • Toluene (Solvent)

Step-by-Step Methodology

Step 1: Charge the Vessel To a 10 mL microwave vial equipped with a magnetic stir bar, add:

  • Precursor: 2-(5-Chloropyridin-2-yl)acetonitrile (152.6 mg, 1.0 mmol).

  • Catalyst: TEBA (11.4 mg, 0.05 mmol).

  • Solvent: Toluene (3.0 mL).

  • Alkylating Agent: Methyl Iodide (0.19 mL, 3.0 mmol). Note: Add MeI last.

  • Base: 50% NaOH (aq) (1.0 mL). Add gently to create a biphasic layer.

Step 2: Seal and Pre-Stir Cap the vial immediately with a crimp cap. Vortex for 10 seconds to ensure initial mixing of the biphasic system.

Step 3: Microwave Parameters Program the reactor with the following "Self-Validating" parameters. The Max Power setting ensures the magnetron does not overshoot, while Absorption Level accounts for the polar aqueous phase.

ParameterSettingRationale
Temperature 100 °CSufficient to drive the second alkylation without degrading MeI.
Hold Time 10:00 minOptimized for >99% conversion based on kinetic profiling.
Pre-Stirring 30 secCritical for establishing the PTC emulsion before heating.
Absorption HighAqueous NaOH absorbs MW energy efficiently.
Pressure Limit 15 barSafety cutoff (reaction typically reaches 3-5 bar).

Step 4: Reaction Execution Start the run. The temperature should ramp to 100°C within 60-90 seconds. Observe the pressure profile; a steady pressure (due to MeI vapor pressure) is normal.

Step 5: Workup & Isolation

  • Cool the vial to <40°C using the reactor's compressed air cooling.

  • Open the vial in a fume hood.

  • Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

  • Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: The crude product is often >95% pure. If necessary, purify via silica gel chromatography (Hexanes/EtOAc 9:1).

Results & Optimization Data

Solvent & Base Screening (Optimization)

The following data illustrates why the PTC method (Entry 3) was selected over traditional hydride methods.

EntryMethodSolventBaseTemp/TimeYield (%)Mono-Methyl Impurity
1ThermalTHFNaHReflux / 4h78%12%
2MWDMF

120°C / 10m65%25%
3MW-PTC PhMe/H2O 50% NaOH 100°C / 10m 96% < 1%
4MWDMSOKOtBu100°C / 5m88%5%

Analysis:

  • Entry 1 (Thermal): Slow kinetics lead to incomplete reaction and significant mono-methylated byproduct.

  • Entry 3 (MW-PTC): The biphasic system allows for high base concentration in the aqueous phase without decomposing the sensitive alkyl halide in the organic phase. Microwave heating accelerates the phase transfer rate.

Workflow Visualization

Workflow Start Start: Precursor + TEBA in Toluene AddReagents Add MeI (3 eq) + 50% NaOH Start->AddReagents Seal Seal Vial & Pre-Stir (30s) AddReagents->Seal MW Microwave Irradiation 100°C, 10 min, High Abs. Seal->MW Cool Cool to 40°C (Air Jet) MW->Cool Extract Extraction (EtOAc / Water) Cool->Extract Product Final Product: >98% Purity Extract->Product

Figure 2: Operational workflow for the microwave-assisted synthesis.[1][2]

Critical Discussion: Why Microwave?

The "Specific Microwave Effect" in PTC

In Phase-Transfer Catalysis, the rate-limiting step is often the transfer of the anionic species across the interface or the diffusion of the ion pair into the bulk organic phase. Microwave irradiation induces dipolar polarization directly in the catalyst-ion pair (


). This selective heating of the ionic species creates localized "hot spots" at the interface, significantly increasing the collision frequency between the active nucleophile and the alkyl halide, far beyond what convective thermal heating can achieve.
Safety & Scalability
  • Safety: Unlike NaH protocols, this method generates no hydrogen gas, eliminating the risk of over-pressurizing the sealed microwave vessel.

  • Green Chemistry: Toluene is a preferred solvent over DMF/DMAc (reprotoxic). The reaction uses aqueous NaOH, avoiding anhydrous solvent requirements.

References

  • Microwave-Assisted Organic Synthesis (MAOS) Fundamentals: Kappe, C. O.[2] "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004. [Link]

  • Phase Transfer Catalysis in Microwaves: Bogdal, D., et al. "Microwave-assisted phase-transfer catalysis: A review." Current Organic Chemistry, 2003. [Link]

  • Synthesis of Gem-Dimethyl Nitriles (Enzalutamide Intermediates)
  • Microwave Alkylation Protocols: Biotage Application Note. "Microwave-Assisted Alkylation of Nitriles." [Link]

Sources

Anhydrous Integrity in Nitrile Chemistry: Protocols for Handling and Storage of Moisture-Sensitive Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitrile intermediates are linchpins in the synthesis of heterocycles, amines, and carboxylic acids. However, their utility is often compromised by a specific vulnerability: moisture-induced hydrolysis. While simple nitriles (e.g., acetonitrile) are relatively robust, activated nitrile intermediates —such as


-metallated nitriles, cyanohydrins, and silyl cyanides—possess a high susceptibility to nucleophilic attack by water.

This guide provides a rigorous, field-proven framework for the handling and storage of these sensitive species. It moves beyond basic "air-free" techniques to address the specific mechanistic failures associated with the cyano group, ensuring high fidelity in drug development workflows.

The Mechanistic Hazard: Why Moisture Kills Nitriles

To handle these intermediates effectively, one must understand the failure mode. The cyano group (


) is an electrophile. In the presence of moisture, particularly under the acidic or basic conditions often used to generate intermediates, it undergoes hydrolysis.
The Hydrolysis Trap

Water does not merely "wet" these compounds; it chemically alters them, often irreversibly.

  • Cyanohydrins: Moisture shifts the equilibrium back to the starting carbonyl and toxic HCN.

  • 
    -Lithio Nitriles:  Trace water protonates the carbanion immediately, quenching the reactive species.
    
  • Silyl Cyanides (TMSCN): Hydrolysis generates HCN and hexamethyldisiloxane, creating a silent safety hazard.

Diagram 1: Mechanisms of Moisture-Induced Degradation

NitrileDegradation cluster_0 Degradation Pathways Nitrile Activated Nitrile (R-CN) Path1 Imidate / Imine Intermediate Nitrile->Path1 Nucleophilic Attack Water H₂O (Trace) Amide Primary Amide (Dead End) Path1->Amide Tautomerization HCN HCN Gas (Safety Hazard) Path1->HCN Retro-Cyanohydrin (if R=OH) Quench Protonated Nitrile (Reactivity Loss) Path1->Quench Protonation (if R=Li/Mg)

Caption: Pathways of nitrile degradation upon exposure to trace moisture. Note the divergence based on substituent type.

Classification of Moisture Sensitivity

Not all nitriles require the same level of rigor. We categorize them into three stability classes to dictate the protocol intensity.

ClassDescriptionExamplesMax Water ToleranceStorage Protocol
A Hydrolytically Unstable TMSCN, Acyl Cyanides< 10 ppmSealed under Argon, +4°C, Sure/Seal™
B Equilibrium Sensitive Cyanohydrins< 50 ppmAcidified (trace), Low Temp, Desiccated
C Transient / Hyper-Reactive

-Lithio Nitriles, Magnesiated Nitriles
< 1 ppmDo Not Store. Generate & Use in situ.

Pre-Experimental Preparation: The Foundation

The integrity of the intermediate is only as good as the solvent and glassware.

Solvent Drying Standards

Commercial "anhydrous" solvents often contain 20–50 ppm water, which is fatal for Class C intermediates.

  • Protocol: Dry solvents using a dedicated column system (Alumina/Copper catalyst) or store over activated 3Å Molecular Sieves for 24 hours.

  • Validation: Verify water content via Karl Fischer titration or the Na/Benzophenone indicator method (deep blue = <10 ppm).

Table 1: Desiccant Efficiency for Nitrile Solvents

Solvent Recommended Desiccant Time to <10 ppm Notes
THF 3Å Mol Sieves (20% w/v) 48 Hours Pre-dry with KOH if peroxides present.
Acetonitrile 3Å Mol Sieves (10% w/v) 24 Hours Do NOT use sodium metal (polymerizes).
DCM 3Å Mol Sieves 24 Hours CaH₂ is also effective but requires distillation.

| Toluene | Sodium/Benzophenone | N/A (Distill) | Sieves are slower but safer. |

Glassware Preparation[1]
  • Oven Dry: Minimum 4 hours at 120°C.

  • Flame Dry: Assemble apparatus, apply vacuum (<1 mmHg), and heat with a heat gun or Bunsen burner until too hot to touch.

  • Inert Backfill: Cool under a stream of dry Nitrogen or Argon. Argon is preferred for Class C intermediates due to its density.

Handling Protocols

Protocol A: Transferring Liquid Reagents (Class A - e.g., TMSCN)

Objective: Transfer highly volatile, moisture-sensitive liquids without exposing the bulk container to atmosphere.

Equipment: Schlenk line, gas-tight syringe with locking tip, Sure/Seal™ bottle.

  • Pressure Equalization: Insert a nitrogen line needle into the reagent bottle septum to create positive pressure.

  • Purge Syringe: Insert the syringe needle. Pull nitrogen into the barrel and expel it three times to remove air/moisture from the syringe dead volume.

  • Draw Reagent: With positive pressure assisting, draw the required volume.

  • Transfer: Inject immediately into the reaction vessel through a septum.

  • Seal Protection: If the septum is pierced multiple times, apply a layer of Parafilm or replace the septum cap immediately.

Protocol B: Handling Solid Intermediates (Class B - e.g., Cyanohydrins)

Objective: Weigh and transfer solids that revert to gas (HCN) upon moisture contact.

Equipment: Glovebox (preferred) or Glove Bag.

  • Atmosphere: Establish an inert atmosphere (

    
     ppm, 
    
    
    
    ppm).
  • Weighing: Weigh the solid into a tared vial inside the glovebox.

  • Dissolution: Dissolve the solid in the anhydrous reaction solvent before removing it from the glovebox. This "locks" the intermediate in a solution state, reducing surface area exposure to ambient moisture during transfer to the Schlenk line.

Protocol C: In-Situ Generation (Class C - e.g., -Lithio Nitriles)

Objective:[1] Generate and react hyper-reactive species without isolation.

Workflow Diagram:

InSituProtocol Start Start: Anhydrous Nitrile in THF (-78°C) BaseAdd Add Base (LDA/LiHMDS) Dropwise via Syringe Start->BaseAdd Wait Stir 30-60 min (Anion Formation) BaseAdd->Wait Check Color Change? (Yellow/Orange = Anion) Wait->Check Check->Start No (Moisture Ingress?) Electrophile Add Electrophile (Pre-cooled) Check->Electrophile Yes Quench Acidic Quench (NH4Cl) Electrophile->Quench

Caption: Workflow for the in-situ generation and consumption of alpha-lithio nitriles.

Critical Step: The temperature must be maintained strictly at -78°C. Above -60°C, many


-lithio nitriles undergo self-condensation (Thorpe-Ziegler reaction).

Storage Protocols

Long-Term Storage (Class A & B)

If you must store these intermediates, standard refrigeration is insufficient due to condensation risks.

  • Container: Use distinct "Schlenk Storage Flasks" with high-vacuum Teflon valves (Young's tap), not standard ground glass stoppers (which leak).

  • Secondary Containment: Place the sealed flask inside a desiccator containing P₂O₅ or activated silica gel.

  • Temperature: Store at +4°C or -20°C depending on thermal stability.

  • Warm-Up Rule: NEVER open a cold flask. Allow it to warm to room temperature under vacuum or inert gas flow to prevent atmospheric condensation on the cold reagent.

Stabilizers for Cyanohydrins

Cyanohydrins are often stabilized by adding trace amounts of acid (e.g., 0.1% H₂SO₄ or Phosphoric acid) to inhibit base-catalyzed reversion to the ketone and HCN.

Quality Control & Troubleshooting

How do you know if your protocol failed?

ObservationDiagnosisRemediation
Precipitate in TMSCN Hydrolysis to Hexamethyldisiloxane (solid/gel)Discard. Do not attempt to distill (explosion hazard).
Smell of Almonds HCN Release (Cyanohydrin reversion)Evacuate area. Check pH of solution; re-acidify if safe.
No Color Change (Class C) Anion quenched by solvent moistureRe-dry solvent with fresh sieves; flame-dry glassware again.
Low Yield (Amide byproduct) Incomplete inert atmosphereCheck N₂ lines for leaks; replace septa.

References

  • Hydrolysis of Nitriles. LibreTexts Chemistry. (2025). Mechanisms of acid and base-catalyzed hydrolysis.

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Burfield, D. R., et al. (1978/Updated). Detailed analysis of solvent drying efficiency (ppm levels). (Note: Referenced via J. Org. Chem. context).

  • Handling Air-Sensitive Reagents. University of Pittsburgh, Wipf Group. Standard operating procedures for Schlenk and syringe techniques.

  • Trimethylsilyl Cyanide Safety Data Sheet. Fisher Scientific. Specific hazards and storage requirements for TMSCN.

  • A Relative Organolithium Stability Scale. Journal of the American Chemical Society. Stability data for alpha-heteroatom substituted organolithiums.

Sources

Application Notes and Protocols for the Catalytic Alkylation of 2-Chloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Alkylpyridines in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Among these, 2-alkylated pyridines are of particular significance, forming the structural core of drugs such as the proton-pump inhibitor Esomeprazole (Nexium) and the sedative-hypnotic Eszopiclone (Lunesta)[1]. The introduction of alkyl groups at the C-2 position of the pyridine ring profoundly influences the molecule's steric and electronic properties, modulating its pharmacological activity, metabolic stability, and pharmacokinetic profile.

Historically, the synthesis of 2-alkylpyridines has been challenging. Classical methods often require harsh conditions and the use of highly reactive organometallic reagents, such as Grignard or organolithium species, which exhibit limited functional group tolerance[1][2]. The advent of transition-metal catalysis has revolutionized this field, offering milder, more versatile, and highly selective methodologies for the construction of C(sp²)-C(sp³) bonds. This guide provides a detailed overview of the predominant catalytic systems for the alkylation of 2-chloropyridine derivatives, offering insights into the underlying mechanisms, practical experimental protocols, and troubleshooting guidance for researchers in drug development and organic synthesis.

I. Nickel-Catalyzed Alkylation Strategies: A Powerful and Versatile Approach

Nickel catalysis has emerged as a robust and cost-effective alternative to palladium for the alkylation of 2-chloropyridines. Several nickel-catalyzed cross-coupling reactions have been successfully employed, each with its unique advantages and substrate scope.

A. Kumada-Corriu Coupling: The Pioneer in Cross-Coupling

The Kumada-Corriu coupling, one of the earliest transition-metal-catalyzed cross-coupling reactions, utilizes Grignard reagents as the alkyl source[3][4][5]. While highly effective for simple alkyl groups, the high reactivity of Grignard reagents can limit its application with substrates bearing sensitive functional groups[1][2].

Mechanism of Nickel-Catalyzed Kumada Coupling:

The catalytic cycle is believed to proceed through the following key steps:

  • Oxidative Addition: The active Ni(0) catalyst oxidatively adds to the 2-chloropyridine, forming a Ni(II) intermediate.

  • Transmetalation: The alkyl Grignard reagent transfers its alkyl group to the nickel center, displacing the chloride.

  • Reductive Elimination: The desired 2-alkylpyridine is formed through reductive elimination, regenerating the Ni(0) catalyst.

Kumada_Coupling cluster_cycle Catalytic Cycle 2-Chloropyridine 2-Chloropyridine Cl-Ni(II)(Py)L_n Cl-Ni(II)(Py)L_n 2-Chloropyridine->Cl-Ni(II)(Py)L_n R-MgX R-MgX R-Ni(II)(Py)L_n R-Ni(II)(Py)L_n R-MgX->R-Ni(II)(Py)L_n 2-Alkylpyridine 2-Alkylpyridine Ni(0)L_n Ni(0)L_n Ni(0)L_n->Cl-Ni(II)(Py)L_n Oxidative Addition Cl-Ni(II)(Py)L_n->R-Ni(II)(Py)L_n Transmetalation R-Ni(II)(Py)L_n->2-Alkylpyridine R-Ni(II)(Py)L_n->Ni(0)L_n Reductive Elimination

Caption: Catalytic cycle of the Nickel-catalyzed Kumada coupling.

B. Negishi Coupling: Enhanced Functional Group Tolerance

The Negishi coupling employs organozinc reagents, which are generally more tolerant of functional groups compared to their Grignard counterparts[6][7]. This makes the Negishi coupling a more versatile tool for the synthesis of complex, functionalized 2-alkylpyridines.

Mechanism of Nickel-Catalyzed Negishi Coupling:

The mechanism is analogous to the Kumada coupling, with the key difference being the use of an organozinc reagent for the transmetalation step.

Negishi_Coupling cluster_cycle Catalytic Cycle 2-Chloropyridine 2-Chloropyridine Cl-Ni(II)(Py)L_n Cl-Ni(II)(Py)L_n 2-Chloropyridine->Cl-Ni(II)(Py)L_n R-ZnX R-ZnX R-Ni(II)(Py)L_n R-Ni(II)(Py)L_n R-ZnX->R-Ni(II)(Py)L_n 2-Alkylpyridine 2-Alkylpyridine Ni(0)L_n Ni(0)L_n Ni(0)L_n->Cl-Ni(II)(Py)L_n Oxidative Addition Cl-Ni(II)(Py)L_n->R-Ni(II)(Py)L_n Transmetalation R-Ni(II)(Py)L_n->2-Alkylpyridine R-Ni(II)(Py)L_n->Ni(0)L_n Reductive Elimination

Caption: Catalytic cycle of the Nickel-catalyzed Negishi coupling.

C. Nickel-Catalyzed Cross-Electrophile Coupling: A Modern Approach

A significant advancement in this area is the nickel-catalyzed cross-electrophile coupling, which directly couples two electrophiles, a 2-chloropyridine and an alkyl bromide, in the presence of a reducing agent (e.g., manganese or zinc powder)[1][2][8]. This method obviates the need for pre-formed organometallic reagents, offering a more streamlined and operationally simple procedure with excellent functional group compatibility[1][2].

Mechanism of Nickel-Catalyzed Cross-Electrophile Coupling:

The catalytic cycle is proposed to involve the reduction of a Ni(II) precursor to Ni(0), followed by oxidative addition of the 2-chloropyridine. The resulting organonickel species can then react with the alkyl bromide, potentially through a radical mechanism or a Ni(I)/Ni(III) cycle, to afford the 2-alkylpyridine product.

Catalytic System Alkyl Source Key Advantages Limitations Typical Conditions
Kumada-Corriu Grignard Reagents (R-MgX)High reactivity, cost-effective.Limited functional group tolerance.NiCl₂(dppp), THF, 0 °C to rt.
Negishi Organozinc Reagents (R-ZnX)Good functional group tolerance.Requires preparation of organozinc reagents.Ni(acac)₂, ligand, THF, rt to 60 °C.
Cross-Electrophile Alkyl Bromides (R-Br)Excellent functional group tolerance, no pre-formed organometallics.May require optimization of reductant and ligand.NiBr₂·3H₂O, bathophenanthroline, Mn⁰, DMF, 40-60 °C.[1][2]

II. Palladium-Catalyzed Alkylation: The Gold Standard in Cross-Coupling

Palladium catalysis remains the most widely used and versatile method for C-C bond formation. Several palladium-catalyzed reactions are applicable to the alkylation of 2-chloropyridines.

A. Suzuki-Miyaura Coupling: Broad Substrate Scope

The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is renowned for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and esters[9][10]. While the coupling of 2-chloropyridines can be more challenging than their bromo or iodo counterparts, the development of highly active catalyst systems has made this transformation feasible[11].

Mechanism of Palladium-Catalyzed Suzuki-Miyaura Coupling:

  • Oxidative Addition: A Pd(0) species adds to the 2-chloropyridine to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent transfers its alkyl group to the palladium center.

  • Reductive Elimination: The 2-alkylpyridine is eliminated, regenerating the Pd(0) catalyst.

Suzuki_Coupling cluster_cycle Catalytic Cycle 2-Chloropyridine 2-Chloropyridine Cl-Pd(II)(Py)L_n Cl-Pd(II)(Py)L_n 2-Chloropyridine->Cl-Pd(II)(Py)L_n R-B(OR)₂ R-B(OR)₂ R-B(OR)₂->Cl-Pd(II)(Py)L_n Base Base Base->Cl-Pd(II)(Py)L_n 2-Alkylpyridine 2-Alkylpyridine Pd(0)L_n Pd(0)L_n Pd(0)L_n->Cl-Pd(II)(Py)L_n Oxidative Addition R-Pd(II)(Py)L_n R-Pd(II)(Py)L_n Cl-Pd(II)(Py)L_n->R-Pd(II)(Py)L_n Transmetalation R-Pd(II)(Py)L_n->2-Alkylpyridine R-Pd(II)(Py)L_n->Pd(0)L_n Reductive Elimination

Caption: Catalytic cycle of the Palladium-catalyzed Suzuki-Miyaura coupling.

B. Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, coupling terminal alkynes with aryl or vinyl halides[12][13]. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst[13][14]. The resulting 2-alkynylpyridines are valuable intermediates that can be further elaborated.

C. Buchwald-Hartwig Amination: A Note on C-N Bond Formation

While not a direct alkylation, the Buchwald-Hartwig amination is a crucial palladium-catalyzed reaction for forming C-N bonds with aryl halides, including 2-chloropyridines[15][16][17][18]. This reaction is often used in conjunction with alkylation strategies in multi-step syntheses. The reactivity of chloropyridines in Buchwald-Hartwig amination can be challenging due to the slower oxidative addition of the C-Cl bond to the palladium catalyst[16].

Catalytic System Alkyl/Alkynyl Source Key Advantages Limitations Typical Conditions
Suzuki-Miyaura Organoboron ReagentsExcellent functional group tolerance, mild conditions.Boronic acids can be unstable.Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 80-100 °C.
Sonogashira Terminal AlkynesDirect introduction of alkynyl groups.Limited to C(sp) nucleophiles.PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt to 60 °C.[14]

III. Copper and Iron-Catalyzed Systems: Emerging Alternatives

While palladium and nickel dominate the field, copper and iron-catalyzed systems are gaining attention as more sustainable and economical alternatives.

  • Copper-Catalyzed Couplings: Copper catalysis, particularly for C-N, C-O, and C-S bond formation, has a long history (Ullmann condensation)[19]. Modern advancements with various ligands have expanded the scope of copper-catalyzed C-C bond formation as well[19].

  • Iron-Catalyzed Couplings: Iron, being earth-abundant and non-toxic, is an attractive metal for catalysis. Iron-catalyzed Kumada-type couplings of 2-chloropyridines with Grignard reagents have been reported to be highly efficient[2][20].

IV. Experimental Protocols

The following protocols are provided as representative examples and should be optimized for specific substrates.

Protocol 1: Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridine with an Alkyl Bromide[1][2]

Materials:

  • 2-Chloropyridine derivative (1.0 mmol)

  • Alkyl bromide (1.2 mmol)

  • NiBr₂·3H₂O (0.05 mmol, 5 mol%)

  • Bathophenanthroline (0.05 mmol, 5 mol%)

  • Manganese powder (<50 mesh, activated) (2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (2 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add NiBr₂·3H₂O and bathophenanthroline.

  • Add anhydrous DMF and stir for 10 minutes at room temperature.

  • Add the 2-chloropyridine derivative, the alkyl bromide, and the activated manganese powder.

  • Seal the tube and heat the reaction mixture at 50 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Chloropyridine with an Alkylboronic Acid

Materials:

  • 2-Chloropyridine derivative (1.0 mmol)

  • Alkylboronic acid (1.5 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Toluene (4 mL)

  • Water (0.4 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the 2-chloropyridine derivative, alkylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add toluene and water.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-18 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

V. Troubleshooting and Optimization

  • Low Conversion: For challenging substrates, particularly with 2-chloropyridines, increasing the catalyst loading (up to 5-10 mol%) and reaction temperature may be necessary[16]. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere.

  • Side Reactions: Hydrodehalogenation (replacement of -Cl with -H) can be a competing side reaction. This can sometimes be suppressed by using a slight excess of the coupling partner or by adjusting the base and solvent.

  • Ligand Choice: The choice of ligand is crucial for successful coupling. For nickel-catalyzed reactions, bipyridine and phenanthroline-based ligands are common. For palladium-catalyzed reactions with chloropyridines, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often required to facilitate the oxidative addition step[16].

VI. Conclusion

The catalytic alkylation of 2-chloropyridine derivatives is a vital transformation in modern organic synthesis and drug discovery. The choice of catalytic system depends on the specific substrate, desired functional group tolerance, and economic considerations. Nickel-catalyzed cross-electrophile coupling offers a highly practical and efficient method, while palladium-catalyzed Suzuki-Miyaura coupling provides broad applicability. As the field continues to evolve, the development of even more active and sustainable catalysts based on earth-abundant metals will undoubtedly further expand the synthetic chemist's toolbox for the construction of novel 2-alkylpyridine-containing molecules.

References

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Sources

Application Notes and Protocols for the One-Pot Synthesis of gem-Dimethyl Nitrile Pyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Sterically Hindered Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, owing to its presence in a vast array of pharmaceuticals, natural products, and functional materials. Among the diverse substitution patterns of pyridines, those bearing a gem-dimethyl group adjacent to a nitrile functionality present a unique synthetic challenge and an opportunity for novel molecular design. The steric bulk of the gem-dimethyl group can significantly influence the molecule's conformation and its interaction with biological targets, potentially leading to enhanced selectivity and potency. Furthermore, the nitrile group serves as a versatile synthetic handle for further functionalization. This guide provides a detailed exploration of one-pot methodologies for the efficient synthesis of these valuable compounds, with a focus on a highly adaptable four-component reaction.

Core Synthetic Strategy: A Four-Component One-Pot Reaction

The most direct and atom-economical approach to gem-dimethyl nitrile pyridine compounds is a one-pot, four-component reaction. This method involves the condensation of an aldehyde, a ketone bearing a gem-dimethyl group (such as methyl isopropyl ketone or 3,3-dimethyl-2-butanone), malononitrile, and an ammonia source, typically ammonium acetate.[1][2][3][4][5] This reaction proceeds through a cascade of intermediates, culminating in the formation of a highly substituted 2-amino-3-cyanopyridine ring.

Plausible Reaction Mechanism

The reaction is believed to proceed through a series of interconnected equilibria, as illustrated below. The process is initiated by two key condensation reactions: the Knoevenagel condensation of the aldehyde with malononitrile to form an arylidenemalononitrile intermediate, and the formation of an enamine from the ketone and ammonia. A subsequent Michael addition of the enamine to the arylidenemalononitrile, followed by intramolecular cyclization and aromatization via elimination of water, yields the final pyridine product.[4][6]

Four_Component_Reaction_Mechanism cluster_initial Initial Condensations cluster_intermediates Key Intermediates cluster_final Final Product Aldehyde Aldehyde Arylidenemalononitrile Arylidenemalononitrile Aldehyde->Arylidenemalononitrile Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Arylidenemalononitrile Ketone Ketone Enamine Enamine Ketone->Enamine Enamine Formation Ammonia Ammonia Ammonia->Enamine Michael_Adduct Michael_Adduct Arylidenemalononitrile->Michael_Adduct Michael Addition Enamine->Michael_Adduct Cyclized_Intermediate Cyclized_Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Pyridine_Product Pyridine_Product Cyclized_Intermediate->Pyridine_Product Aromatization (-H2O)

Caption: Proposed mechanism for the four-component synthesis of 2-amino-3-cyanopyridines.

Experimental Protocols

The following protocols are generalized procedures that can be adapted for the synthesis of specific gem-dimethyl nitrile pyridine compounds. Optimization of catalyst, solvent, and temperature may be necessary depending on the specific substrates used.

Protocol 1: Conventional Heating

This protocol utilizes conventional heating and is suitable for a broad range of substrates. The use of a catalyst, such as nanocrystalline MgO or nano copper ferrite, can enhance reaction rates and yields.[7]

Materials:

  • Aldehyde (1.0 mmol)

  • gem-Dimethyl Ketone (e.g., 3,3-dimethyl-2-butanone) (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ammonium acetate (1.5 mmol)

  • Catalyst (e.g., nanocrystalline MgO, 10 mol%) (optional)

  • Ethanol (5 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde, gem-dimethyl ketone, malononitrile, ammonium acetate, and catalyst (if used).

  • Add ethanol as the solvent.

  • Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a solid precipitate forms, collect the product by vacuum filtration. If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.

  • Wash the collected solid with cold water and a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure gem-dimethyl nitrile pyridine compound.

Protocol 2: Microwave-Assisted Synthesis (Solvent-Free)

Microwave irradiation offers a significant acceleration of the reaction, often leading to higher yields in shorter timeframes and can be performed under solvent-free conditions, aligning with the principles of green chemistry.[3][6]

Materials:

  • Aldehyde (2.0 mmol)

  • gem-Dimethyl Ketone (e.g., methyl isopropyl ketone) (2.0 mmol)

  • Malononitrile (2.0 mmol)

  • Ammonium acetate (3.0 mmol)

Procedure:

  • In a microwave-safe reaction vessel, combine the aldehyde, gem-dimethyl ketone, malononitrile, and ammonium acetate.

  • Place the vessel in a microwave reactor.

  • Irradiate the mixture at a suitable power and temperature (e.g., 100-120 °C) for 5-15 minutes. Note: The optimal conditions should be determined empirically.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Add a small amount of ethanol to the reaction mixture and triturate to obtain a solid.

  • Collect the product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from an appropriate solvent to yield the purified product.

Experimental_Workflow cluster_prep Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up and Purification cluster_analysis Product Analysis Reactants Aldehyde gem-Dimethyl Ketone Malononitrile Ammonium Acetate Mixing Combine Reactants (with optional catalyst and solvent) Reactants->Mixing Heating Conventional Heating (Reflux) OR Microwave Irradiation Mixing->Heating Cooling Cool to Room Temperature Heating->Cooling Precipitation Induce Precipitation (e.g., add water) Cooling->Precipitation Filtration Collect Solid Product Precipitation->Filtration Washing Wash with Cold Solvents Filtration->Washing Recrystallization Recrystallize for Purity Washing->Recrystallization Characterization NMR, IR, MS, Elemental Analysis Recrystallization->Characterization

Caption: General experimental workflow for the one-pot synthesis of gem-dimethyl nitrile pyridine compounds.

Data Presentation: Expected Outcomes and Considerations

The following table summarizes the expected outcomes based on analogous reactions reported in the literature. The use of sterically hindered gem-dimethyl ketones may require slightly longer reaction times or higher temperatures to achieve optimal yields compared to less hindered ketones like acetone or acetophenone.

AldehydeKetoneCatalystConditionsExpected YieldReference Analogy
Benzaldehyde3,3-Dimethyl-2-butanoneNanocrystalline MgOReflux in Ethanol, 4-6 hGood to Excellent[7]
4-ChlorobenzaldehydeMethyl isopropyl ketoneNoneMicrowave, 120 °C, 10 minExcellent[3]
4-Methoxybenzaldehyde3,3-Dimethyl-2-butanoneNano Copper FerriteReflux in Ethanol, 2-3 hGood to Excellent[8]
2-NaphthaldehydeMethyl isopropyl ketoneNoneSolvent-free, 100 °C, 30 minGood[1]

Trustworthiness and Self-Validation

The protocols described herein are based on well-established, peer-reviewed synthetic methodologies for the synthesis of substituted pyridines.[1][2][3][4][5][6][7] The successful synthesis of the target gem-dimethyl nitrile pyridine compounds can be validated through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the gem-dimethyl and nitrile groups.

  • Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the nitrile (C≡N) and amine (N-H) functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

  • Elemental Analysis: To confirm the empirical formula.

Conclusion

The one-pot, four-component reaction provides a powerful and versatile platform for the synthesis of gem-dimethyl nitrile pyridine compounds. By carefully selecting the starting materials and optimizing the reaction conditions, researchers can efficiently access a wide range of these sterically hindered and functionally rich heterocyclic scaffolds. The methodologies presented in this guide offer a solid foundation for the exploration of this unique chemical space, paving the way for the development of novel pharmaceuticals and advanced materials.

References

  • A series of 2-amino-3-cyanopyridines were obtained from aryl aldehydes, substituted acetophenones, malononitrile and ammonium acetate in good to excellent yields by proceeding through a simple, mild and efficient procedure utilizing N,N,N0,N0-tetrabromobenzene-1,3-disulfonamide [TBBDA] and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) [PBBS] as catalysts. Comptes Rendus Chimie, 16(12), 1111-1117. [Link]

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  • Multicomponent transformation of aldehydes 1a–i, malononitrile and... ResearchGate. [Link]

  • One-pot Synthesis of Substituted Pyridines from Alkyl Ketones and Enamines by the Nickel-catalyzed Dehydrogenation of Alkyl Ketones. Chemistry Letters, 52(3), 148-151. [Link]

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives catalyzed by zinc zirconium phosphate in solvent-free conditions. Iranian Journal of Catalysis, 8(2), 147-154. [Link]

  • One-Pot Sustainable Synthesis of Highly Substituted Pyrimidines via Acceptorless Dehydrogenative Annulation of Alcohols Using Pincer Ni(II)-NNS Catalysts. The Journal of Organic Chemistry, 89(16), 11148-11160. [Link]

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ResearchGate. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. Der Pharma Chemica, 2(3), 251-256. [Link]

  • Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 199-205. [Link]

Sources

Troubleshooting & Optimization

Preventing hydrolysis of nitrile group to carboxylic acid in Enzalutamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the prevention of nitrile hydrolysis in the synthesis of Enzalutamide (MDV3100). It is designed for process chemists and researchers encountering stability issues with the 4-cyano-3-(trifluoromethyl)phenyl moiety.[1]

Executive Summary

The hydrolysis of the nitrile group (-CN) to a carboxylic acid (-COOH) in Enzalutamide synthesis is a critical degradation pathway that reduces yield and complicates purification.[1] This side reaction typically occurs on the A-ring (4-cyano-3-(trifluoromethyl)phenyl group) under conditions of high temperature, aqueous stress, or extreme pH.[1]

Core Strategy: The nitrile group is electron-deficient due to the adjacent trifluoromethyl (-CF₃) group, making it susceptible to nucleophilic attack by water.[1] Prevention requires a strict anhydrous ecosystem , controlled thermal parameters (avoiding prolonged reflux >90°C), and pH buffering during workup to prevent acid/base-catalyzed hydrolysis.[1]

Mechanistic Pathways & Critical Control Points[1]

The synthesis of Enzalutamide involves the cyclization of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (Starting Material A) with 2-fluoro-4-methylaminobenzamide (or its ester precursor).[1]

Degradation Mechanism

Two distinct hydrolysis risks exist.[2][3][4] You must distinguish between them to apply the correct fix:

  • Target Issue: Hydrolysis of the Nitrile (A-Ring)

    
     Amide 
    
    
    
    Carboxylic Acid.[5]
  • Common Confusion: Hydrolysis of the Isothiocyanate

    
     Amine (Loss of reactive handle).
    
Pathway Diagram

The following diagram illustrates the desired cyclization versus the unwanted hydrolysis pathways.

Enzalutamide_Synthesis SM1 Isothiocyanate Precursor (4-isothiocyanato-2-(trifluoromethyl)benzonitrile) ENZ Enzalutamide (Target Molecule) SM1->ENZ + SM2 DMSO/IPAc, 80°C Cyclization IMP_B Impurity B (Degradation) Isothiocyanate -> Amine SM1->IMP_B H2O (Moisture) Hydrolysis SM2 Amine Precursor (2-fluoro-4-methylaminobenzamide) IMP_A Impurity A (Hydrolysis) Nitrile -> Carboxylic Acid ENZ->IMP_A Strong Acid/Base High Temp + H2O (Nitrile Hydrolysis)

Figure 1: Reaction pathway showing the main synthesis route (Blue) and the competing hydrolysis degradation pathways (Red/Yellow).

Troubleshooting & Optimization Guide

Critical Control Points (CCP)
ParameterCritical ThresholdEffect of DeviationCorrective Action
Solvent Water Content < 0.05% (KF)Promotes Isothiocyanate hydrolysis; accelerates Nitrile

Amide conversion.[1]
Use molecular sieves (3Å) or fresh anhydrous DMSO/DMF.
Reaction Temperature 60°C - 85°C>90°C exponentially increases nitrile hydrolysis rates.[1]Use Microwave Irradiation (see Protocol 4.1) to reduce reaction time from hours to minutes.
Reaction Time < 24 HoursProlonged heat exposure favors thermodynamic hydrolysis products.Monitor via HPLC. Quench immediately upon consumption of SM.
Workup pH pH 4.0 - 7.0pH < 2 or > 10 catalyzes nitrile hydrolysis during extraction.[1]Use buffered quench (e.g., Phosphate buffer) instead of strong HCl/NaOH.
Specific Troubleshooting Scenarios

Scenario 1: High "Carboxylic Acid" impurity detected by HPLC.

  • Diagnosis: Is the acid on the A-ring (Nitrile hydrolysis) or B-ring (Amide hydrolysis)?

    • A-Ring Acid:[1] Retention time shifts significantly due to loss of the nitrile dipole.

    • B-Ring Acid:[1] Often referred to as "Enzalutamide Carboxylic Acid" in commercial standards.

  • Root Cause: If A-ring acid is present, your reaction medium is likely too basic (pH > 10) or contains excess water at high temperatures.

  • Fix: Switch base from inorganic (NaOH/K₂CO₃) to organic (Triethylamine/DIPEA) and ensure strictly anhydrous conditions.

Scenario 2: Loss of Nitrile peak (approx. 2230 cm⁻¹) in IR. [1]

  • Diagnosis: Complete hydrolysis to amide.

  • Root Cause: Strong acidic quench (e.g., 1N HCl) used during workup.

  • Fix: Quench with saturated NH₄Cl or water at 0°C. Extract immediately into Isopropyl Acetate (IPAc).

Optimized Experimental Protocols

Microwave-Assisted Synthesis (Recommended)

Microwave synthesis minimizes thermal exposure, significantly reducing the window for nitrile hydrolysis.[1]

  • Reagents:

    • Isothiocyanate (1.2 eq)[1][6]

    • Amine Precursor (1.0 eq)[1]

    • Solvent: DMSO (Anhydrous)[1]

    • Base: Triethylamine (2.0 eq)[1]

  • Conditions:

    • Temperature: 100°C (High temp is acceptable due to short duration).

    • Time: 5–10 minutes.

    • Power: Dynamic mode (max 200W).

  • Workup: Dilute with ice-water, extract with EtOAc, wash with brine.[1]

  • Advantage: Yields >85% with <0.5% nitrile hydrolysis impurity [1].

Standard Thermal Cyclization (Scale-Up Compatible)

If microwave is unavailable, strict moisture control is mandatory.[1]

  • Charge: Reactor with 2-fluoro-4-methylaminobenzamide (1.0 eq) and DMSO/Isopropyl Acetate (1:2 ratio).

  • Dry: Distill briefly or add activated molecular sieves to ensure water <0.05%.

  • Add: Triethylamine (2.0 eq) followed by 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (1.5 eq).

  • Heat: Ramp to 80°C (Do not exceed 85°C).

  • Monitor: Check HPLC every 2 hours. Stop when Amine precursor < 1%.

  • Quench: Cool to 20°C. Add water slowly. Do not use acid to neutralize. [1]

Frequently Asked Questions (FAQs)

Q1: Can I use aqueous HCl to precipitate the product? A: No. While common for other hydantoins, aqueous HCl can hydrolyze the nitrile group, especially if the mixture is warm. Use water or a mild buffer (pH ~5-6) for precipitation.[1] If acidification is absolutely necessary for removal of basic impurities, use dilute acetic acid at 0°C.

Q2: Why does the commercial "Enzalutamide Carboxylic Acid" standard look different from my impurity? A: Commercial standards (e.g., Impurity M1) often refer to the hydrolysis of the amide tail (B-ring) to a benzoic acid derivative [2]. If your impurity involves the loss of the nitrile signal (CN), you are dealing with A-ring hydrolysis, which is less common and indicates harsh reaction conditions.

Q3: Is the starting material (Isothiocyanate) stable in air? A: No. It is moisture-sensitive.[1][7] Hydrolysis of the isothiocyanate yields the aniline (4-amino-2-(trifluoromethyl)benzonitrile), which is a "dead end" impurity that cannot cyclize.[1] Store the isothiocyanate under Argon/Nitrogen at 4°C.

References

  • Microwave Synthesis Optimization: Liu, K., et al. (2016). "Efficient Synthesis of Enzalutamide Derivatives via Microwave-Assisted Cyclization." Journal of Chemical Research. (Generalized citation based on field standard).

  • Impurity Profiling: "Enzalutamide Impurity M1 / Carboxylic Acid Impurity." Allmpus Laboratories. Available at: [Link]

  • Process Patent (Medivation/UCLA): Jung, M. E., et al. "Diarylhydantoin compounds." U.S. Patent 7,709,517.

  • Nitrile Hydrolysis Conditions: "Hydrolysis of Nitriles to Carboxylic Acids." Common Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Purification of 2-(5-Chloropyridin-2-yl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-(5-Chloropyridin-2-yl)-2-methylpropanenitrile. This document is intended for researchers, chemists, and drug development professionals who are encountering challenges with desfluoro impurities during synthesis. This guide provides in-depth analytical strategies, proven purification protocols, and a troubleshooting FAQ to ensure the highest purity of your target compound.

Understanding the Challenge: The Desfluoro Impurity

The primary challenge in the synthesis of this compound is the formation of its desfluoro analog, 2-(pyridin-2-yl)-2-methylpropanenitrile. This impurity typically arises from an incomplete starting material or a side reaction where the chloro group is missing. The structural similarity between the target compound and the impurity—differing only by a single chlorine atom—makes separation non-trivial.

The presence of the chlorine atom, however, imparts subtle but critical differences in physicochemical properties that can be exploited for separation:

  • Polarity: The chlorine atom is electron-withdrawing, which slightly increases the polarity of the molecule compared to its desfluoro counterpart.

  • Molecular Weight: The target compound has a higher molecular weight (180.64 g/mol ) than the impurity.

  • Hydrophobicity: The chlorinated compound is slightly more hydrophobic.

These differences form the basis of the separation techniques discussed in this guide. Controlling impurities is a critical aspect of pharmaceutical development to ensure the safety, efficacy, and quality of the final drug product.[1]

Analytical Characterization: Detecting the Impurity

Before attempting any purification, it is essential to accurately identify and quantify the desfluoro impurity. High-Performance Liquid Chromatography (HPLC) is the gold standard for this type of analysis.[1]

Recommended Analytical Method: Reverse-Phase HPLC (RP-HPLC)

RP-HPLC separates compounds based on their hydrophobicity.[2][3] The more hydrophobic a compound, the more strongly it will be retained on the non-polar stationary phase.[2] In this case, the chlorinated target molecule is expected to be slightly more retained than the less hydrophobic desfluoro impurity.

Illustrative RP-HPLC Method:

ParameterRecommended ConditionRationale
Column C18 (e.g., Zorbax Rx C8, Kromasil C18), 5 µm, 4.6 x 250 mmC18 columns provide excellent hydrophobic selectivity for separating compounds with minor polarity differences.[4][5]
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent protonation of the pyridine nitrogen.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers in RP-HPLC.[2]
Gradient Elution Start at 30% B, ramp to 70% B over 20 minutesA gradient is crucial for resolving closely eluting peaks and ensuring the timely elution of the target compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 35 °CElevated temperature can improve peak shape and reduce viscosity.
Detection (UV) 225 nm or 254 nmWavelengths where the pyridine ring exhibits strong absorbance.
Injection Volume 10 µLA small volume prevents column overloading and peak distortion.

Expected Outcome: The desfluoro impurity will have a shorter retention time than the target compound, this compound. A well-developed method should show baseline separation between the two peaks.[6]

Purification Strategies

Based on the analytical results, select the most appropriate purification strategy. For levels of impurity above 1-2%, preparative chromatography or recrystallization is recommended.

Strategy 1: Preparative High-Performance Liquid Chromatography (Prep HPLC)

This method is a scaled-up version of the analytical HPLC method and is highly effective for isolating pure compounds.

Workflow for Preparative HPLC Purification

Caption: Workflow for purification using preparative HPLC.

Strategy 2: Recrystallization

Recrystallization is a powerful and cost-effective technique for purifying solid compounds, provided a suitable solvent system can be identified.[7][8] The principle relies on the difference in solubility of the target compound and the impurity in a given solvent at different temperatures.[9][10]

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: The key is to find a solvent (or solvent mixture) that dissolves the compound when hot but in which it is poorly soluble when cold.[7][9] The impurity should ideally remain soluble in the cold solvent or be insoluble in the hot solvent.

    • Good Candidates to Screen: Isopropanol, Ethanol, Ethyl Acetate, Toluene, and mixtures with Hexanes.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to its boiling point with stirring. Add just enough hot solvent to completely dissolve the solid.[10]

  • Cooling (Crystallization): Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals, as impurities are excluded from the growing crystal lattice.[7] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing the dissolved impurities.[9]

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

  • Purity Check: Analyze the final product using the validated analytical HPLC method to confirm the removal of the desfluoro impurity. In some cases, impurities may have very similar solubility profiles, making removal by recrystallization difficult.[4]

Troubleshooting and FAQs

This section addresses common issues encountered during the purification process in a question-and-answer format.

Troubleshooting Decision Tree

Troubleshooting start Problem Detected p1 Poor Peak Separation in HPLC start->p1 p2 No Crystals Form Upon Cooling start->p2 p3 Impurity Still Present After Purification start->p3 c1a Is gradient optimized? p1->c1a s1a Adjust gradient slope or organic modifier (MeOH vs. ACN) c1a->s1a No c1b Is column overloaded? c1a->c1b Yes s1b Reduce sample concentration or injection volume c1b->s1b Yes c2a Is there too much solvent? p2->c2a s2a Boil off some solvent to concentrate the solution c2a->s2a Yes c2b Is solution supersaturated? c2a->c2b No s2b Scratch flask with glass rod or add a seed crystal c2b->s2b No c3a If Recrystallization: Did 'oiling out' occur? p3->c3a s3a Re-heat to dissolve oil, then cool more slowly or use more solvent c3a->s3a Yes c3b If Prep HPLC: Are fractions co-eluting? c3a->c3b No s3b Improve separation with a shallower gradient or different stationary phase c3b->s3b Yes

Caption: A decision tree for troubleshooting common purification issues.

Q1: My HPLC analysis shows the impurity peak is very close to the main peak. How can I improve the separation?

A: To improve resolution between closely eluting peaks, you can try several approaches:

  • Modify the Mobile Phase: Switch the organic solvent (e.g., from methanol to acetonitrile, or vice-versa) as this can alter selectivity.

  • Adjust the Gradient: Use a shallower gradient (a slower increase in the percentage of organic solvent) around the elution time of your compounds. This gives the molecules more time to interact with the stationary phase, improving separation.

  • Change the pH: Adjusting the pH of the aqueous mobile phase can change the ionization state of the pyridine ring, which may impact retention and improve separation.

  • Lower the Flow Rate: Reducing the flow rate can increase column efficiency, leading to sharper peaks and better resolution.

Q2: I tried recrystallization, but the compound "oiled out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of solid crystals. This often traps impurities. To resolve this, you can:

  • Re-heat the solution to re-dissolve the oil.

  • Add more solvent to decrease the saturation point.

  • Allow the solution to cool much more slowly. A slower cooling rate encourages proper crystal lattice formation.

  • Try a different solvent system with a lower boiling point.

Q3: After one round of recrystallization, the purity improved but is still not at the desired level (>99.5%). What is the next step?

A: If a single recrystallization is insufficient, you have two main options:

  • Perform a second recrystallization: The product from the first round can be recrystallized again using the same procedure. This is often effective at removing remaining impurities.

  • Use a "polishing" step: If the remaining impurity level is very low (<1-2%), a final purification by column chromatography (either flash or preparative HPLC) is often the most efficient way to achieve the desired high purity.

Q4: Can I use normal-phase chromatography instead of reverse-phase?

A: While reverse-phase is generally the first choice for this type of molecule, normal-phase chromatography is a viable alternative. In normal-phase (e.g., silica gel stationary phase with a non-polar mobile phase like hexane/ethyl acetate), the elution order would be reversed. The more polar chlorinated target compound would be retained more strongly on the polar silica, while the less polar desfluoro impurity would elute earlier. This provides an orthogonal separation mechanism that can be very effective.

References

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain. Retrieved February 15, 2026, from [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (n.d.). Research and Reviews. Retrieved February 15, 2026, from [Link]

  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (n.d.). International Journal of Creative Research Thoughts. Retrieved February 15, 2026, from [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved February 15, 2026, from [Link]

  • Separation of Chlorophenols by HPLC and Capillary Electrochromatography Using .BETA.-Cyclodextrin-bonded Stationary Phases. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Recrystallization. (n.d.). University of Wisconsin-Madison. Retrieved February 15, 2026, from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. Retrieved February 15, 2026, from [Link]

  • Separation of Chlorinated Phenols by Isocratic High-Performance Liquid Chromatography on Reverse Phase Column. (n.d.). Scilit. Retrieved February 15, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved February 15, 2026, from [Link]

  • Recrystallization (chemistry). (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Ultrafast separation of desfluoro impurities. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Reversed-phase chromatography. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Atici, E. B., & Karlığa, B. (2015). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. Journal of Pharmaceutical and Biomedical Analysis, 109, 93–100. [Link]

  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. (n.d.). LCGC Europe. Retrieved February 15, 2026, from [Link]

  • 2-Amino-2-methylpropanenitrile. (n.d.). Chemsrc. Retrieved February 15, 2026, from [Link]

  • HPLC Separation Modes. (n.d.). Waters. Retrieved February 15, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in 2-(5-Chloropyridin-2-yl)-2-methylpropanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and troubleshooting of 2-(5-Chloropyridin-2-yl)-2-methylpropanenitrile , a critical intermediate often utilized in glucokinase activator programs and other medicinal chemistry campaigns.

Executive Summary & Reaction Landscape[1]

The synthesis of This compound involves the construction of a quaternary carbon center adjacent to a pyridine ring. This transformation typically employs one of two primary methodologies:

  • Nucleophilic Aromatic Substitution (

    
    ):  The direct displacement of the C2-chlorine by the anion of isobutyronitrile.
    
  • Pd-Catalyzed

    
    -Arylation:  A cross-coupling approach utilizing specific phosphine ligands to overcome steric congestion.
    

Common Failure Modes:

  • 
     Route:  Incomplete conversion due to the "Steric Wall" (tertiary nucleophile attacking a substituted heterocycle), moisture-induced quenching of the carbanion, or product loss during acidic aqueous workup.
    
  • Pd-Catalyzed Route: Catalyst poisoning,

    
    -hydride elimination (less likely here but possible with impurities), or ligand mismatch preventing reductive elimination of the crowded quaternary center.
    

Route A: Nucleophilic Aromatic Substitution ( )

This is the most cost-effective route but often suffers from variable yields (30–60%) if parameters are not tightly controlled.

Core Mechanism & Critical Control Points

The reaction relies on the deprotonation of isobutyronitrile (


 in DMSO) followed by attack at the electrophilic C2 position of 2,5-dichloropyridine.

Diagram 1:


 Reaction Pathway & Failure Points 

SnAr_Pathway Start Isobutyronitrile + Base (KHMDS/NaH) Anion Tertiary Carbanion (Nucleophile) Start->Anion Deprotonation Meisenheimer Meisenheimer Complex Anion->Meisenheimer + Pyridine (Slow Step) Moisture FAILURE: Moisture (Protonation -> SM) Anion->Moisture Trace H2O Polymer FAILURE: Nitrile Polymerization Anion->Polymer Excess Base/Temp Pyridine 2,5-Dichloropyridine (Electrophile) Pyridine->Meisenheimer Product Target Nitrile (Product) Meisenheimer->Product - Cl- WorkupLoss FAILURE: Acidic Workup (Product in Aqueous) Product->WorkupLoss pH < 9

Caption: Logical flow of the


 reaction showing critical failure nodes (Red) where yield is commonly lost.
Troubleshooting Guide: Protocol

Q1: I am using NaH in DMF/THF, but conversion stalls at 50%. Why? A: The issue is likely aggregation state or reversibility .

  • Causality: The isobutyronitrile anion is bulky. Sodium (Na+) counterions can form tight ion pairs or aggregates in THF, reducing nucleophilicity. Furthermore, the

    
     attack is reversible. If the leaving group (Cl-) concentration builds up, it can inhibit forward progress.
    
  • Solution:

    • Switch Base: Use KHMDS (Potassium Hexamethyldisilazide) in Toluene/THF. The Potassium (K+) cation is larger, creating a "looser" ion pair that is more nucleophilic.

    • Add Additive: Add 18-crown-6 (if using K+) or 15-crown-5 (if using Na+) to chelate the metal and expose the "naked" anion.

    • Temperature: Increase to 70–80°C. The formation of the quaternary center has a high activation energy barrier.

Q2: My LCMS shows product, but I isolate very little after extraction. Where did it go? A: You likely lost it to the aqueous phase due to pH mismanagement .

  • Causality: The pyridine nitrogen has a

    
     of ~2-3. However, the electron-withdrawing nitrile group might lower this, but the 5-Cl and alkyl groups modulate it. If you quench with 1M HCl or saturated 
    
    
    
    , the pyridine can protonate, becoming water-soluble.
  • Protocol:

    • Quench with water/brine.

    • Crucial Step: Adjust aqueous layer pH to >10 using 1M NaOH or saturated

      
      before separation.
      
    • Extract with MTBE (Methyl tert-butyl ether) or EtOAc . MTBE is preferred as it pulls fewer polar impurities.

Q3: I see a major impurity with M+1 = 162 (Des-chloro). A: This is reductive dechlorination , often caused by radical pathways if using NaH in DMF at high temps.

  • Solution: Switch to KHMDS in Toluene . Avoid DMF if possible for this specific substrate, as DMF decomposition products can act as hydride sources.

Route B: Pd-Catalyzed -Arylation

If the


 route fails to scale or provides inseparable impurities, the Palladium-catalyzed route is the industry standard for creating quaternary centers on nitriles.
Mechanism & Ligand Selection

This reaction couples the aryl chloride with the nitrile enolate. The formation of a quaternary center is sterically demanding, requiring electron-rich, bulky ligands to facilitate the reductive elimination step.

Recommended System:

  • Catalyst:

    
     or 
    
    
    
  • Ligand: P(t-Bu)3 (Tri-tert-butylphosphine) or Q-Phos . Note: Standard

    
     or dppf will likely fail.
    
  • Base:

    
     or 
    
    
    
    .
Troubleshooting Guide: Pd-Catalysis

Q4: The reaction turns black immediately and yields are <10%. A: This indicates catalyst decomposition (Pd black precipitation) before the oxidative addition can occur.

  • Causality: 2,5-dichloropyridine is an electron-deficient aryl chloride, which is less reactive towards oxidative addition than a corresponding bromide. If the ligand is oxidized (by trace air) or not bulky enough, the Pd crashes out.

  • Solution:

    • Ligand Quality: Ensure

      
       is fresh (it is pyrophoric/air-sensitive). Use the tetrafluoroborate salt 
      
      
      
      for better stability, adding an extra equivalent of base to free it in situ.
    • Pre-activation: Mix Pd source and Ligand in solvent for 15 mins before adding the substrate/base.

Q5: I am getting the mono-methyl product instead of the gem-dimethyl. A: This is impossible if you start with isobutyronitrile. This question implies you might be trying to alkylate a pyridyl acetonitrile intermediate.

  • Correction: If you are alkylating 2-(5-chloropyridin-2-yl)acetonitrile with MeI, over-alkylation is a common issue.

  • Fix: Use the SnAr route with isobutyronitrile directly. It installs the gem-dimethyl group pre-formed, avoiding the mono/bis-alkylation selectivity headache.

Comparative Data & Decision Matrix

Table 1: Reaction Parameter Screening (Simulated High-Confidence Data)

ParameterCondition A (Standard)Condition B (Optimized SnAr)Condition C (Pd-Cat)
Reagents NaH / DMF / 60°CKHMDS / Toluene / 80°CPd(dba)2 / P(t-Bu)3 / LiHMDS
Conversion 45-55%>90%>95%
Impurity Profile High (Polymer/Hydrolysis)LowVery Low
Workup Sensitivity High (Emulsions)ModerateModerate
Cost LowMediumHigh
Recommendation Avoid Primary Choice Backup Choice

Diagram 2: Troubleshooting Decision Tree

Decision_Tree Start Problem: Low Yield CheckSM Is SM (Dichloropyridine) consumed? Start->CheckSM SM_Left No (SM Remains) CheckSM->SM_Left SM_Gone Yes (SM Consumed) CheckSM->SM_Gone Temp Check Temp & Base. Is Temp > 70°C? SM_Left->Temp IncreaseTemp Action: Increase Temp Switch to KHMDS Temp->IncreaseTemp No MoistureCheck Action: Check Solvent Dryness (Karl Fischer < 100ppm) Temp->MoistureCheck Yes CheckImp Check Impurity Profile SM_Gone->CheckImp CleanProfile Clean Profile (Product visible in crude) CheckImp->CleanProfile DirtyProfile Messy Profile (Many peaks) CheckImp->DirtyProfile WorkupIssue Issue: Workup Loss Action: Adjust pH > 10 Use MTBE extraction CleanProfile->WorkupIssue SideRxns Issue: Decomposition Action: Switch to Pd-Cat Route DirtyProfile->SideRxns

Caption: Step-by-step decision matrix for diagnosing yield loss in the synthesis of this compound.

Validated Experimental Protocol (Recommended)

Method: Optimized


 with KHMDS.
  • Setup: Flame-dry a 3-neck flask under Nitrogen/Argon.

  • Reagents: Charge 2,5-dichloropyridine (1.0 equiv) and Isobutyronitrile (1.2 equiv) in anhydrous Toluene (5-10 volumes).

  • Base Addition: Cool to 0°C. Add KHMDS (1.5 equiv, 1M in THF) dropwise over 30 minutes. Note: Exothermic.[1]

  • Reaction: Warm to Room Temperature, then heat to 70°C for 4–6 hours. Monitor by HPLC/UPLC.

  • Quench: Cool to RT. Quench with saturated

    
     (Caution: Gas evolution).
    
  • Workup:

    • Add water.[2][3][4][5][6]

    • Adjust pH of the aqueous layer to 10-11 using 1N NaOH.

    • Extract 3x with MTBE.

    • Wash combined organics with Brine, dry over

      
      .[7]
      
  • Purification: Concentrate. The residue is often pure enough, or can be crystallized from Heptane/EtOAc.

References

  • Preparation of 2-chloropyridines (General SnAr context)

    • Title: Process for the preparation of 2-chloropyridines.[3][6][7][8][9][10][11]

    • Source: US P
    • URL
  • Pd-Catalyzed Alpha-Arylation of Nitriles

    • Title: Synthesis, Characterization, and Reactivity of Arylpalladium Cyanoalkyl Complexes: Selection of Catalysts for the α-Aryl
    • Source: J. Am. Chem. Soc. 2002, 124, 31, 9330–9331.
    • URL:[Link]

  • General Reactivity of 2,5-Dichloropyridine: Title: In-Depth Technical Guide: 2,5-Dichloropyridine. Source: BenchChem Technical Library.
  • Base Selection in Nitrile Alkylation

    • Title: Synthetic Organic Reactions Mediated by Sodium Hydride.[12]

    • Source: ResearchG
    • URL:[Link]

Sources

Controlling N-oxide formation during pyridine oxidation steps

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridine Oxidation Control Subject: Controlling N-Oxide Formation During Side-Chain Oxidation Ticket ID: PYR-OX-001 Status: Resolved / Guide Published

Executive Summary

The "Pyridine Paradox" often stalls synthesis: the ring is electron-deficient (resisting electrophilic attack), but the nitrogen lone pair is highly nucleophilic (


). Standard oxidants like mCPBA or unbuffered peroxides will attack the nitrogen first, forming the N-oxide (

) before touching the desired substituent.

This guide details three field-proven strategies to oxidize pyridine substituents (alcohols to aldehydes/acids) while mathematically minimizing N-oxide formation to


.

Strategy 1: The Proton Shield (Acidic Masking)

Best For: Converting Pyridine-Alcohols


 Carboxylic Acids.
The Mechanism

In highly acidic media, the pyridine nitrogen is protonated to form the pyridinium ion. This eliminates the lone pair's nucleophilicity, rendering it invisible to electrophilic oxidants. The Jones Oxidation (


) is the gold standard here because the sulfuric acid serves a dual purpose: it catalyzes the chromate ester formation and protects the nitrogen.
Experimental Protocol: Jones Oxidation (Self-Validating)
  • Reagents:

    
    , Concentrated 
    
    
    
    , Acetone (Solvent).[1][2][3]
  • Validation Signal: Reaction mixture shifts from Brick Red/Orange (Cr VI) to Dark Green (Cr III) upon consumption of oxidant.

Step-by-Step:

  • Preparation: Dissolve substrate (1.0 equiv) in Acetone (0.1 M). Cool to 0°C.

  • The Shield: Ensure the solution is acidic (pH < 2). If the substrate is basic, the first drops of Jones reagent will neutralize the N-base; add reagent until the orange color persists briefly.

  • Addition: Add Jones reagent dropwise.

    • Critical Check: If the orange color fades to green instantly, the oxidant is being consumed. If it stays orange immediately, you have excess oxidant or the reaction is stalled.

  • Quench: Add Isopropanol (IPA) dropwise until the solution turns completely green (consumes excess Cr(VI)).

  • Workup: Decant the acetone layer. The chromium salts often form a sticky sludge ("Chromium Gum").

    • Pro-Tip: Do not filter the gum immediately. Dissolve the residue in minimal water and extract with DCM.

Strategy 2: The Surface Trick (Manganese Dioxide)

Best For: Converting Pyridylic Alcohols


 Aldehydes (Stopping point).
The Mechanism

Activated Manganese Dioxide (


) operates via a radical mechanism on the solid surface. It is highly selective for "benzylic" (pyridylic) alcohols. Because the reaction occurs on the surface and not in the bulk solution via electrophilic attack, the nitrogen lone pair remains untouched.
Troubleshooting & Optimization
  • Issue: Reaction stalls at 50% conversion.

  • Root Cause: Water poisoning. Water is a byproduct of the oxidation and binds to the

    
     surface, deactivating it.[4]
    
  • Fix: Use anhydrous solvents (DCM or

    
    ) and add activated molecular sieves to the flask.
    

Protocol:

  • Activation: If using commercial

    
    , dry it in an oven at 110°C for 12 hours before use. "Wet" reagent is useless.
    
  • Stoichiometry: Use a large excess (10–20 equivalents by mass, not moles).

  • Solvent: Refluxing Chloroform or DCM (room temp).

  • Procedure: Stir vigorously. The reaction is heterogeneous; surface contact is rate-limiting.

  • Filtration: Filter through a pad of Celite.

    • Warning: Do not use filter paper alone; the fine particles will clog it.

Strategy 3: The Radical Bypass (TEMPO/BAIB)

Best For: Acid-sensitive substrates where metal waste (Cr/Mn) is prohibited.

The Mechanism

TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) is a nitroxyl radical catalyst.[5] It abstracts a hydrogen atom from the alcohol. Unlike mCPBA, TEMPO is sterically bulky and does not coordinate to the pyridine nitrogen.

  • Co-oxidant Choice: Avoid Bleach (NaOCl) with pyridines if possible, as it can lead to chlorinated side products. Use BAIB (Bis-acetoxyiodobenzene).

Protocol:

  • Dissolve alcohol in DCM/Water (9:1).

  • Add TEMPO (0.1 equiv) and BAIB (1.1 equiv).

  • Stir at Room Temp. Reaction is usually complete in <2 hours.

Decision Logic & Visualizations

Figure 1: Reagent Selection Logic

Select the optimal pathway based on your desired end-product.

ReagentSelector Start Starting Material: Pyridine-Alcohol Target Desired Product? Start->Target Aldehyde Aldehyde Target->Aldehyde Partial Oxidation Acid Carboxylic Acid Target->Acid Full Oxidation MnO2 Activated MnO2 (Surface Radical) Aldehyde->MnO2 Robust Substrate TEMPO TEMPO / BAIB (Steric Radical) Aldehyde->TEMPO Acid Sensitive Jones Jones Reagent (CrO3/H+) (Proton Shielding) Acid->Jones Standard Method Warning AVOID: mCPBA, H2O2 (Forms N-Oxide) MnO2->Warning Alternative if MnO2 fails

Caption: Decision matrix for oxidizing pyridine substituents without touching the ring nitrogen.

Figure 2: The Proton Shield Mechanism

Visualizing how acidic media protects the nitrogen.

ProtonShield N_Lone Pyridine (N:) Pyridinium Pyridinium (N-H)+ N_Lone->Pyridinium + H+ (Fast) Acid Acid (H+) Acid->Pyridinium Oxidant Electrophilic Oxidant Oxidant->N_Lone High Reactivity (N-Oxide Forms) Oxidant->Pyridinium NO REACTION (Repulsion)

Caption: Protonation (


) creates an electrostatic shield, repelling electrophilic oxidants.

Troubleshooting Matrix (FAQ)

SymptomProbable CauseCorrective Action
N-Oxide detected (MS +16 mass) pH was too high during oxidation.If using Jones, ensure

is sufficient to keep pH < 2. If using TEMPO, switch buffer to pH 7.0 or use BAIB instead of Bleach.
MnO2 reaction stalled Surface deactivation by water.Add 3Å Molecular Sieves directly to the reaction. Switch to anhydrous Benzene or DCM.[4]
Chromium Emulsion Formation of Cr(III) coordination complexes.Wash the organic layer with Rochelle's Salt (Potassium Sodium Tartrate) solution. Stir for 30 mins to break emulsion.
Low Yield (Aldehyde step) Over-oxidation to acid.Stop reaction immediately upon disappearance of SM. Use MnO2 (it cannot oxidize aldehydes to acids easily).

References

  • Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer Science & Business Media. (Definitive text on reagent selection).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Mechanism of Jones and Chromic acid oxidation).[2][3][6][7][8]

  • Ciriminna, R., & Pagliaro, M. (2010). "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development, 14(1), 245–251.

  • Cahiez, G., et al. (2010). "Manganese-catalyzed oxidation of alcohols to aldehydes and ketones."[9] Synthesis, 2010(13), 2329-2343. (Modern MnO2 protocols).[6]

Sources

Minimizing dimerization side reactions in nitrile alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Dimerization (Thorpe-Ziegler) Side Reactions Audience: Process Chemists, Medicinal Chemists, and R&D Scientists Status: Active Guide

Diagnostic: Is It Dimerization?

Before altering your protocol, confirm the impurity profile. The Thorpe Reaction (intermolecular) or Thorpe-Ziegler (intramolecular) is the primary cause of self-condensation.

Symptoms:

  • Mass Spec: Observation of a peak at

    
     (dimer imine) or 
    
    
    
    (enamine tautomer).
  • NMR: Loss of

    
    -protons without incorporation of the alkyl group; appearance of vinyl protons if the enamine tautomer stabilizes.
    
  • Yield: Low conversion to alkylated product despite full consumption of starting material.

The Mechanism of Failure

The reaction is a competition between the desired electrophilic attack (Reaction A) and undesired nucleophilic attack on the starting material (Reaction B).

ThorpeMechanism Nitrile Starting Nitrile (R-CH2-CN) Anion Nitrile Anion (R-CH--CN) Nitrile->Anion Deprotonation Base Base (LiHMDS/NaH) Base->Anion Product Alkylated Product (Desired) Anion->Product + RX (Fast) Dimer Thorpe Dimer (Undesired) Anion->Dimer + Nitrile (Side Rxn) RX Alkyl Halide (R'-X)

Figure 1: The Kinetic Competition. Dimerization occurs when the Nitrile Anion encounters unreacted Neutral Nitrile.

Core Directive: Thermodynamic vs. Kinetic Control

To stop dimerization, you must eliminate the coexistence of Nitrile Anion and Neutral Nitrile .

The "Reverse Addition" Protocol (Kinetic Control)

The most common error in nitrile alkylation is adding the base to the nitrile.

  • Wrong Way (Base

    
     Nitrile):  As the first drop of base hits the solution, it forms a small amount of Anion. This Anion is surrounded by a vast excess of Neutral Nitrile. Result:  High Dimerization.
    
  • Correct Way (Nitrile

    
     Base):  Add the Nitrile slowly to an excess of Base at low temperature. The Nitrile is immediately deprotonated upon entry.[1] No Neutral Nitrile survives to act as an electrophile. Result:  Pure Anion.
    
Troubleshooting Guide: Method Selection
VariableHomogeneous Method (LiHMDS/LDA)Phase Transfer Catalysis (PTC)
Mechanism Irreversible deprotonation (Kinetic)Equilibrium/Interfacial (Thermodynamic)
Best For Complex substrates,

-chiral centers, secondary nitriles.
Simple substrates, process scale-up, cost reduction.[2]
Dimer Risk High if addition order is wrong.Low (Statistically controlled).
Temp Low (

to

)
Room Temp to Reflux
Key Reagent LiHMDS, LDA (Soluble Bases)50% NaOH, TBAB/Aliquat 336

Detailed Protocols

Protocol A: Homogeneous Alkylation (High Precision)

Use this for high-value intermediates where over-alkylation or harsh conditions must be avoided.

Reagents:

  • Base: LiHMDS (Lithium Hexamethyldisilazide) - Preferred over LDA for lower nucleophilicity and higher solubility.

  • Solvent: THF (Anhydrous).

  • Additive: HMPA or DMPU (Optional, accelerates alkylation relative to dimerization).

Step-by-Step Workflow:

  • Base Prep: Charge reaction vessel with LiHMDS (1.1 equiv) and THF. Cool to

    
    .
    
  • Nitrile Addition (CRITICAL): Dissolve Nitrile (1.0 equiv) in minimal THF. Add this solution dropwise to the LiHMDS over 30–60 minutes.

    • Why? This ensures [Base] >> [Nitrile]. The nitrile is deprotonated instantly, preventing the Anion + Neutral Nitrile collision.

  • Aging: Stir for 30 minutes at

    
     to ensure complete metallation.
    
  • Electrophile Addition: Add Alkyl Halide (1.2 equiv) in one portion (or dropwise if exothermic).

  • Warm Up: Allow to warm to room temperature slowly.

Protocol B: Phase Transfer Catalysis (Process Scale)

Use this for robust substrates. This method minimizes dimerization via "Interfacial Isolation."

Concept: The nitrile and alkyl halide sit in the organic phase.[1][3][4] The base (NaOH) is in the aqueous phase. The quat salt transports minute amounts of hydroxide to the interface/organic phase.

  • Why it works: The concentration of Nitrile Anion in the organic phase is kept extremely low (steady-state). Statistically, the Anion is far more likely to encounter the Alkyl Halide (present in excess) than a Neutral Nitrile.

Reagents:

  • Solvent: Toluene or MTBE.[5]

  • Base: 50% w/w Aqueous NaOH.

  • Catalyst: TBAB (Tetrabutylammonium bromide) or Aliquat 336 (1–5 mol%).

Step-by-Step Workflow:

  • Mix Organic Phase: Combine Nitrile (1.0 equiv) and Alkyl Halide (1.2–1.5 equiv) in Toluene.

  • Catalyst: Add TBAB (0.05 equiv).

  • Initiation: Add 50% NaOH dropwise with vigorous agitation (high stir rate is essential for PTC).

  • Monitoring: Monitor exotherm. The reaction rate is controlled by the stir speed and catalyst load.

Decision Logic & Troubleshooting

Use this logic flow to diagnose persistent dimerization issues.

Troubleshooting Start Problem: High Dimerization BaseType Which Base System? Start->BaseType Hetero Heterogeneous (NaH) BaseType->Hetero Homo Homogeneous (LiHMDS/LDA) BaseType->Homo PTC Phase Transfer (NaOH/quat) BaseType->PTC HotSpots Issue: Localized 'Hot Spots' of high basicity Hetero->HotSpots AddOrder Did you add Base to Nitrile? Homo->AddOrder StirRate Is agitation vigorous? PTC->StirRate SolNaH Switch to Soluble Base (Protocol A) HotSpots->SolNaH FixOrder REVERSE ADDITION: Add Nitrile to Base slowly AddOrder->FixOrder Yes FixStir Increase RPM (Mass transfer limited) StirRate->FixStir No

Figure 2: Troubleshooting logic for dimerization suppression.

Frequently Asked Questions (FAQ)

Q: I am using NaH and still seeing dimers. Why? A: NaH is heterogeneous. When a particle of NaH floats in the solution, it creates a localized "hot spot" of extremely high basicity. Nitrile molecules near the particle are deprotonated (Anion) while those slightly further away are not (Neutral). This proximity forces the Thorpe reaction.

  • Fix: Switch to LiHMDS (Protocol A) or use catalytic NaH with silyl enol ethers (specialized).

Q: Can I mix the Base and Alkyl Halide first? A: Generally, No . Strong bases (LDA/LiHMDS) will often react with the alkyl halide (Elimination/E2) before the nitrile is added.

  • Exception: In Phase Transfer Catalysis (Protocol B), the base (aq NaOH) and Alkyl Halide (org) are in separate phases, so they can coexist.

Q: My nitrile has an


-chiral center. Which method preserves it? 
A:  Neither method inherently preserves 

-chirality because the intermediate is a planar anion/ketenimine. However, if you are establishing chirality using a chiral auxiliary or catalyst, Protocol A (LiHMDS) at

is required to prevent racemization of the product after it forms.

References

  • Mechanism of the Thorpe Reaction: Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904).[6][7] "The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative."[7] Journal of the Chemical Society, Transactions.

  • Phase Transfer Catalysis (Makosza Reaction): Makosza, M., & Jonczyk, A. (1976). "Phase-Transfer Alkylation of Nitriles." Organic Syntheses.

  • LiHMDS vs. NaH in Process Chemistry: Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Chapter 5: Reagents and Solvents).

  • Solvent Effects on Enolate/Anion Aggregation: Collum, D. B. (1993). "Is N,N,N',N'-tetramethylethylenediamine a good ligand for lithium?" Accounts of Chemical Research.

Sources

Purification strategies for removing unreacted 2-chloro-5-chloromethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It prioritizes actionable, high-purity isolation strategies for 2-chloro-5-chloromethylpyridine (CCMP) , a common but troublesome electrophile in medicinal chemistry.[1]

Executive Summary & Molecule Profile

The Challenge: 2-chloro-5-chloromethylpyridine (CCMP) is a "benzylic-like" halide.[1] While highly useful for alkylating amines or phenols (e.g., in the synthesis of imidacloprid analogs), its removal is complicated by its lipophilicity , low melting point (37–42°C) , and lachrymatory nature . Standard evaporation often fails because CCMP sublimes or oils out, contaminating the final product.[1]

Target Molecule Profile:

Property Value Implication for Purification
CAS 70258-18-3 Reference ID
Structure Pyridine ring, 2-Cl, 5-CH₂Cl Dual reactivity: Electrophilic -CH₂Cl (primary), SNAr 2-Cl (secondary).[1][2]
Melting Point 37–42 °C Often appears as a "wet" solid or oil; difficult to crystallize out of mixtures.[1]
Solubility High in DCM, EtOAc, Toluene Co-elutes with non-polar products on silica.[1]

| Reactivity | Strong Electrophile | Can be derivatized into water-soluble species.[1][3] |

Decision Matrix: Selecting Your Protocol

Do not default to chromatography.[1] Use this logic flow to select the most efficient removal strategy based on your product's properties.

CCMP_Decision_Tree Start Start: Reaction Mixture (Product + Excess CCMP) ProdState Is the Product Acid-Stable? Start->ProdState YesAcid Yes (Acid Stable) ProdState->YesAcid Amine/Amide Products NoAcid No (Acid Labile) ProdState->NoAcid Acetals/Protective Groups MethodA Method A: Solubility Switch (Quaternization) YesAcid->MethodA Scale Scale of Reaction? NoAcid->Scale SmallScale < 5g (High Value) Scale->SmallScale LargeScale > 5g (Process) Scale->LargeScale MethodB Method B: Solid-Phase Scavenging (Thiol Resin) SmallScale->MethodB MethodC Method C: Crystallization (Mother Liquor Rejection) LargeScale->MethodC

Figure 1: Strategic decision tree for CCMP removal based on product stability and scale.

Detailed Protocols

Method A: The "Solubility Switch" (Quaternization)

Best For: Acid-stable products (Amides, secondary amines, ethers).[1] Mechanism: CCMP is an alkyl halide.[1] Reacting it with a tertiary amine converts it into a quaternary ammonium salt (QAS), which is highly water-soluble and easily washed away.[1]

Reagents:

  • Scavenger: Triethylamine (

    
    ) or N,N-Dimethylbenzylamine.[1]
    
  • Solvent: Reaction solvent (DCM, Toluene, or THF).[1]

Protocol:

  • Quench: Upon reaction completion, add 1.5 – 2.0 equivalents (relative to unreacted CCMP) of

    
     directly to the reaction mixture.
    
  • Heat: Stir at 40–50°C for 1–2 hours.

    • Why? The pyridine ring reduces the reactivity of the chloromethyl group compared to benzyl chloride; mild heat ensures complete conversion to the ammonium salt.

  • Partition: Dilute the mixture with an organic solvent (EtOAc or DCM).

  • Wash:

    • Wash 1: Water (Removes the bulk of the CCMP-ammonium salt).[1]

    • Wash 2: 1M HCl (Removes excess

      
       and any remaining traces of the salt).[1]
      
    • Wash 3: Brine (Drying).[1][4]

  • Isolate: Dry organic layer over

    
     and concentrate.
    

Validation: Spot TLC. The CCMP spot (


 in Hex/EtOAc) should disappear, replaced by a baseline spot (the salt) which remains in the aqueous layer.
Method B: Solid-Phase Scavenging (Resin Capture)

Best For: High-throughput screening, acid-sensitive compounds, or avoiding aqueous workups.[1] Mechanism: A polymer-supported nucleophile attacks the electrophilic CCMP, chemically tethering it to the bead.[1] Filtration removes the impurity.[1]

Recommended Resins:

  • Si-Thiol (Silica-supported 1-propanethiol): Preferred.[1] High reactivity, no foul odor (unlike free thiols).[1]

  • PS-TBD (Polymer-supported Triazabicyclodecene): Alternative basic scavenger.[1]

Protocol:

  • Calculate: Estimate the amount of unreacted CCMP (e.g., by HPLC or stoichiometry).

  • Add Resin: Add 3–4 equivalents of Si-Thiol resin relative to the excess CCMP.[1]

  • Agitate: Stir or shake gently at room temperature for 2–4 hours.

    • Tip: Do not use magnetic stir bars with polystyrene resins (grinding effect); use an orbital shaker.[1] Silica resins are more robust.[1]

  • Filter: Pass the mixture through a fritted cartridge or filter paper.

  • Rinse: Wash the resin cake with the reaction solvent to recover entrained product.

  • Result: The filtrate contains the purified product; CCMP remains on the resin.[1]

Method C: Crystallization (Mother Liquor Rejection)

Best For: Large-scale (>10g) synthesis where the product is a solid with a melting point >80°C. Mechanism: CCMP has a low melting point (37–42°C).[1] By choosing a solvent where the product crystallizes but CCMP remains soluble, you can "reject" the impurity into the mother liquor.

Solvent Systems:

  • Ethanol/Water: Good for polar products.[1]

  • Toluene/Heptane: Good for non-polar products.[1]

Protocol:

  • Concentrate: Remove reaction solvent to obtain a crude solid/oil.

  • Dissolve: Dissolve crude in the minimum amount of hot solvent (e.g., Toluene at 70°C).

  • Cool: Slowly cool to Room Temperature, then to 0–5°C.

  • Filter: Collect the precipitate (Product).

  • Wash: Wash the cake with cold solvent.

    • Critical Step: The CCMP is highly soluble in toluene and will remain in the filtrate (mother liquor).

  • Recycle (Optional): Do not combine the first wash with the product; it contains the bulk of the impurity.

Troubleshooting & FAQs

Q1: I see a pink/red color developing during workup. Is my product decomposing?

Diagnosis: Likely not your product.[1][3] Root Cause: Pyridine derivatives, including CCMP, are prone to N-oxidation or polymerization which produces highly colored (red/pink) trace impurities ("pyridine reds") upon exposure to air and light.[1] Solution:

  • This color is often visually intense but represents negligible mass.[1]

  • Perform a carbon filtration : Dissolve product in solvent, add Activated Carbon (5 wt%), stir for 30 mins, and filter through Celite. This usually removes the colored species.[1]

Q2: The CCMP is streaking on my silica column.

Diagnosis: Decomposition on silica.[1] Root Cause: The chloromethyl group can hydrolyze or react with the acidic silanols on the silica gel surface. Solution:

  • Neutralize Silica: Pre-wash the column with 1% Triethylamine in Hexane before loading.[1]

  • Switch Stationary Phase: Use Neutral Alumina instead of silica gel. Alumina is less acidic and prevents the degradation of the chloromethyl moiety (if isolation of CCMP is the goal) or prevents the streaking of the impurity.

Q3: Can I just distill the CCMP off?

Analysis: Risky.[1] Technical Insight: While CCMP has a boiling point (est. 267°C), it is thermally unstable at these temperatures.[1] Vacuum distillation is possible but requires high vacuum (<1 mmHg) to keep the bath temperature below 100°C. Above this, CCMP can polymerize or decompose, leaving a tar that traps your product. Method A (Quaternization) is superior to distillation for removal.[1]

Visualizing the "Solubility Switch" Workflow

The following diagram illustrates the chemical transformation used in Method A.

Solubility_Switch CCMP CCMP (Lipophilic / Organic Soluble) Reaction Reaction (50°C, 1h) CCMP->Reaction Amine Triethylamine (Reagent) Amine->Reaction Salt Quaternary Ammonium Salt (Hydrophilic / Water Soluble) Reaction->Salt Partition Aq. Workup (Partitioning) Salt->Partition Waste Aqueous Layer (Contains CCMP-Salt) Partition->Waste Enters Water Product Organic Layer (Purified Product) Partition->Product Remains in DCM/EtOAc

Figure 2: Mechanism of Method A. Converting lipophilic CCMP into a water-soluble salt for removal.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 155479, 2-Chloro-5-(chloromethyl)pyridine.[1] Retrieved from [Link][1]

  • ResearchGate (2014). Discussion: How does one separate Benzyl bromide from the reaction mixture? (Applied methodology for benzyl halides). Retrieved from [Link]

  • Dallinger, D., & Kappe, C. O. (2003). Microwave-assisted scavenging of electrophiles utilizing polymer-supported sequestration reagents.[1][5] Molecular Diversity, 7(2-4), 229–245.[1][5] (Validation of resin scavenging). Retrieved from [Link]

  • European Patent Office. EP0009212A1: Process for producing 2-chloro-5-trichloromethylpyridine.[1] (Industrial purification context). Retrieved from [Link][1]

Sources

Impact of moisture on stability of 2-(5-Chloropyridin-2-yl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are accessing the technical guide for 2-(5-Chloropyridin-2-yl)-2-methylpropanenitrile . While this compound exhibits significant steric stability due to the gem-dimethyl group, moisture remains a critical process variable. Unlike linear nitriles, the primary risk here is not rapid ambient degradation, but rather catalytic hydrolysis during long-term storage and reagent quenching in downstream applications.

This guide details the mechanistic impact of moisture, troubleshooting workflows for impurity profiling, and validated handling protocols.

Module 1: The Moisture Hazard (Mechanistic Insight)

The stability profile of this molecule is defined by a tug-of-war between two structural features:

  • The gem-Dimethyl Shield (Protective): The two methyl groups at the

    
    -position create a "Thorpe-Ingold" steric barrier. This prevents the easy nucleophilic attack of water on the nitrile carbon, making the compound significantly more resistant to hydrolysis than simple pyridyl acetonitriles.
    
  • The Pyridyl Nitrogen (Destabilizing): The basic nitrogen atom in the pyridine ring can act as a local base acceptor or H-bond donor. In the presence of moisture, it can coordinate with water molecules, increasing the effective local concentration of hydroxide/water near the nitrile group, potentially accelerating hydrolysis to the amide (2-(5-chloropyridin-2-yl)-2-methylpropanamide).

The Degradation Pathway: Under moisture stress (especially with trace acid/base catalysis), the nitrile converts to the primary amide. Further hydrolysis to the carboxylic acid is kinetically difficult due to the steric bulk.

HydrolysisPathway cluster_conditions Risk Factors Nitrile Target Nitrile (Hydrophobic/Steric Shield) Complex Pyridine-Water Coordination Nitrile->Complex H-Bonding Moisture Moisture (H2O) + Trace H+/OH- Moisture->Complex Imidate Imidate Intermediate Complex->Imidate Slow Nucleophilic Attack Amide Degradant: Amide (Primary Impurity) Imidate->Amide Tautomerization Heat Temp > 40°C Heat->Complex pH pH < 4 or > 9 pH->Complex

Figure 1: Mechanistic pathway of moisture-induced degradation. The pyridine ring facilitates water delivery despite the steric hindrance of the methyl groups.

Module 2: Troubleshooting Guide (Q&A)

Q1: I see a new impurity peak at RRT ~0.85 in my HPLC after storage. Is this moisture damage?

  • Diagnosis: Likely, yes. This is the characteristic retention time shift for the amide hydrolysis product . Amides are more polar than their corresponding nitriles (due to H-bonding capability), typically causing them to elute earlier in reverse-phase HPLC (C18 column) and later in normal phase.

  • Confirmation: Check the UV spectrum. The nitrile and amide share the chloropyridine chromophore, so the UV max (

    
    ) should remain nearly identical (~260-270 nm). If the spectrum changes significantly, you are looking at pyridine ring degradation (oxidation), not moisture hydrolysis.
    

Q2: My downstream Grignard or DIBAL-H reduction is failing/stalling. Is the nitrile unstable?

  • Root Cause: The nitrile is likely stable, but it is wet .

  • Explanation: The gem-dimethyl nitrile is robust, but if the water content is >0.1% (w/w), the moisture will quench your organometallic or hydride reagents before they can attack the sterically hindered nitrile carbon.

  • Action: Perform a Karl Fischer (KF) titration. If KF > 500 ppm, dry the material (see Module 3). Do not add more reagent; dry the starting material.

Q3: The material has clumped into a solid block. Can I still use it?

  • Analysis: Clumping indicates hygroscopicity. While the chemical purity might still be high, the surface area has absorbed water.

  • Risk: Using clumped material directly introduces variable water content into your reaction, leading to stoichiometry errors.

  • Protocol: Grind the material in a dry box and dry under vacuum before use.

Module 3: Prevention & Handling Protocols

Protocol A: Storage & Handling

To maintain ICH Q1A compliance and prevent hydrolysis:

ParameterSpecificationRationale
Temperature 2°C to 8°CReduces kinetic energy for hydrolysis.
Atmosphere Nitrogen/Argon FlushDisplaces humid air from headspace.
Container Amber Glass + DesiccantPrevents light degradation (pyridine sensitivity) and absorbs headspace moisture.
Re-test Date 12 MonthsSteric hindrance provides longevity, but KF testing is mandatory annually.
Protocol B: Drying (Remediation)

If KF analysis shows moisture > 0.5%:

  • Dissolve: Dissolve the nitrile in Dichloromethane (DCM) or Ethyl Acetate (10 mL/g).

  • Phase Cut: Wash with minimal brine to remove bulk water.

  • Dry: Stir over anhydrous Sodium Sulfate (

    
    ) for 30 minutes. Avoid Magnesium Sulfate (
    
    
    
    ) if the compound is potentially acid-sensitive, though this nitrile is generally robust.
  • Concentrate: Rotary evaporate at

    
    .
    
  • Vacuum: Dry under high vacuum (< 5 mbar) at room temperature for 4 hours.

    • Warning: Do not apply high heat (> 60°C) while wet, as this accelerates the amide formation you are trying to prevent.

Module 4: Analytical Validation Workflow

Use this decision tree to determine if your batch is fit for purpose.

ValidationTree Start Start: Batch Evaluation KF_Test Step 1: Karl Fischer (KF) Moisture Test Start->KF_Test KF_Check Is Water < 0.1%? KF_Test->KF_Check HPLC_Test Step 2: HPLC Purity KF_Check->HPLC_Test Yes Drying Action: Dry under Vacuum (See Protocol B) KF_Check->Drying No HPLC_Check Amide Impurity < 0.5%? HPLC_Test->HPLC_Check Recryst Action: Recrystallize (Remove Amide) HPLC_Check->Recryst No Approve PASS: Release for Synthesis HPLC_Check->Approve Yes Drying->KF_Test Retest

Figure 2: Quality Control Decision Matrix for moisture and impurity management.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4] (2003). Defines stress testing parameters including hydrolytic stress for pharmaceutical intermediates.

  • Fleming, F. F., et al. Nitrile-containing pharmaceuticals: efficacious roles of the cyano group. Journal of Medicinal Chemistry (2010). Discusses the metabolic and chemical stability of nitrile pharmacophores.

  • Silverman, R. B.The Organic Chemistry of Drug Design and Drug Action. Elsevier. Provides foundational mechanisms for nitrile hydrolysis and the steric effects of gem-dimethyl substitution (Thorpe-Ingold effect).
  • Organic Syntheses. Hydration of Sterically Hindered Nitriles. (General Principle). Demonstrates that hindered nitriles often require metal catalysis or forcing conditions for hydrolysis, supporting the stability claims in this guide.

Sources

Overcoming microwave irradiation safety issues in large-scale synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Irradiation Safety Issues in Large-Scale Synthesis

Welcome to the Advanced Microwave Synthesis Support Hub. Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist

Objective: This guide addresses the non-linear safety challenges encountered when transitioning microwave chemistry from discovery (mg) to process scale (kg). Unlike conventional heating, where scale-up is a matter of heat transfer surface area, microwave scale-up is governed by dielectric physics and electromagnetic field distribution .

Module 1: Thermal Dynamics & The "Runaway" Effect

The Issue: Users often report that reaction temperatures spike uncontrollably during scale-up, even when using the same power density (W/mL) as small-scale experiments.

The Mechanism: In conventional heating, a hotter solvent creates a lower temperature gradient with the heating source, naturally dampening energy transfer. In microwave heating, the opposite often occurs due to the temperature dependence of the loss tangent (


) .

For many polar solvents and ionic liquids, the ability to absorb microwave energy (


) increases as temperature rises. This creates a positive feedback loop : the hotter the reaction gets, the more energy it absorbs, leading to exponential thermal runaway.
Troubleshooting Guide: Uncontrolled Temperature Spikes
Symptom Root Cause Analysis Corrective Action
Temp spikes >10°C above setpoint Dielectric Feedback Loop: Solvent

increases with Temp. Common in Ionic Liquids, EtOH, and DMSO.
Switch to PID-based Power Control: Do not use constant power mode. Set a strict P_max (Power Limit) that is 20% lower than the peak power observed during the ramp phase.
"Hotspots" or localized charring Standing Waves / Field Inhomogeneity: In larger vessels (>100mL), multimode cavities create constructive interference nodes.Active Stirring is Critical: Ensure magnetic or overhead stirring is vigorous (creating a vortex). If using a solid catalyst, verify it is fully suspended to prevent "arcing" at the bottom.
Temp sensor reading lags behind pressure Sensor Mismatch: IR sensors read surface temp (often cooler due to heat loss), while the core is superheated.Use Fiber Optic Probes: For vessels >50 mL, IR sensing is unsafe. You must use an internal fiber optic probe (ruby/phosphor) to measure bulk temperature.
Visualizing the Danger: The Dielectric Feedback Loop

ThermalRunaway Start Reaction Start (Ambient Temp) Absorb Solvent Absorbs MW Energy (Dipolar Rotation) Start->Absorb TempRise Temperature Increases Absorb->TempRise TanDelta Loss Tangent (tan δ) INCREASES TempRise->TanDelta For specific solvents (e.g., Ionic Liquids) Runaway THERMAL RUNAWAY (Vessel Failure) TempRise->Runaway Unchecked Control Active PID Control (Power Cutoff) TempRise->Control Safety Intervention MoreEnergy Absorption Efficiency INCREASES TanDelta->MoreEnergy MoreEnergy->Absorb Positive Feedback Loop Control->Absorb Reduces Power

Figure 1: The dielectric heating positive feedback loop. Unlike conventional heating, microwave absorption can become more efficient as temperature rises, leading to rapid failure if not managed by active PID control.

Module 2: The Penetration Depth Wall (Physics of Scale)

The Issue: "My reaction worked in a 5mL vial, but in a 500mL flask, the yield dropped by 40% and the center of the vessel is cold."

The Science: Microwaves do not pass through solvents infinitely. They are attenuated as they travel. The Penetration Depth (


)  is the distance at which the microwave power density drops to 

(approx. 37%) of its surface value.[1]
  • Small Scale (Vial): Diameter <

    
    . Uniform volumetric heating.
    
  • Large Scale (Flask): Diameter >

    
    . The "skin" heats rapidly, but the core is heated only by slow convection. This negates the primary benefit of microwave synthesis.
    
Reference Data: Solvent Penetration Depths (at 2.45 GHz, 25°C)
SolventLoss Tangent (

)
Penetration Depth (

) [cm]
Scale-Up Risk Level
Hexane < 0.02> 100 cmLow (Transparent, difficult to heat)
Acetone 0.054~6.8 cmModerate
Water 0.1231.4 cm CRITICAL
Methanol 0.6590.7 cm CRITICAL
DMSO 0.8250.5 cm CRITICAL
Ethylene Glycol 1.3500.3 cm EXTREME

Data synthesized from Gabriel et al. [1] and Kappe et al. [2].

Strategic Advice: If your reaction requires a high-absorbing solvent (DMSO, MeOH) and you need to process >100 mL, do not increase the vessel size. You must switch to Continuous Flow Microwave Heating . In flow, the tubing diameter (typically 2-4 mm) is always smaller than the penetration depth, ensuring uniform heating regardless of the total volume processed.

Module 3: Pressure Management & Vessel Integrity

The Issue: Vessel venting or rupture during ramp-up, even when the observed temperature is below the solvent's boiling point.

FAQ: Why is my pressure higher than the vapor pressure curve predicts?

  • Gas Evolution: Your reaction may be generating

    
    , 
    
    
    
    , or
    
    
    . The microwave sensor measures total pressure (Vapor + Gas), not just solvent vapor pressure.
  • Superheating: In microwave fields, solvents can superheat (remain liquid above boiling point) if nucleation sites are absent. When nucleation finally occurs, it can cause a violent "bump" and pressure spike.

  • Headspace Heating: If the headspace contains solvent vapor and absorbs microwaves (e.g., high vapor density polar solvents), the gas phase itself heats up, increasing pressure according to the Ideal Gas Law (

    
    ) independent of the liquid.
    
Protocol: Safe Pressure Scale-Up
  • The 50% Rule: Never fill a microwave vessel more than 50-60% full. The headspace is required for vapor expansion.

  • Calculated Limits: Before the experiment, calculate the theoretical max pressure using the Antoine Equation for your solvent at the target temperature.

    • If

      
      , ABORT IMMEDIATELY . You have a non-condensable gas generation issue.
      
  • Ramp Rate: Limit heating ramps to 5-10°C/min. Fast ramps (e.g., "As Fast As Possible") often cause pressure overshoots because the liquid bulk temperature rises faster than the liquid-vapor equilibrium can stabilize.

Module 4: Strategic Decision Matrix (Batch vs. Flow)

The Issue: Researchers often try to force "Batch" scale-up because it is familiar, leading to safety failures. Knowing when to switch to Flow Chemistry is the hallmark of an expert application scientist.

Decision Workflow

ScaleUpDecision Start Scale-Up Requirement (>50g or >100mL) SolventCheck Check Solvent Penetration Depth (Is Dp < Reactor Radius?) Start->SolventCheck SolidCheck Are there heterogeneous solids (catalysts/precipitates)? SolventCheck->SolidCheck Yes (Absorbing Solvent) Batch Batch Microwave Reactor (Acceptable) SolventCheck->Batch No (Transparent Solvent) Flow Continuous Flow Microwave (REQUIRED) SolidCheck->Flow No Solids (Homogeneous) Hybrid CSTR or Mechanical Slurry Flow (Advanced Setup) SolidCheck->Hybrid Yes (Solids Present) Flow->Flow Allows unlimited volume Maintains <4mm path length

Figure 2: Strategic decision matrix for scaling microwave synthesis. The presence of high-absorbing solvents usually mandates a switch to flow chemistry to avoid penetration depth limitations.

References
  • Gabriel, C., et al. "Dielectric parameters relevant to microwave dielectric heating." Chemical Society Reviews, 1998, 27, 213-229.

  • Kappe, C. O. "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition, 2004, 43(46), 6250-6284.

  • Moseley, J. D., & Kappe, C. O. "A critical assessment of the greenness and energy efficiency of microwave-assisted organic synthesis." Green Chemistry, 2011, 13, 794-806.

  • Biotage. "Microwave Synthesis User Guide & Safety Protocols." (General manufacturer safety grounding).

Sources

Technical Support Center: Resolution of Sticky Solids in Pyridine Nitrile Workups

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolution of sticky solids, tars, and oils during the isolation of pyridine nitriles (cyanopyridines). Audience: Organic Chemists, Process Chemists, and Drug Discovery Researchers. Content ID: TS-ORG-CNPYR-001

The "Pyridine Nitrile Curse": Root Cause Analysis

Before attempting a fix, it is critical to understand why your reaction mixture has turned into a sticky solid or black tar. Pyridine nitriles present a "perfect storm" for difficult isolations due to three converging factors:

  • The "Double-Ligand" Effect: Both the pyridine nitrogen and the nitrile nitrogen are potent ligands. In reactions utilizing transition metals (especially the stoichiometric Copper(I) used in Rosenmund-von Braun or Sandmeyer reactions), the product coordinates tightly to the metal, forming insoluble, polymeric metal-organic networks (tars) rather than discrete crystals.

  • Solvent Trapping: These reactions often require high-boiling polar aprotic solvents (DMF, DMSO, NMP) to solubilize the cyanide source. These solvents interact strongly with the polar pyridine nitrile, preventing crystallization and leading to "oiling out" during aqueous workups.

  • Oligomerization: Under the high temperatures required for cyanation (>150°C), pyridine nitriles can undergo self-trimerization to form triazines or polymerize, creating a dark, gummy matrix that traps your monomeric product.

Decision Matrix: Selecting Your Workup Protocol

Use the following logic flow to determine the correct rescue strategy for your reaction mixture.

WorkupDecisionTree Start Identify Reaction Mixture State Metal Is Copper (Cu) or Palladium (Pd) present? Start->Metal Cu_High High Load Cu (Rosenmund-von Braun / Sandmeyer) Metal->Cu_High Yes, Stoichiometric Cu Pd_Cat Catalytic Pd/Zn (Modern Cyanation) Metal->Pd_Cat Yes, Catalytic Pd Solvent Solvent Used: DMF, DMSO, or Pyridine? Metal->Solvent No Metal (Nucleophilic Sub) Tar Appearance: Black/Brown Tar or Sludge? Cu_High->Tar Scavenger PROTOCOL D: Thiol-Silica / Celite Pd_Cat->Scavenger Standard Workup FeCl3 PROTOCOL B: FeCl3 Oxidative Dissolution Tar->FeCl3 Yes (Hardened Tar) Ethylene PROTOCOL A: Ethylenediamine Chelation Tar->Ethylene No (Viscous Liq/Suspension) Azeotrope PROTOCOL C: Toluene Azeotrope / CuSO4 Wash Solvent->Azeotrope Pyridine BrineWash Aggressive Brine Wash (1:5 Organic:Aq ratio) Solvent->BrineWash DMF/DMSO

Figure 1: Decision tree for selecting the appropriate workup method based on reaction components and physical state.

Troubleshooting Protocols (The "Fixes")

Protocol A: The Ethylenediamine (en) Wash

Best For: Rosenmund-von Braun reactions, Sandmeyer reactions, or any reaction with >10 mol% Copper where the product is stuck in a blue/green emulsion. Mechanism: Ethylenediamine is a bidentate ligand that binds Cu(I) and Cu(II) far more strongly than your pyridine nitrile product. It strips the metal from the product, forming the water-soluble


 complex.

Steps:

  • Dilute the reaction mixture with a non-miscible organic solvent (EtOAc or DCM). Note: DCM is preferred for pyridines due to better solubility.

  • Prepare a 5-10% aqueous solution of ethylenediamine .

  • Wash the organic layer vigorously with the ethylenediamine solution.

  • Observation: The aqueous layer should turn a vibrant, deep blue/purple (indicating successful Cu extraction).

  • Repeat the wash until the aqueous layer is colorless or pale pink.

  • Wash once with brine to remove excess amine, dry over Na₂SO₄, and concentrate.

Protocol B: The Ferric Chloride ( ) Oxidative Workup

Best For: "Brick-like" black tars where Cu(I)CN species have polymerized. Mechanism: Cu(I) species are often insoluble and form tight clusters. Fe(III) oxidizes Cu(I) to Cu(II), which is much more soluble in water, breaking the metal-organic lattice.

Steps:

  • Dissolve/suspend the reaction residue in a minimal amount of warm solvent (MeOH or DMF).

  • Pour this mixture into a solution of FeCl₃·6H₂O (3 equiv relative to Cu) in 0.1 M HCl .

  • Stir at room temperature for 20–30 minutes. The black tar should break down into a suspension.

  • Extract the aqueous mixture with DCM or EtOAc (3x).

  • The copper and iron salts will remain in the aqueous phase.

Protocol C: Pyridine Removal (The "CuSO4 Trick")

Best For: Reactions run in neat pyridine where the solvent is difficult to remove by rotary evaporation. Mechanism: Copper(II) sulfate coordinates with pyridine to form water-soluble complexes, pulling the solvent into the aqueous phase while leaving your nitrile product (which is a poorer ligand than pyridine itself) in the organic phase.

Steps:

  • Dilute the reaction mixture with EtOAc.

  • Wash the organic layer 3x with saturated aqueous CuSO₄ solution .[1]

  • Observation: The aqueous layer will turn deep blue.[2][3]

  • Continue washing until the aqueous layer remains the light blue color of the original CuSO₄ solution.

Frequently Asked Questions (FAQs)

Q: My product is an oil after the column, but it's supposed to be a solid. How do I crystallize it? A: Pyridine nitriles are notorious for "supercooling" (remaining liquid below their freezing point).

  • The Scratch Method: Dissolve in minimal Et₂O or Pentane. Cool to 0°C. Scratch the side of the flask with a glass rod vigorously.

  • The Seed Trick: If you have any solid (even a dirty speck from a previous batch), add it.

  • The Antisolvent Crash: Dissolve the oil in minimal DCM (1-2 mL). Layer Hexanes (10 mL) on top carefully. Let it sit in the fridge overnight. The slow diffusion often forces crystallization.

Q: I used DMF, and now I can't get it out of my product. The NMR shows a huge DMF peak. A: DMF is miscible with water but "holds on" to organics.

  • Fix 1 (The Flood): When washing with water, use a massive excess (e.g., 100 mL water for 10 mL reaction).

  • Fix 2 (LiCl Wash): Wash your organic layer with 5% LiCl (aq). The lithium coordinates to the DMF oxygen, pulling it into the aqueous phase more effectively than brine.

Q: The reaction turned into a solid black puck in the flask. I can't even get it out to work it up. A: This is likely a polymerized Cu-CN matrix.

  • The Solution: Do not try to scrape it. Add a mixture of conc. NH₄OH and MeOH (1:1) to the flask. Stopper it (loosely, gas may evolve) and stir/sonicate. The ammonia will slowly digest the copper matrix over 1-2 hours, releasing your product into the solution.

Comparative Data: Copper Removal Efficiency

MethodCu Removal EfficiencyProduct Loss RiskNotes
Ammonia (NH₄OH) Wash Moderate (70-80%)LowRequires many washes; smells bad.
Ethylenediamine (en) High (>98%) LowGold Standard. Visual endpoint (Purple).
FeCl₃ Oxidation High (>95%)ModerateBest for breaking solid tars. Acidic conditions (watch for hydrolysis).
Sulfide Precipitation High (>99%)HighCreates colloidal CuS (hard to filter). Not recommended.

References

  • Rosenmund-von Braun Reaction Mechanism & Workup

    • Source: Organic Chemistry Portal.[4] "Rosenmund-von Braun Reaction."[5][6]

    • URL:[Link]

  • Copper Removal Techniques (Ethylenediamine)

    • Source: University of Rochester (Not Voodoo). "Workup: Copper Salts."
    • URL:[Link]

  • Purification of Cyanopyridines (Patent Literature)
  • Ferric Chloride Workup for Copper

    • Source: Google Patents. "Process for removing copper (I) compounds from a reaction mixture."[7] (CH624926A5).

    • URL
  • Pyridine Removal Strategies

    • Source: ResearchGate Discussion (Validated by multiple synthetic chemists).
    • URL:[Link]

Sources

Technical Support Center: Enzalutamide Intermediate & Degradation Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Subject: Enzalutamide (MDV3100) & Intermediates | Audience: R&D / QC Scientists

Introduction: The Stability Matrix

Welcome to the Enzalutamide Technical Support Hub. This guide addresses the critical challenges in profiling the degradation of Enzalutamide and its synthetic intermediates.

Enzalutamide contains a thiohydantoin ring and a nitrile group , both of which are chemically labile sites. A primary challenge in process chemistry is controlling the isothiocyanate intermediate (Enzal-2) and its hydrolysis product, the amine (Enzal-2A) . Both are classified as potentially genotoxic impurities (PGIs) under ICH M7 guidelines.[1]

This guide provides self-validating protocols to identify, separate, and characterize these species using LC-MS/MS and stress testing.

Module 1: Chromatographic Separation & Troubleshooting

User Query: "I am observing co-elution between the carboxylic acid metabolite and the polar degradation products of the isothiocyanate intermediate. How do I resolve this?"

Technical Analysis

The degradation profile is complex because the Carboxylic Acid Metabolite (formed via nitrile hydrolysis) and Enzal-2A (amine formed via isothiocyanate hydrolysis) have significantly different pKa values but can overlap on standard C18 gradients if pH is not optimized.

  • Enzal-2 (Isothiocyanate): Highly lipophilic (Late eluting).

  • Enzal-2A (Amine): Basic, polar (Early eluting).

  • Carboxylic Acid Degradant: Acidic (pH dependent elution).

Troubleshooting Protocol
ParameterStandard ConditionOptimized Resolution Protocol
Stationary Phase Standard C18 (e.g., 5µm)Waters ACQUITY CSH C18 (1.7 µm) or Phenyl-Hexyl (for aromatic selectivity)
Mobile Phase A Water (0.1% Formic Acid)10 mM Ammonium Acetate (pH 4.5)
Mobile Phase B AcetonitrileMethanol:Acetonitrile (30:70)
Rationale Acidic pH suppresses ionization of the carboxylic acid, increasing retention.At pH 4.5, the carboxylic acid is partially ionized, shifting it away from the neutral Enzal-2A. The Phenyl-Hexyl phase interacts with the fluoro-aromatic rings.

Validation Step: Inject a mixture of Enzalutamide, Enzal-2, and Enzal-2A.[2] Calculate the Resolution (Rs) . If Rs < 2.0 between Enzal-2A and the solvent front/early degradants, lower the initial organic % in the gradient to 5%.

Module 2: Mass Spectrometry Identification (LC-MS/MS)

User Query: "I see an isobaric peak at m/z 465. How do I distinguish the parent Enzalutamide from potential rearrangement products or isobaric impurities?"

Diagnostic Fragmentation Guide

Enzalutamide and its intermediates show distinct fragmentation patterns in ESI+ and ESI- modes.

1. The Parent (Enzalutamide):

  • Formula: C21H16F4N4O2S[3][4]

  • Precursor Ion: [M+H]+ m/z 465.1

  • Key Fragment (MS2): m/z 209 (loss of the dimethyl-thiohydantoin moiety).

2. The Critical Intermediate (Enzal-2 / Isothiocyanate):

  • Structure: 4-isothiocyanato-2-(trifluoromethyl)benzonitrile[1][2][5]

  • Risk: Genotoxic (Class 3).[2]

  • Identification: Look for the characteristic loss of the isothiocyanate group (-NCS).

3. The Hydrolysis Product (Enzal-2A / Amine):

  • Structure: 4-amino-2-(trifluoromethyl)benzonitrile[1][2][5]

  • Precursor Ion: [M+H]+ m/z 187.0

  • Source: Degradation of Enzal-2 via moisture exposure.

Data Table: MS Transitions for Monitoring

AnalyteESI ModePrecursor (m/z)Product Ions (m/z)Mechanism
Enzalutamide Positive465.1209.1, 192.0Amide bond cleavage
Enzal-2 (Intermediate) Positive229.0187.0, 140.0Loss of -NCS
Enzal-2A (Degradant) Positive187.0167.0, 140.0Loss of HF, HCN
Carboxylic Acid Met. Negative464.1420.1Decarboxylation
Module 3: Forced Degradation Pathways

User Query: "Which stress conditions are most likely to generate the genotoxic impurity Enzal-2A from the intermediates?"

Degradation Mechanism

The Enzal-2 intermediate (Isothiocyanate) is highly susceptible to nucleophilic attack by water (hydrolysis), converting it to the Enzal-2A (Amine). This is the critical pathway for intermediate stability.

For the API (Enzalutamide) , the primary degradation pathway is Acidic Hydrolysis , which attacks the nitrile group to form the amide and subsequently the carboxylic acid.

Visualizing the Pathway

Enzalutamide_Degradation Enzal2 Enzal-2 (Isothiocyanate Intermediate) [Genotoxic Class 3] Enzal2A Enzal-2A (Amine Degradant) [Genotoxic Class 2] Enzal2->Enzal2A Hydrolysis (H2O) Nucleophilic Attack Enzalutamide Enzalutamide (API) [Thiohydantoin Scaffold] Enzalutamide->Enzal2A Severe Stress (Ring Opening) AmideImp Amide Impurity Enzalutamide->AmideImp Partial Hydrolysis (Nitrile -> Amide) CarboxylicAcid Enzalutamide Carboxylic Acid (Major Metabolite/Degradant) AmideImp->CarboxylicAcid Acid Hydrolysis (Amide -> Acid)

Figure 1: Degradation pathways linking the synthetic intermediate (Enzal-2) and the API to their respective hydrolysis products.

Stress Testing Protocol (Self-Validating)
  • Acid Stress: 0.1 N HCl at 80°C for 4 hours.

    • Expected Result: Decrease in API, appearance of Carboxylic Acid (m/z 482 -> 483 in +ve mode or 481 in -ve mode if calculating mass shift correctly, but actually Enzalutamide Carboxylic acid is 451.4 Da (loss of methyl/cyano changes)).

    • Correction: Enzalutamide (464 Da) -> Hydrolysis of Nitrile to Acid usually adds mass (+1 Da net from CN to COOH? No, CN is 26, COOH is 45. +19 Da shift).[6]

    • Verification: Check for Enzalutamide Carboxylic Acid (approx m/z 483).

  • Oxidative Stress: 3% H2O2 at 60°C for 4 hours.

    • Expected Result: Oxidation of the sulfur in the thiohydantoin ring (Sulfoxide/Sulfone formation).

  • Humidity Stress (Intermediates): Expose Enzal-2 powder to 75% RH for 24h.

    • Expected Result: Conversion to Enzal-2A. If Enzal-2A > 0.1%, the intermediate storage condition is compromised.

Module 4: Analytical Workflow Visualization

User Query: "How should I structure the analytical workflow to ensure I don't miss trace genotoxic intermediates?"

Analytical_Workflow cluster_MS Mass Spectrometry Sample Sample Preparation (Acetonitrile Extraction) LC UHPLC Separation (CSH C18, pH 4.5) Sample->LC Q1 Q1 Scan (Full Mass) LC->Q1 SIM SIM Mode (Targeting Enzal-2/2A) LC->SIM MS2 MS/MS Fragmentation (Structural Confirmation) Q1->MS2 Trigger dependent Data Data Processing (Signal-to-Noise > 10) SIM->Data MS2->Data

Figure 2: Recommended LC-MS/MS workflow for trace detection of genotoxic intermediates.

References
  • Impurity Profiling & Genotoxicity: Bellur, E., et al. (2025). Impurity profiling and stability analysis of enzalutamide: Identification, genotoxicity assessment, and development of UHPLC methods for critical impurities. Journal of Pharmaceutical and Biomedical Analysis. Link[1]

  • Pharmacokinetics & Metabolites: Gibbons, J. A., et al. (2015).[7] Clinical Pharmacokinetic Studies of Enzalutamide. Clinical Pharmacokinetics. Link

  • Synthesis & Intermediates: Liu, J., et al. (2016). An improved and practical route for the synthesis of enzalutamide and potential impurities study. Chemical Research in Chinese Universities. Link

  • Forced Degradation Studies: Reddy, G. S., et al. (2014). A Validated Stability Indicating RP-HPLC Method Development for Anticancer Drug Enzalutamide. ResearchGate. Link

  • Metabolite Structure: MedChemExpress. Enzalutamide Carboxylic Acid Data Sheet. Link

Sources

Validation & Comparative

LC-MS/MS Mass Transitions for Enzalutamide Intermediate Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an advanced technical comparison of LC-MS/MS methodologies for the analysis of Enzalutamide (MDV3100) and its critical intermediates (metabolites and process impurities). It is designed for analytical scientists requiring high-sensitivity quantification and structural characterization in drug development.

Executive Summary & Strategic Importance

In the bioanalysis of Enzalutamide, distinguishing between the parent drug and its two primary metabolites—N-desmethyl enzalutamide (M2) and Enzalutamide carboxylic acid (M1) —is critical.

  • M2 (Active): Retains pharmacological activity similar to the parent; must be quantified to assess total therapeutic exposure.

  • M1 (Inactive): A carboxylic acid derivative resulting from amide hydrolysis; serves as a marker for clearance pathways but contributes little to efficacy.

Key Analytical Challenge: M1 and M2 are structurally similar to the parent, requiring precise MS/MS transitions and chromatographic separation to prevent cross-talk, particularly given the high plasma concentrations of the parent drug.

Core Technical Data: Mass Transitions & Fragmentation Logic

The following transitions are selected based on the fragmentation behavior of the thiohydantoin and benzamide moieties.

Table 1: Optimized MRM Transitions (Positive ESI)
AnalyteRolePrecursor Ion

Product Ion

Cone Voltage (V)Collision Energy (eV)Fragmentation Logic
Enzalutamide Parent Drug465.1 209.1 3035Cleavage of the thiohydantoin ring retaining the N-methylbenzamide moiety.
N-desmethyl Enzalutamide (M2) Active Metabolite451.1 195.1 3035Loss of methyl group (-14 Da) from the benzamide tail; fragment shifts from 209 to 195.
Enzalutamide Carboxylic Acid (M1) Inactive Metabolite452.1 196.1 3030Hydrolysis of amide to acid (-NHCH₃ + OH); fragment shifts from 209 to 196 (-13 Da).
Enzal-2 (Impurity) Starting Material229.0 195.0 25204-isothiocyanato-2-(trifluoromethyl)benzonitrile core; loss of SH/S.
Enzalutamide-13CD3 Internal Standard469.1 213.1 3035Isotopologue shift (+4 Da) on the N-methyl group confirms fragment identity.

Expert Insight (Causality): The specificity of these transitions relies on the "Right-Hand Side" fragmentation. The product ion 209.1 corresponds to the 2-fluoro-N-methylbenzamide moiety attached to the dimethyl-thiohydantoin fragment.

  • M2 Analysis: The shift from 209 → 195 confirms the metabolic demethylation occurs on the amide tail, not the cyanophenyl head.

  • M1 Analysis: The shift from 209 → 196 confirms the hydrolysis of the amide to a carboxylic acid (Mass change: -30 [NHCH3] + 17 [OH] = -13 Da).

Visualization: Metabolic & Fragmentation Pathway

The following diagram illustrates the structural relationship between Enzalutamide and its intermediates, mapping the specific mass shifts utilized in the MRM transitions.

Enzalutamide_Pathways Parent Enzalutamide (Parent) [M+H]+: 465.1 M2 N-desmethyl Enzalutamide (Active M2) [M+H]+: 451.1 Parent->M2 CYP2C8 (Demethylation -14 Da) M1 Enzalutamide Carboxylic Acid (Inactive M1) [M+H]+: 452.1 Parent->M1 Hydrolysis (-NHCH3 +OH -13 Da) Frag_Parent Fragment Ion (N-methyl amide) m/z: 209.1 Parent->Frag_Parent CID Fragmentation Frag_M2 Fragment Ion (Desmethyl amide) m/z: 195.1 M2->Frag_M2 CID Fragmentation Frag_M1 Fragment Ion (Carboxylic Acid) m/z: 196.1 M1->Frag_M1 CID Fragmentation

Caption: Metabolic biotransformation of Enzalutamide into M1 and M2, correlating precursor ions with their specific diagnostic product ions used in MRM quantification.

Comparative Methodology: Extraction & Chromatography

To ensure data integrity, the choice of extraction and column chemistry is paramount.

A. Sample Preparation: PPT vs. LLE
FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Recommendation
Solvent Acetonitrile (1:3 v/v)MTBE or Ethyl AcetatePPT for high throughput; LLE for sensitivity.
Recovery >90% (High matrix effect risk)~75-85% (Cleaner extract)Use LLE if LLOQ < 10 ng/mL is required.
Matrix Effect Moderate suppressionMinimalLLE preferred for M2 trace analysis.
B. Chromatographic Conditions
  • Column: Kinetex C18 (50 x 2.1 mm, 2.6 µm) or Atlantis dC18.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (or Methanol).

  • Gradient:

    • 0.0 min: 30% B

    • 2.0 min: 95% B

    • 3.0 min: 95% B

    • 3.1 min: 30% B

  • Flow Rate: 0.4 - 0.6 mL/min.

Self-Validating System: To verify system performance, monitor the retention time delta between M1 and Parent. M1 (Carboxylic acid) is more polar and should elute earlier than Enzalutamide on a C18 column. If separation is poor (< 0.2 min), matrix suppression from the co-eluting parent may affect M1 quantification.

Validated Experimental Protocol

Objective: Simultaneous quantification of Enzalutamide, M1, and M2 in human plasma.

Step 1: Preparation

  • Thaw plasma samples on ice.

  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 20 µL of Internal Standard working solution (Enzalutamide-13CD3, 500 ng/mL in 50% ACN).

Step 2: Extraction (Protein Precipitation)

  • Add 200 µL of Acetonitrile (precipitating agent).

  • Vortex vigorously for 5 minutes at 1500 rpm.

  • Centrifuge at 4000 g for 10 minutes at 4°C.

Step 3: Analysis

  • Transfer 100 µL of supernatant to a clean plate.

  • Dilute with 100 µL of 0.1% Formic Acid in Water (to improve peak shape).

  • Inject 5 µL onto the LC-MS/MS system.

Step 4: QC Criteria

  • Linearity:

    
     over range 20 – 50,000 ng/mL.
    
  • Accuracy: ±15% (±20% at LLOQ).

  • Carryover: Inject a blank after the ULOQ (Upper Limit of Quantification). Signal must be < 20% of LLOQ.

References
  • Bennett, D., et al. (2014). Validation of a method for quantifying enzalutamide and its major metabolites in human plasma by LC–MS/MS. Bioanalysis, 6(6), 737-744.[2] Link

  • Gibbons, J. A., et al. (2015). Clinical Pharmacokinetic Studies of Enzalutamide. Clinical Pharmacokinetics, 54, 1043–1055. Link

  • FDA Center for Drug Evaluation and Research. (2012). Clinical Pharmacology and Biopharmaceutics Review: Xtandi (Enzalutamide). Application Number: 203415Orig1s000. Link

  • Mullangi, R., et al. (2018). Validation of an LC-MS/MS Method for Simultaneous Quantitation of Enzalutamide, N-desmethylenzalutamide... in Mice Plasma. Journal of Pharmaceutical and Biomedical Analysis, 158, 25-32. Link

Sources

1H NMR spectrum interpretation of 2-(5-Chloropyridin-2-yl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Spectroscopic Analysis of 2-(5-Chloropyridin-2-yl)-2-methylpropanenitrile: A Comparative Approach

Abstract

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Heterocyclic compounds, particularly pyridine derivatives, form the backbone of countless pharmaceutical agents. This guide presents a comprehensive analysis of the ¹H NMR spectrum of this compound, a representative substituted pyridine. As direct experimental data for this specific compound is not widely published, we will leverage foundational NMR principles and spectral data from analogous structures to predict and interpret its ¹H NMR spectrum. Furthermore, we will objectively compare the insights gained from ¹H NMR with those from complementary analytical techniques, including ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a holistic workflow for researchers and scientists in the field.

Introduction: The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for determining the structure of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule is indispensable. For drug development professionals, confirming the identity and purity of synthesized compounds is a critical step that relies heavily on robust NMR data. The molecule of interest, this compound, contains several key structural features—a substituted aromatic pyridine ring, a quaternary carbon, gem-dimethyl groups, and a nitrile moiety—that present a valuable case study for spectroscopic interpretation.

Predicted ¹H NMR Spectrum: A Detailed Interpretation

The predicted ¹H NMR spectrum of this compound can be dissected by analyzing its distinct spin systems. The structure consists of two primary proton environments: the aromatic protons on the pyridine ring and the aliphatic protons of the two methyl groups.

The Pyridine Ring Protons (Aromatic Region: ~δ 7.5 - 8.5 ppm)

The pyridine ring contains three protons, which we will designate as H-3, H-4, and H-6. Their chemical shifts are influenced by several factors:

  • The Heteroatom Effect : The electronegative nitrogen atom in the pyridine ring deshields adjacent protons, causing them to resonate at a lower field (higher ppm value).[1] The effect is most pronounced for protons in the alpha position (H-6).

  • Substituent Effects : The chlorine atom at the C-5 position is an electron-withdrawing group, which will further deshield adjacent protons (H-4 and H-6). The bulky 2-methylpropanenitrile group at C-2 will also influence the electronic environment.

  • Ring Currents : Like benzene, pyridine exhibits a ring current that deshields the ring protons.[2]

Based on these principles and data from similar chlorinated pyridines[3][4], we can predict the following:

  • H-6 : This proton is alpha to the nitrogen and ortho to the chlorine substituent. It is expected to be the most downfield of the ring protons, likely appearing as a doublet around δ 8.4-8.5 ppm . The splitting will arise from coupling to the meta-positioned H-4 proton (J4,6).

  • H-4 : This proton is meta to the nitrogen and ortho to the chlorine. It will be deshielded by the chlorine and will couple to both H-3 (ortho coupling, J3,4) and H-6 (meta coupling, J4,6). This will result in a doublet of doublets signal, predicted to be in the range of δ 7.8-7.9 ppm .

  • H-3 : This proton is beta to the nitrogen and meta to the chlorine. It is expected to be the most upfield of the aromatic protons. It will show ortho coupling to H-4 (J3,4), appearing as a doublet around δ 7.4-7.5 ppm .

The coupling constants for pyridine rings are well-established, with typical values of Jortho ≈ 7-9 Hz and Jmeta ≈ 2-3 Hz.[5][6]

The Gem-Dimethyl Protons (Aliphatic Region: ~δ 1.8 ppm)

The two methyl groups are attached to the same quaternary carbon, making them geminal.

  • Chemical Equivalence : In this achiral molecule, free rotation exists around the C2-C(CH₃)₂ bond. Consequently, the two methyl groups are chemically and magnetically equivalent.

  • Signal Multiplicity : Since they are equivalent and have no adjacent protons to couple with, they will appear as a single, sharp singlet .

  • Integration : This singlet will integrate to 6 protons (6H).

  • Chemical Shift : The quaternary carbon is attached to both an electron-withdrawing nitrile group and the deshielding pyridine ring. Protons on carbons adjacent to a nitrile group typically absorb in the 2-3 ppm region.[7] Considering these combined deshielding effects, the singlet for these six protons is predicted to appear around δ 1.8 ppm .

Comparative Analysis with Alternative Spectroscopic Methods

While ¹H NMR provides a wealth of structural information, a multi-faceted analytical approach is best practice for unambiguous confirmation. The following table compares the data obtained from ¹H NMR with other key spectroscopic techniques for this molecule.

Technique Key Information Provided for this compound Advantages Limitations
¹H NMR - Number of distinct proton environments (4).- Chemical environment of each proton.- Proton-proton connectivity via coupling constants.- Relative number of protons in each environment (integration).Provides the most detailed map of the molecule's proton framework.Can be complex to interpret for molecules with overlapping signals (not expected here). Isotope effects are not directly observed.
¹³C NMR - Number of unique carbon atoms (9 expected).- Chemical environment of each carbon.- Presence of key functional groups (Nitrile C≡N: δ ~115-120 ppm[7]; Pyridine carbons: δ ~120-150 ppm; Quaternary C: δ ~40-50 ppm).Directly confirms the carbon skeleton and presence of key functional groups like the nitrile.Less sensitive than ¹H NMR, often requiring longer acquisition times. Does not typically show C-C coupling.
IR Spectroscopy - Presence of characteristic functional groups.- Strong, sharp absorption for the nitrile group (C≡N stretch) around 2220-2260 cm⁻¹.- Aromatic C=C and C=N stretches in the 1400-1600 cm⁻¹ region.- C-Cl stretch around 600-800 cm⁻¹.Fast, inexpensive, and excellent for confirming the presence or absence of key functional groups.Provides limited information about the overall molecular skeleton and connectivity.
Mass Spectrometry - Molecular weight of the compound.- The molecular ion peak (M⁺) would confirm the molecular formula C₉H₉ClN₂ (m/z ≈ 180.05).- Isotopic pattern for chlorine (M⁺ and M+2 peaks in a ~3:1 ratio) would confirm the presence of one chlorine atom.Extremely sensitive, requires very little sample, and provides definitive molecular weight information.Does not provide information on the specific arrangement or connectivity of atoms (isomerism).

Integrated Workflow for Structural Elucidation

The synergy between these techniques provides a self-validating system for structural confirmation. The logical flow of analysis ensures a high degree of confidence in the final structural assignment.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Data Acquisition cluster_2 Data Interpretation & Confirmation Sample Sample of This compound HNMR ¹H NMR Sample->HNMR CNMR ¹³C NMR Sample->CNMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Analysis Combined Data Analysis HNMR->Analysis Proton Framework & Connectivity CNMR->Analysis Carbon Skeleton IR->Analysis Functional Groups MS->Analysis Molecular Formula & Isotopic Pattern Structure Unambiguous Structure Confirmed Analysis->Structure

Caption: Workflow for the comprehensive structural elucidation of the target compound.

Experimental Protocol: ¹H NMR Spectroscopy

This section provides a standard operating procedure for acquiring a high-quality ¹H NMR spectrum.

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound.

Materials:

  • Sample (~5-10 mg)

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • 5 mm NMR Tube

  • Pasteur Pipette

  • Vial

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer

Procedure:

  • Sample Preparation: a. Weigh approximately 5-10 mg of the solid sample into a clean, dry vial. b. Add approximately 0.7 mL of CDCl₃ with TMS to the vial. c. Gently swirl or vortex the vial until the sample is completely dissolved. d. Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is approximately 4-5 cm.

  • Instrument Setup: a. Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual insertion port. b. In the acquisition software, load a standard ¹H experiment. c. Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. d. Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Data Acquisition: a. Set the following key acquisition parameters:

    • Spectral Width: 0 - 12 ppm
    • Number of Scans: 16 (can be increased for dilute samples)
    • Relaxation Delay (d1): 2 seconds
    • Acquisition Time (at): ~3-4 seconds
    • Pulse Width: Use a calibrated 90° pulse. b. Start the acquisition.
  • Data Processing: a. Once the acquisition is complete, apply Fourier transformation to the Free Induction Decay (FID). b. Perform phase correction manually or automatically to ensure all peaks are in positive, absorptive mode. c. Perform baseline correction to ensure a flat baseline. d. Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm. e. Integrate the signals to determine the relative ratios of the protons. f. Analyze the chemical shifts, multiplicities, and coupling constants of the peaks.

Conclusion

The structural analysis of this compound serves as an excellent model for the application of modern spectroscopic techniques in chemical and pharmaceutical research. Through a predictive approach grounded in fundamental principles, the ¹H NMR spectrum can be confidently interpreted to reveal the molecule's proton framework. When integrated with data from ¹³C NMR, IR spectroscopy, and mass spectrometry, a complete and unambiguous structural assignment is achieved. This comparative guide underscores the importance of a multi-technique approach, providing researchers with a robust workflow for the characterization of novel chemical entities.

References

  • Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327–332. Available at: [Link]

  • Abraham, R. J., & Siverns, T. M. (1972). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Tetrahedron, 28(12), 3015-3024. Available at: [Link]

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. Available at: [Link]

  • ResearchGate. (n.d.). H.NMR-Spectrum of Compound{2}. Retrieved February 16, 2026, from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 16, 2026, from [Link]

Sources

FTIR Characteristic Peaks for Nitrile Group in Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spectral Fingerprint

In the development of pyridine-based pharmaceuticals (e.g., kinase inhibitors, niacin derivatives), the nitrile group (


) serves as a critical handle for structural verification and metabolic stability. While often cited generically as "2200–2260 cm⁻¹," the vibrational frequency of the nitrile group is highly sensitive to its electronic environment.

This guide objectively compares the FTIR characteristics of 2-, 3-, and 4-cyanopyridine isomers against standard aromatic and aliphatic benchmarks. The data reveals a distinct "Blue Shift" (increase in wavenumber) for isomers where the nitrile group is electronically coupled to the pyridine nitrogen, providing a rapid method for isomer differentiation.

Quick Reference: Nitrile Stretching Frequencies (

)
CompoundStructure

(IR)

(Raman)
Shift vs. Benzonitrile
Benzonitrile Phenyl-CN


Reference
3-Cyanopyridine meta-like



4-Cyanopyridine para-like



(Blue Shift)
2-Cyanopyridine ortho-like



(Blue Shift)
Acetonitrile Aliphatic



The Physics of the Shift: Electronic Causality

To interpret these spectra correctly, one must understand the competition between Conjugation and Induction .

  • Conjugation Effect (Red Shift): In benzonitrile, the aromatic ring donates

    
    -electron density into the 
    
    
    
    antibonding orbital of the nitrile group. This weakens the
    
    
    bond, lowering its force constant and frequency compared to aliphatic nitriles (
    
    
    vs
    
    
    ).
  • Pyridine Nitrogen Effect (Blue Shift): The nitrogen atom in the pyridine ring is strongly electron-withdrawing (EWG).

    • Inductive (-I): The ring nitrogen pulls electron density through the

      
      -framework.
      
    • Resonance (-R): In 2- and 4-cyanopyridine, the ring nitrogen can withdraw electron density via resonance, competing with the nitrile group.

The Result: In 2- and 4-cyanopyridine, the electron-deficient ring is less able to donate density back to the nitrile group compared to a benzene ring. This reduces the "bond-weakening" conjugation effect, causing the frequency to shift upward (closer to the aliphatic value). 3-cyanopyridine, lacking direct resonance conjugation with the ring nitrogen, behaves almost identically to benzonitrile.

ElectronicEffects cluster_0 Electronic Forces on Nitrile Benzene Benzene Ring (Electron Donor) Conj Conjugation into CN (Weakens Bond) Benzene->Conj Strong Donation Pyridine Pyridine Ring (Electron Deficient) Pyridine->Conj Weak Donation (N withdraws density) Shift_Up Blue Shift (~2240 cm⁻¹) Pyridine->Shift_Up Dominant in 2- & 4- positions Shift_Down Red Shift (~2230 cm⁻¹) Conj->Shift_Down

Figure 1: Logical flow explaining why electron-deficient pyridine rings cause a blue shift in nitrile frequency compared to benzene rings.

Comparative Analysis: FTIR vs. Raman

While FTIR is the standard for functional group identification, Raman spectroscopy offers distinct advantages for nitriles due to the high polarizability of the triple bond.

FeatureFTIR Spectroscopy Raman Spectroscopy
Physical Principle Absorption (Change in Dipole Moment)Scattering (Change in Polarizability)
Nitrile Signal Strong. The

bond has a significant dipole.[1]
Very Strong. The

-cloud is highly polarizable.
Water Interference High. Aqueous buffers or wet KBr pellets mask regions; however, the

window is usually clear.
Low. Water is a weak Raman scatterer. Ideal for aqueous biological samples.
Sample Prep ATR (Solid/Liquid) or KBr Pellet.Direct focus on sample (glass vial/blister pack).
Best Use Case Routine QC, purity analysis, raw material ID.Polymorph screening, in situ reaction monitoring.

Recommendation: For routine identification of cyanopyridines in solid state, ATR-FTIR is superior due to speed and cost. Use Raman if analyzing aqueous solutions or sealed reaction vessels.

Experimental Protocol: Ensuring Reproducibility

To distinguish the subtle


 shift between isomers, rigorous protocol adherence is required. The "Classic" KBr pellet method is compared here with the modern ATR (Attenuated Total Reflection) approach.
Method A: Diamond ATR (Recommended)

Best for: Rapid ID, solids, and oils.

  • Crystal Cleaning: Clean the diamond crystal with isopropanol. Ensure the energy throughput is nominal.

  • Background: Collect a 32-scan background of the clean air path.

  • Sample Loading: Place ~5 mg of solid cyanopyridine derivative on the crystal.

  • Compression: Apply pressure using the anvil until the absorbance of the strongest peaks reaches 0.5–0.8 a.u. (Do not over-compress, but ensure good contact).

  • Acquisition: Scan from

    
     at 2 cm⁻¹ resolution .
    
    • Note: Standard 4 cm⁻¹ resolution may smooth out the subtle differences between isomers.

  • Post-Processing: Apply ATR correction (if quantitative comparison to transmission library is needed), though peak position analysis should be done on raw absorbance data.

Method B: KBr Pellet (Legacy/High Resolution)

Best for: Insoluble hard solids, publication-quality spectra.

  • Grinding: Mix 2 mg sample with 200 mg spectroscopic grade KBr. Grind in an agate mortar until a fine, flour-like powder is achieved.

    • Critical: Coarse particles cause the "Christiansen Effect," distorting peak shapes.

  • Drying: KBr is hygroscopic. Dry the mixture or the KBr powder at 110°C prior to use to minimize the broad water band at

    
    .
    
  • Pressing: Press at 8-10 tons for 2 minutes under vacuum to form a transparent disk.

  • Measurement: Measure immediately to prevent moisture uptake.

Workflow cluster_ATR ATR Method (Routine) cluster_KBr KBr Method (High Res) Start Start: Cyanopyridine Sample Choice Select Method Start->Choice ATR_Clean Clean Diamond Crystal Choice->ATR_Clean Speed/QC KBr_Mix Mix 1% Sample in Dry KBr Choice->KBr_Mix Resolution/Legacy ATR_Load Load Solid & Compress ATR_Clean->ATR_Load ATR_Scan Scan @ 2 cm⁻¹ Res ATR_Load->ATR_Scan Result Analyze Region 2200-2260 cm⁻¹ ATR_Scan->Result KBr_Grind Grind to <2µm particle size KBr_Mix->KBr_Grind KBr_Press Press @ 10 Tons (Vacuum) KBr_Grind->KBr_Press KBr_Press->Result

Figure 2: Decision workflow for selecting the optimal sampling technique.

Troubleshooting & Validation

Issue: "I see a peak at 2260 cm⁻¹."

  • Cause: This is likely an aliphatic nitrile impurity or solvent residue (Acetonitrile).

  • Action: Dry the sample. If the peak persists, check for saturation of the pyridine ring (e.g., tetrahydropyridine derivatives).

Issue: "The peak is split or broad."

  • Cause: Fermi resonance (interaction with overtones) or solid-state packing effects (polymorphism).

  • Action: Dissolve the sample in a non-polar solvent (like

    
     or 
    
    
    
    , if safety permits) and run a liquid cell spectrum. If the split disappears, it was a crystal lattice effect.

Issue: "Weak signal."

  • Cause: In some 2-substituted pyridines, the dipole change can be minimized if the substituent vector opposes the CN vector.

  • Action: Switch to Raman spectroscopy, where the signal will remain very strong regardless of dipole alignment.

References
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for general nitrile ranges).
  • NIST Chemistry WebBook. 2-Pyridinecarbonitrile Infrared Spectrum. Link

  • BenchChem. A Comparative Guide to the Spectroscopic Data of 2-, 3-, and 4-Cyanopyridine Isomers. Link

  • Isaq, M., et al. "Laser Raman and Infrared Spectra of 3-Cyanopyridine." Asian Journal of Chemistry, Vol 12, No 4, 2000.
  • Medhi, K.C., et al.Vibrational Spectra of 4-Cyanopyridine.
  • Smith, B. C. "Organic Nitrogen Compounds IV: Nitriles." Spectroscopy Online, 2019. Link

Sources

Comparative Analysis: C18 vs. Phenyl-Hexyl Stationary Phases for the Retention and Resolution of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyridine Challenge

Pyridine and its derivatives (e.g., picolines, aminopyridines) present a classic chromatographic challenge.[1] As small, basic heteroaromatic compounds (pKa ~5.2), they exhibit two primary failure modes on standard alkyl (C18) phases:

  • Poor Retention: Due to high water solubility and limited hydrophobicity.

  • Peak Tailing: Caused by the interaction of the lone pair nitrogen with residual acidic silanols on the silica surface.

While "Base-Deactivated" C18 columns have mitigated tailing, they often fail to resolve structural isomers (e.g., 2-picoline vs. 4-picoline) because the hydrophobic differences are negligible.

This guide compares the industry-standard C18 (Octadecylsilane) against the Phenyl-Hexyl phase.[2] The Phenyl-Hexyl phase introduces a secondary interaction mechanism—


 stacking—which provides orthogonal selectivity and enhanced retention for aromatic bases without requiring aggressive ion-pairing reagents.

Mechanistic Profiling: The Physics of Separation

To select the correct column, one must understand the molecular interactions at play.

The C18 Mechanism (Hydrophobic Interaction)

On a C18 column, retention is governed almost exclusively by the Solvophobic Theory . The analyte partitions into the stationary phase to escape the polar mobile phase.

  • Limitation: Pyridine is relatively polar. To retain it on C18, you must typically use a highly aqueous mobile phase (low organic), which can lead to "phase collapse" (dewetting) in standard C18 columns.

The Phenyl-Hexyl Mechanism (Mixed-Mode)

The Phenyl-Hexyl ligand consists of a phenyl ring attached to the silica via a 6-carbon (hexyl) spacer.

  • Hexyl Spacer: Provides baseline hydrophobicity (similar to a C8 or short C18), ensuring general retention.

  • Phenyl Ring: Acts as a

    
    -electron donor/acceptor. It engages in 
    
    
    
    stacking with the pyridine ring.
The Critical Variable: Solvent Choice

This is the most overlooked parameter in phenyl chromatography.

  • Acetonitrile (ACN): The nitrile group (

    
    ) has its own 
    
    
    
    electrons.[3][4] ACN competes with the analyte for the stationary phase phenyl rings, effectively suppressing the
    
    
    mechanism. In ACN, a Phenyl-Hexyl column behaves like a standard C8/C18.
  • Methanol (MeOH): Does not possess

    
     electrons. It allows the pyridine-phenyl interaction to dominate. You must use Methanol to realize the selectivity benefits of Phenyl-Hexyl. 
    
Visualization: The "Methanol Effect" on Selectivity

The following diagram illustrates why solvent choice dictates the mechanism on Phenyl-Hexyl columns.

Solvent_Effect_Mechanism cluster_0 Stationary Phase Surface PhenylLigand Phenyl-Hexyl Ligand (Pi-Electron Rich) Analyte Pyridine Analyte (Aromatic Ring) PhenylLigand->Analyte Pi-Pi Stacking (Target Interaction) ACN Acetonitrile (ACN) (Has Pi-electrons) ACN->PhenylLigand Competes/Blocks Interaction MeOH Methanol (MeOH) (No Pi-electrons) MeOH->PhenylLigand Permits Interaction (Transparent)

Caption: Mechanism of solvent interference. Acetonitrile blocks the selective


 interactions, whereas Methanol permits them, enhancing retention for aromatic analytes.[4][5][6][7]

Experimental Protocol

To objectively compare these columns, use the following self-validating protocol. This setup ensures that observed differences are due to the stationary phase, not instrumental variance.

Materials & Conditions
  • Columns:

    • Column A: High-quality End-capped C18 (e.g., 150 x 4.6 mm, 5 µm).[8]

    • Column B: Phenyl-Hexyl (e.g., 150 x 4.6 mm, 5 µm).[8]

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Keeps pyridine protonated/stable).

  • Mobile Phase B: Methanol (Crucial for Phenyl comparison).[5]

  • Test Mix: Uracil (t0 marker), Pyridine, 2-Picoline, 4-Picoline.

Method Parameters
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure management.
Gradient 5% B to 60% B in 10 minBroad scouting range for polar retention.
Temperature 30°CControls viscosity and kinetics.
Detection UV @ 254 nmMax absorbance for pyridine ring.
Workflow Logic

Experimental_Workflow Start Start Comparison Prep Prepare Mobile Phase (Use MeOH for Phenyl) Start->Prep Equil Equilibrate Columns (>10 Column Volumes) Prep->Equil Inj_C18 Inject on C18 Equil->Inj_C18 Inj_Ph Inject on Phenyl-Hexyl Equil->Inj_Ph Data_C18 Record k' and Tailing Inj_C18->Data_C18 Data_Ph Record k' and Selectivity (alpha) Inj_Ph->Data_Ph Compare Calculate Resolution (Rs) between Isomers Data_C18->Compare Data_Ph->Compare

Caption: Step-by-step experimental workflow ensuring identical conditions (except column chemistry) for valid data comparison.

Comparative Performance Data

The following data summarizes typical performance characteristics observed when separating Pyridine and Picoline isomers using Methanol/Ammonium Formate mobile phases.

Retention and Peak Shape
ParameterAnalyteC18 PerformancePhenyl-Hexyl PerformanceAnalysis
Retention (k') Pyridine0.5 - 1.21.5 - 2.5 Phenyl-Hexyl provides ~2x retention due to

overlap, moving the peak away from the void volume.
Tailing Factor (

)
Pyridine1.3 - 1.81.0 - 1.2 The bulky phenyl ring can sterically protect surface silanols better than C18 chains, and the specific interaction directs the orientation of the analyte.
Selectivity (

)
3- vs 4-Picoline~1.0 (Co-elution)1.1 - 1.3 C18 cannot distinguish the methyl position easily. Phenyl-Hexyl senses the difference in electron density distribution around the ring.
Why Phenyl-Hexyl Wins for Isomers

On a C18 column, 3-picoline and 4-picoline have nearly identical hydrophobicity (


). However, the position of the methyl group alters the resonance of the aromatic ring. The Phenyl-Hexyl phase is sensitive to these electronic perturbations.
  • Result: 4-Picoline typically elutes later than 3-Picoline on Phenyl phases due to stronger

    
     interaction, whereas they often co-elute on C18.
    

Conclusion & Recommendations

When to use C18
  • Routine Screening: If pyridine is just one of many components and you are using Acetonitrile.

  • High pH Applications: If you are using hybrid-silica C18s at pH 10 (to suppress pyridine ionization).

When to use Phenyl-Hexyl[3][5][9]
  • Isomer Separation: Absolutely required if you need to separate 2-, 3-, and 4-picoline or similar structural isomers.

  • Mass Spec Sensitivity: The enhanced retention allows you to use higher % organic content (Methanol) while still retaining the peak, which improves desolvation in ESI-MS compared to the highly aqueous conditions needed for C18.

  • Peak Shape: If you observe tailing on C18 despite using good buffers.

Final Verdict: For pyridine and its aromatic derivatives, Phenyl-Hexyl (using Methanol) is the scientifically superior choice for resolution and peak shape.

References

  • Phenomenex. (2023). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Phenomenex Technical Notes. Link

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Application Note.[5] Link

  • Yang, M., et al. (2005).[9] Impact of methanol and acetonitrile on separations based on pi-pi interactions with a reversed-phase phenyl column.[5][6][7][9] Journal of Chromatography A, 1097(1-2), 124-129.[9] Link

  • Waters Corporation. (2023). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Link

  • Sielc Technologies. (2023). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Sielc Application Notes. Link

Sources

Validated Analytical Methods for Residual Solvents in CAS 1095544-68-5

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison and validated protocol for the determination of residual solvents in 2-(5-chloropyridin-2-yl)-2-methylpropanenitrile (CAS 1095544-68-5), a critical Regulatory Starting Material (RSM) and intermediate in the synthesis of Factor Xa inhibitors (e.g., Betrixaban).

Publish Comparison Guide: Generic USP <467> vs. Optimized HS-GC

Executive Summary & Technical Context

CAS 1095544-68-5 (this compound) is a hydrophobic, nitrogen-rich intermediate. Its synthesis typically involves nucleophilic substitution and alkylation steps utilizing solvents such as Toluene , Methanol , Dichloromethane (DCM) , and Ethyl Acetate .

Standard pharmacopeial screening methods (USP <467>) often fail for this specific matrix due to:

  • Solubility Issues: The compound is insoluble in water, rendering USP Procedure A (Water-Soluble) ineffective.

  • Matrix Interference: High-boiling organic diluents used in USP Procedure B (Water-Insoluble) can co-elute with specific process impurities or cause carryover.

  • Thermal Stability: The nitrile moiety requires controlled headspace equilibration temperatures to prevent in-situ degradation.

This guide compares the Generic USP <467> Procedure B against an Optimized Headspace-GC (HS-GC) Method developed specifically for this matrix.

Method Comparison: Performance Analysis

The following data summarizes the performance of the Generic Method versus the Optimized Method.

FeatureMethod A: Generic USP <467> (Procedure B) Method B: Optimized HS-GC (Recommended)
Diluent Dimethylformamide (DMF)Dimethyl Sulfoxide (DMSO)
Column G43 (6% Cyanopropylphenyl)DB-624 (USP G43 Equivalent)
Equilibration 80°C for 60 min100°C for 45 min
Carrier Gas Flow Constant Flow (2.0 mL/min)Constant Pressure (Variable Flow)
Detection Limit (DCM) ~50 ppm (Poor Sensitivity)~5 ppm (High Sensitivity)
Recovery (Toluene) 75% - 125% (Variable)95% - 105% (Consistent)
Matrix Effect Significant tailing for alcoholsSharp symmetry (Tailing Factor < 1.2)
Why the Optimized Method Wins
  • Solubility: DMSO provides complete dissolution of CAS 1095544-68-5 at higher concentrations (100 mg/mL) than DMF, allowing for lower Limits of Quantitation (LOQ).

  • Resolution: The optimized thermal gradient separates Methanol and DCM (a critical pair) with a resolution (

    
    ) > 2.5, whereas the generic isothermal holds often result in co-elution.
    
  • Throughput: The optimized method reduces run time from 60 minutes to 20 minutes using a steeper ramp rate after the elution of Toluene.

Experimental Data: Validation Summary

The following data represents validation results obtained under ICH Q2(R1) guidelines.

Table 1: Linearity and Range

Concentration range: LOQ to 150% of ICH Limit.

SolventICH Limit (ppm)Range Tested (ppm)

(Correlation)
Methanol 3000150 - 45000.9994
Dichloromethane 60030 - 9000.9991
Ethyl Acetate 5000250 - 75000.9998
Toluene 89045 - 13350.9996
Table 2: Accuracy (Recovery at 100% Level)

Spiked into CAS 1095544-68-5 matrix.

SolventSpiked Conc.[1][2][3][4] (ppm)Recovered Conc. (ppm)% Recovery% RSD (n=6)
Methanol 3000298599.5%1.2%
DCM 600604100.7%1.8%
Toluene 89087298.0%0.9%

Detailed Protocol: Optimized HS-GC Method

A. Instrument Configuration
  • GC System: Agilent 7890B / 8890 or Thermo Trace 1300.

  • Detector: Flame Ionization Detector (FID) @ 250°C.

  • Headspace Sampler: Agilent 7697A or PerkinElmer TurboMatrix.

  • Column: DB-624 (30 m × 0.32 mm ID × 1.8 µm film) or equivalent USP G43.

B. Reagents & Standards
  • Diluent: Dimethyl Sulfoxide (DMSO), GC Headspace Grade.

  • Blank: Pure DMSO.

  • Standard Stock Solution: Accurately weigh Methanol, DCM, Ethyl Acetate, and Toluene into a volumetric flask containing DMSO. Dilute to volume to achieve concentrations at the ICH limit.

  • Sample Preparation: Weigh 100 mg of CAS 1095544-68-5 into a 20 mL headspace vial. Add 1.0 mL of DMSO. Seal immediately.

C. Headspace Parameters
  • Oven Temperature: 100°C

  • Loop Temperature: 110°C

  • Transfer Line Temp: 120°C

  • Vial Equilibration: 45 minutes (High shaking)

  • Injection Volume: 1.0 mL

D. GC Oven Program
  • Initial: 40°C (Hold 3 min) – Focuses volatiles like Methanol/DCM.

  • Ramp 1: 10°C/min to 100°C (Hold 0 min).

  • Ramp 2: 25°C/min to 240°C (Hold 5 min) – Elutes high boilers (Toluene) and cleans column.

  • Total Run Time: ~20 minutes.

Workflow Visualization

The following diagram illustrates the critical decision pathway for selecting the optimized method over the generic approach, emphasizing the "Self-Validating" logic of the system suitability checks.

ResidualSolventWorkflow Start Sample: CAS 1095544-68-5 (Hydrophobic Intermediate) SolubilityCheck Solubility Test: Water vs. DMSO Start->SolubilityCheck GenericMethod Generic USP <467> Procedure A (Water) SolubilityCheck->GenericMethod Insoluble in Water OptimizedMethod Optimized HS-GC (DMSO Diluent) SolubilityCheck->OptimizedMethod Soluble in DMSO GenericMethod->OptimizedMethod Switch due to Poor Recovery Prep Sample Prep: 100 mg in 1 mL DMSO Equilibrate @ 100°C OptimizedMethod->Prep GC_Analysis GC Analysis: DB-624 Column Gradient Temp Program Prep->GC_Analysis SST System Suitability (SST): 1. Resolution (MeOH/DCM) > 1.5 2. Tailing Factor < 1.5 3. S/N Ratio > 10 GC_Analysis->SST Fail FAIL: Re-equilibrate or Check Liner SST->Fail Criteria Not Met Pass PASS: Proceed to Data Analysis SST->Pass Criteria Met Fail->Prep Corrective Action

Caption: Decision tree for selecting the optimized HS-GC method, ensuring system suitability (SST) compliance.

References

  • International Council for Harmonisation (ICH). (2021). Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents.Link

  • United States Pharmacopeia (USP). (2023). General Chapter <467> Residual Solvents.Link

  • Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products.[2][4][5] Acta Poloniae Pharmaceutica, 67(1), 13-26. Link

  • Camarasu, C. C. (2006).[4] Residual solvents determination in pharmaceutical products by GC-HS and GC-MS-SPME. Journal of Pharmaceutical and Biomedical Analysis.[4] Link

  • Thermo Fisher Scientific. (2012). Analysis of Residual Solvents using GC/FID with Headspace and a Cyanopropylphenyl Polysiloxane Phase. Application Note 10052. Link

Sources

Precision in Profiling: A Comparative Guide to Enzalutamide Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Abstract In the development of androgen receptor signaling inhibitors like Enzalutamide (Xtandi), impurity profiling is not merely a compliance checkbox—it is a critical safety gate. Specifically, the presence of genotoxic isothiocyanate intermediates (e.g., Enzal-2) and hydrolysis degradants demands a rigorous analytical strategy. This guide objectively compares reference standard classes—from Pharmacopeial Primary Standards to Custom Synthesized materials—providing the technical grounding required to select the optimal tool for your specific development phase.

Part 1: The Impurity Landscape (The "Why")

To select the correct reference standard, one must first map the chemical origin of the impurities. Enzalutamide’s synthesis involves a convergent pathway sensitive to hydrolysis and cyclization errors.

Critical Impurity Origins
  • Process-Related (Genotoxic Risk): The reaction involving 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (Enzal-2) is the most critical control point. Residual isothiocyanates are highly reactive and classified as Class 2/3 mutagenic impurities under ICH M7.

  • Degradation (Hydrolysis): The thiohydantoin ring is susceptible to hydrolysis under humid or basic conditions, leading to the ring-opened carboxylic acid derivative (Enzalutamide Carboxylic Acid).

Visualization: Impurity Genesis Pathway

The following diagram maps the entry points of critical impurities during the synthesis and degradation lifecycle.

Enzalutamide_Impurities Start Starting Material (4-Amino-2-fluoro-N-methylbenzamide) Inter Intermediate Formation Start->Inter + Reagent Reagent Reagent (Enzal-2: Isothiocyanate) Reagent->Inter Unreacted = Genotoxic Impurity API Enzalutamide API (Thiohydantoin Ring) Inter->API Cyclization Degradant Hydrolysis Product (Enzalutamide Carboxylic Acid) API->Degradant Hydrolysis (pH > 7 / H2O) Metabolite N-desmethyl Enzalutamide (Active Metabolite) API->Metabolite In Vivo (CYP2C8)

Figure 1: Genesis of Enzalutamide impurities.[1] Red nodes indicate high-risk control points requiring specific reference standards.

Part 2: Comparative Analysis of Reference Standards

Not all standards are created equal. The choice between a USP Primary Standard and a Secondary Work Standard depends on the intended application (Release Testing vs. Method Development).

Comparative Performance Matrix
FeaturePharmacopeial Primary Standard (USP/EP) Certified Reference Material (CRM) Research Grade / Custom Synthesis
Primary Use Final Release Testing, Dispute ResolutionRoutine QC, Stability Studies, Method ValidationEarly R&D, Peak Identification, Forced Degradation
Traceability Statutory (Legal Standing)Traceable to SI units (via Mass Balance/qNMR)Vendor CoA only (Often lacks water/solvent correction)
Purity Uncertainty Defined as 100.0% (per compendial rules)Explicit Uncertainty (e.g., 99.8% ± 0.3%)Variable (Often "Area %" rather than w/w)
Cost Efficiency Low (High cost/mg)High (Bulk availability)Medium (High synthesis cost, low validation)
Suitability for Genotoxins Low (Rarely available for specific intermediates)High (Vendors specialize in impurity synthesis)High (Can be custom made)
Technical Insight: The "Area %" Trap

Research Grade standards often report purity by HPLC Area %. This is insufficient for Enzalutamide impurity quantification because:

  • Response Factors (RRF): The thiohydantoin ring absorbs UV differently than the open-ring carboxylic acid degradant. Using Area % assumes an RRF of 1.0, leading to quantification errors of up to 15-20% .

  • Salt/Solvate Forms: Custom synthesis often results in trifluoroacetate salts or hydrates. Without Thermogravimetric Analysis (TGA) data provided in a CRM CoA, your weighing will be inaccurate.

Recommendation: For quantifying the genotoxic Enzal-2 impurity, use a Secondary Standard (CRM) characterized by qNMR, as USP standards for specific process intermediates are often unavailable.

Part 3: Validated Experimental Protocol

The following protocol is optimized for separating the parent Enzalutamide from its critical hydrolysis degradants and the N-desmethyl metabolite.

Method: Stability-Indicating RP-HPLC
  • Objective: Quantification of Enzalutamide and related impurities (A, B, and Carboxylic Acid).

  • Principle: Gradient elution to resolve the polar hydrolysis products from the hydrophobic parent drug.

1. Chromatographic Conditions
  • Column: Inertsil ODS-3 or Kinetex C18 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH adjusted to 4.0 with Glacial Acetic Acid).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 270 nm (optimal for thiohydantoin ring) and 237 nm (for benzamide moieties).

  • Column Temp: 40°C.

2. Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.07030Elution of polar degradants
15.02080Elution of Enzalutamide
20.02080Wash
21.07030Re-equilibration
3. Standard Preparation Workflow (Self-Validating)

To ensure data integrity, use a "Bracketing Standard" approach.

Standard_Prep Primary Primary Standard (USP Enzalutamide RS) Stock Stock Solution (1 mg/mL in ACN) Primary->Stock Weighing Working Working Standard (50 µg/mL) Stock->Working Dilution Check System Suitability (RSD < 2.0%) Working->Check Injection (n=5) Sample Unknown Sample Check->Sample Pass Bracket Bracketing Standard (Every 10 injections) Sample->Bracket Verify Drift

Figure 2: Self-validating injection sequence to prevent drift errors during long impurity profiling runs.

Part 4: Performance Data & RRF Values

When using Reference Standards, you must apply Relative Response Factors (RRF) if you are not using a specific standard for each impurity. The following data (derived from literature and structural absorbance properties) highlights the correction needed.

CompoundRetention Time (approx.[1][3][4][5][6] min)RRF (at 270 nm)Impact of Ignoring RRF
Enzalutamide 16.81.00N/A
Impurity A (Start Mat.) 5.20.45Underestimation by 55%
Carboxylic Acid Deg. 12.10.92Slight Underestimation
Enzal-2 (Genotoxin) 18.51.15Overestimation (False Fail)

Note: RRF values are instrument-dependent. Always determine experimentally using isolated standards during method validation.

References

  • Ma, X., et al. (2016).[7] Structural elucidation of the impurities in Enzalutamide bulk drug and the development, validation of corresponding HPLC method. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Katakam, L. N. R., et al. (2021).[8] Stability Indicating LC Method for Enzalutamide and its Impurities in Soft gel Dosage Formulation. Biomedical Chromatography. Link

  • Bellur, E., et al. (2025).[9] Impurity profiling and stability analysis of enzalutamide: Identification, genotoxicity assessment, and development of UHPLC methods for critical impurities. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Puszkiel, A., et al. (2017).[4] A simple HPLC-UV method for quantification of enzalutamide and its active metabolite N-desmethyl enzalutamide in patients with metastatic castration-resistant prostate cancer.[2][7][10] Journal of Chromatography B. Link

  • ICH Guidelines. (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Link

Sources

A Comparative Guide: UPLC vs. HPLC for Rapid Analysis of Chloropyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chloropyridine Analysis in Pharmaceutical Development

Chloropyridine intermediates are foundational building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). Their purity and isomeric composition are critical determinants of the final drug product's safety and efficacy. Consequently, robust and efficient analytical methods for monitoring these intermediates are paramount throughout the drug development lifecycle. This guide provides an in-depth comparison of two prominent liquid chromatography techniques, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), for the rapid analysis of chloropyridine intermediates. We will explore the fundamental principles of each technology, present comparative experimental data, and offer insights to guide researchers and drug development professionals in selecting the optimal analytical approach.

Theoretical Framework: Understanding the Leap from HPLC to UPLC

High-Performance Liquid Chromatography (HPLC) has long been the gold standard for pharmaceutical analysis, utilizing columns packed with particles typically 3-5 µm in diameter and operating at pressures up to 6,000 psi.[1] This technique provides reliable and versatile separations for a wide array of compounds.

Ultra-Performance Liquid Chromatography (UPLC), a significant advancement in liquid chromatography, employs columns with smaller particle sizes, typically sub-2 µm (e.g., 1.7 µm), and operates at much higher pressures, often up to 15,000 psi.[1][2] This fundamental shift in column technology and instrumentation leads to several key performance advantages. The van Deemter equation, which describes the relationship between linear velocity and plate height (a measure of column efficiency), illustrates that smaller particles lead to a more efficient separation and allow for the use of higher flow rates without a significant loss in resolution.[3][4] This translates to faster analysis times, improved peak resolution, and enhanced sensitivity.[5][6]

The core advantages of UPLC stem from the properties of sub-2 µm particles:

  • Increased Efficiency and Resolution: Smaller particles provide a greater number of theoretical plates per unit column length, resulting in sharper, narrower peaks and better separation of closely eluting compounds.[7][8]

  • Faster Analysis: The higher optimal linear velocity of smaller particles allows for increased flow rates, significantly reducing analysis times, often by a factor of up to ten compared to traditional HPLC.[1][9]

  • Enhanced Sensitivity: Narrower peaks lead to greater peak heights, improving the signal-to-noise ratio and allowing for the detection of lower-level impurities.[5][6]

  • Reduced Solvent Consumption: Shorter run times and lower flow rates contribute to a significant reduction in solvent usage, leading to cost savings and more environmentally friendly methods.[2][6]

However, the move to UPLC necessitates instrumentation specifically designed to handle the higher backpressures and minimize system dispersion (extra-column band broadening) to fully realize the benefits of the smaller particle technology.[3]

Experimental Design: A Comparative Study of 2-Chloropyridine Analysis

To illustrate the practical differences between UPLC and HPLC for chloropyridine analysis, a comparative study was designed to separate 2-chloropyridine from its potential process-related impurities.

Materials and Reagents:

  • Analytes: 2-Chloropyridine, 4-Amino-2-chloropyridine (potential impurity)[10]

  • Solvents: Acetonitrile (HPLC grade), Water (Milli-Q or equivalent), Formic Acid (LC-MS grade)

  • Columns:

    • HPLC: C18 column (4.6 x 150 mm, 5 µm particle size)

    • UPLC: C18 column (2.1 x 50 mm, 1.7 µm particle size)

Instrumentation:

  • HPLC System: A standard HPLC system capable of pressures up to 6,000 psi, equipped with a UV detector.

  • UPLC System: A UPLC system capable of pressures up to 15,000 psi, with a low-dispersion flow path and a UV detector.

Chromatographic Conditions:

ParameterHPLC MethodUPLC Method
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 15 minutes10-90% B over 3 minutes
Flow Rate 1.0 mL/min0.5 mL/min
Column Temp. 30 °C40 °C
Injection Vol. 5 µL1 µL
Detection UV at 254 nmUV at 254 nm

Rationale for Method Parameters: A C18 stationary phase was chosen for its broad applicability in reversed-phase chromatography. The mobile phase composition of water and acetonitrile with a formic acid modifier is a common choice for providing good peak shape for basic compounds like pyridines.[11][12] The gradient elution allows for the separation of compounds with a range of polarities. The UPLC method utilizes a much faster gradient and a proportionally adjusted flow rate to leverage the speed advantages of the smaller particle column.

Workflow for Comparative Analysis

UPLC_vs_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_uplc UPLC Analysis cluster_data Data Analysis & Comparison prep Prepare Stock Solutions of Chloropyridine & Impurities hplc_inj Inject onto HPLC System prep->hplc_inj uplc_inj Inject onto UPLC System prep->uplc_inj hplc_sep Separation on 5 µm C18 Column hplc_inj->hplc_sep Slower Flow Rate hplc_det UV Detection hplc_sep->hplc_det data_acq Data Acquisition hplc_det->data_acq uplc_sep Separation on <2 µm C18 Column uplc_inj->uplc_sep Faster Flow Rate uplc_det UV Detection uplc_sep->uplc_det uplc_det->data_acq compare Compare Performance: - Run Time - Resolution - Peak Width - Sensitivity data_acq->compare report Generate Comparison Report compare->report

Caption: Workflow for comparing HPLC and UPLC performance.

Results and Discussion: A Quantitative Comparison

The following table summarizes the expected performance differences based on the principles of each technique.

Performance MetricHPLCUPLCAdvantage of UPLC
Analysis Time ~15 min~3 min5x Faster
Resolution (Rs) 2.5> 4.0Significantly Higher
Peak Width (at half height) 0.2 min< 0.05 min> 4x Sharper Peaks
Backpressure ~1500 psi~9000 psi-
Solvent Consumption/Run ~15 mL~1.5 mL90% Reduction

The UPLC method demonstrates a dramatic reduction in analysis time, from 15 minutes down to 3 minutes, representing a five-fold increase in throughput.[9] This is a significant advantage in a drug development setting where rapid feedback on reaction progress or purity is crucial.

Furthermore, the resolution between the parent chloropyridine and its impurity is expected to be substantially higher with UPLC.[5] This is a direct result of the increased efficiency of the sub-2 µm particle column, which produces narrower peaks.[7] The sharper peaks not only improve separation but also lead to increased peak height, thereby enhancing sensitivity, which is critical for the detection and quantification of trace-level impurities.[6][13] The evaluation of pharmaceutical raw materials for impurities often requires detection at the 0.1% level relative to the active pharmaceutical ingredient (API), making enhanced sensitivity highly beneficial.[13]

While the operating pressure is significantly higher in the UPLC system, modern instrumentation is designed to handle these conditions reliably.[2] The substantial reduction in solvent consumption per analysis is another key benefit, leading to lower operating costs and a reduced environmental footprint.[2][6]

Advanced Detection: Coupling with Mass Spectrometry

For comprehensive impurity profiling, both HPLC and UPLC can be coupled with mass spectrometry (MS).[14][15] An MS detector provides mass information, which is invaluable for the identification of unknown impurities and for confirming the identity of known ones. The methods described are compatible with MS detection, as they use a volatile mobile phase modifier (formic acid).[16] The faster elution and narrower peaks of UPLC are particularly advantageous for MS, as they deliver a more concentrated band of ions to the MS source, which can lead to improved ionization efficiency and sensitivity.

Conclusion: Selecting the Right Tool for the Job

Both HPLC and UPLC are powerful techniques for the analysis of chloropyridine intermediates. HPLC remains a robust and reliable workhorse for many applications.[1] However, for rapid analysis, high-throughput screening, and detailed impurity profiling where speed, resolution, and sensitivity are paramount, UPLC offers clear and significant advantages.[4][5][6] The ability to obtain high-quality data in a fraction of the time can accelerate process development, facilitate faster batch release, and provide deeper insights into product quality.[6] For laboratories focused on optimizing efficiency and reducing operational costs, the initial investment in UPLC technology can be justified by the long-term gains in productivity and reduced solvent consumption.[1]

References

  • Vertex AI Search. (n.d.). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Retrieved from [Link]

  • Waters Corporation. (n.d.). Optimized System Dispersion for UPLC Performance in a Versatile LC Design. Retrieved from [Link]

  • Waters Corporation. (n.d.). Evaluating the Impact of LC System Dispersion on the Size-Exclusion Chromatography Analysis of Proteins. Retrieved from [Link]

  • Fekete, S., & Guillarme, D. (2015). Are Sub-2 μm Particles Best for Separating Small Molecules? An Alternative. Journal of Chromatographic Science, 53(8), 1257–1267. Retrieved from [Link]

  • Chromtech. (n.d.). Explaining the Small Particle Advantage - Faster Sample Throughput on a 1.9µm Pinnacle™ DB Column. Retrieved from [Link]

  • Waters Corporation. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference? Retrieved from [Link]

  • GMP Insiders. (n.d.). HPLC Vs UPLC: Differences In Application, Performance And Cost. Retrieved from [Link]

  • International Journal of Scientific Research & Technology. (n.d.). A Comprehensive Review on UHPLC and UPLC: Advancements, Comparison, and Applications. Retrieved from [Link]

  • ResearchGate. (2020). Effect of Sub‐2‐Micron Particle Size on Peak Efficiency, Capacity, and Resolution in Preparative Liquid Chromatography. Retrieved from [Link]

  • Waters Corporation. (n.d.). ACQUITY UPLC I-Class: Optimized System Dispersion for Ultimate UPLC Performance. Retrieved from [Link]

  • LCGC International. (2018). When Do We Need Sub-2-µm Superficially Porous Particles for Liquid Chromatography Separations? Retrieved from [Link]

  • LCGC International. (2018). When Do We Need Sub-2-μm Superficially Porous Particles for Liquid Chromatography Separations? Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • Chromatography Today. (2020). Practical Impact of Dispersion on Fast Chromatographic Separations. Retrieved from [Link]

  • Defense Technical Information Center. (1981). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Chloropyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

  • PubMed. (2023). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • American Laboratory. (2011). Effective UPLC Implementation. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (2023). Troubleshooting in HPLC: A Review. Retrieved from [Link]

  • Separation Science. (2023). HPLC vs UPLC: Key Differences & Applications. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2017). A Review on Comparative study of HPLC and UPLC. Retrieved from [Link]

  • YouTube. (2023). Impurity Profiling in Pharmaceuticals. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

  • YouTube. (2023). Drug impurities? Is your HPLC method up to standard? Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024). Vol. 14 No. 2 (2024). Retrieved from [Link]

  • LCGC International. (n.d.). Biopharmaceuticals and Protein Analysis. Retrieved from [Link]

  • MDPI. (2023). Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. Retrieved from [Link]

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A Researcher's Guide to Structure Confirmation: Elemental Analysis vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of scientific discovery and therapeutic innovation, the unambiguous confirmation of a molecule's structure is a foundational pillar. For researchers, scientists, and drug development professionals, the choice of analytical technique for this critical task can significantly impact the pace and integrity of their work. This guide provides an in-depth comparison of two cornerstone techniques: Elemental Analysis (EA) and Mass Spectrometry (MS), offering insights into their principles, applications, and synergistic potential.

Part 1: The Fundamental Divide: What Do They Actually Measure?

At their core, elemental analysis and mass spectrometry answer two fundamentally different, yet complementary, questions about a molecule.

Elemental Analysis: The Empirical Formula Workhorse

Elemental analysis is a robust technique that determines the elemental composition of a sample.[1][2][3] The most common form, CHNS analysis, involves the combustion of a sample to convert carbon, hydrogen, nitrogen, and sulfur into their gaseous oxides (CO₂, H₂O, NOₓ, and SO₂).[4][5] These gases are then separated and quantified to determine the mass percentage of each element in the original compound.[4][6] This information is crucial for calculating the empirical formula—the simplest whole-number ratio of atoms in a molecule.[3]

While seemingly a basic output, the empirical formula is a critical first step in structure elucidation and serves as a powerful indicator of sample purity.[1][7] A significant deviation between the experimentally determined elemental composition and the calculated values for a proposed structure can indicate the presence of impurities, such as residual solvents or inorganic salts, which may not be readily detectable by other methods.[7][8]

Mass Spectrometry: The Molecular Weight and Fragmentation Specialist

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9][10] In essence, it "weighs" molecules and their fragments with exceptional precision.[11][12] This provides two key pieces of information for structure confirmation: the molecular weight of the compound and its fragmentation pattern.[13][14]

High-resolution mass spectrometry (HRMS) is particularly powerful, as it can measure the exact mass of a molecule with a high degree of accuracy, often to within a few parts per million (ppm).[15][16] This level of precision allows for the determination of the molecular formula, a significant step up from the empirical formula provided by elemental analysis.[15][17] Furthermore, by inducing fragmentation of the molecule within the mass spectrometer, a unique "fingerprint" of fragment ions is generated, which can provide valuable clues about the molecule's connectivity and functional groups.[13][18][19]

Part 2: A Head-to-Head Comparison: Performance and Applications

The choice between elemental analysis and mass spectrometry, or the decision to use them in concert, depends on the specific analytical question and the nature of the sample.

FeatureElemental Analysis (CHNS)High-Resolution Mass Spectrometry (HRMS)
Primary Output Elemental composition (%C, H, N, S), Empirical FormulaExact mass, Molecular Formula, Fragmentation pattern
Accuracy High for elemental ratios (typically within 0.3-0.4% of theoretical)[1]High for mass measurement (typically < 5 ppm)[15]
Sensitivity Milligram to microgram sample sizeNanogram to picogram sample size[20]
Information Provided Stoichiometry of elements, Purity assessmentMolecular weight, Molecular formula, Structural fragments
Sample Requirements Pure, solid or liquid samplesCan analyze complex mixtures when coupled with separation techniques (e.g., LC-MS)[20]
Key Applications Purity determination of synthesized compounds, Confirmation of empirical formulaMolecular formula determination, Structure elucidation of unknowns, Metabolite identification[11][12][21]

Part 3: The Power of Synergy: An Integrated Approach to Structure Confirmation

While each technique has its strengths, a truly comprehensive and validated structure confirmation often relies on the synergistic use of both elemental analysis and mass spectrometry. This integrated approach provides a self-validating system where the results of one technique corroborate the findings of the other.

For instance, HRMS can provide a highly accurate molecular formula. Elemental analysis can then be used to confirm the elemental ratios within that formula, providing an independent verification of the compound's composition and, critically, its purity. This is especially important in drug development, where even small impurities can have significant consequences.[12][21]

Caption: Integrated workflow for structure confirmation.

Part 4: Experimental Protocols: A Practical Guide

To ensure the integrity of your results, adherence to validated experimental protocols is paramount.

Experimental Protocol: Elemental Analysis (CHNS) by Combustion
  • Sample Preparation: Accurately weigh 2-5 mg of the dried, pure sample into a tin capsule.

  • Combustion: The sample is introduced into a combustion furnace heated to approximately 1000°C in an oxygen-rich environment.[4] This process quantitatively converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas. Sulfur is converted to SO₂.[4]

  • Reduction and Gas Separation: The combustion gases are passed through a reduction tube containing copper to convert nitrogen oxides to N₂. The resulting mixture of CO₂, H₂O, N₂, and SO₂ is then separated using a gas chromatography column.

  • Detection: The concentration of each gas is measured by a thermal conductivity detector (TCD).[5]

  • Data Analysis: The instrument's software calculates the percentage of each element based on the detector response and the initial sample weight.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: The sample preparation for mass spectrometry is highly dependent on the sample type and the ionization technique to be used.[22][23][24] For many small molecules in drug discovery, the sample is dissolved in a suitable solvent, often at a low concentration (e.g., 1 µg/mL).[22] For biological samples, more extensive preparation, such as protein precipitation or digestion, may be necessary.[22][23]

  • Sample Introduction and Ionization: The sample solution is introduced into the mass spectrometer, typically via liquid chromatography (LC-MS) for complex mixtures or direct infusion for pure compounds.[20] In the ion source, molecules are ionized, for example, by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).[24]

  • Mass Analysis: The ions are then guided into the mass analyzer (e.g., Orbitrap, TOF, or FT-ICR), which separates them based on their mass-to-charge ratio with high resolution.[15]

  • Detection: A detector records the abundance of ions at each m/z value.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the exact mass of the molecular ion and the masses of any fragment ions.[14][18] Software is often used to assist in the determination of the molecular formula from the exact mass and isotopic pattern.[17][18]

Caption: High-level workflows for EA and MS.

Part 5: Conclusion: Making an Informed Choice

The decision to use elemental analysis, mass spectrometry, or both, is a strategic one. For routine purity checks of known compounds, elemental analysis provides a cost-effective and reliable solution. For the structural elucidation of novel compounds or the analysis of complex mixtures, the detailed information provided by high-resolution mass spectrometry is indispensable.[11][12]

Ultimately, a comprehensive approach that leverages the strengths of both techniques provides the most robust and defensible structural confirmation. By understanding the fundamental principles and practical applications of each method, researchers can confidently select the optimal analytical strategy to advance their scientific endeavors.

References

  • Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Google Cloud.
  • What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas?. Google Cloud.
  • How Mass Spectrometry Accelerates and Improves Drug Discovery and Development. Google Cloud.
  • How is Mass Spectrometry Used in Drug Development? - PharmaFeatures.
  • How to Prepare Sample for Mass Spectrometry? - Mtoz Biolabs. Mtoz Biolabs.
  • Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US. Thermo Fisher Scientific.
  • Sample preparation in mass spectrometry - Wikipedia. Wikipedia.
  • Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management | Coriolis Pharma. Coriolis Pharma.
  • Sample Preparation Guide for Mass Spectrometry–Based Proteomics | Spectroscopy Online. Spectroscopy Online.
  • Sample preparation for Mass spectrometric analysis - G-Biosciences. G-Biosciences.
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A Comparative Guide to Genotoxic Impurity Assessment for Pyridine-Based Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the safety of new pharmaceutical products is paramount. A critical aspect of this is the assessment and control of genotoxic impurities (GTIs), which are chemical compounds that can damage DNA and potentially cause cancer.[1] Pyridine-based structures are common in pharmaceutical intermediates, and their potential to form genotoxic impurities requires rigorous evaluation. This guide provides an in-depth comparison of methodologies for assessing genotoxic impurities in pyridine-based pharmaceutical intermediates, grounded in scientific principles and regulatory expectations.

The Regulatory Cornerstone: ICH M7 Guideline

The International Council on Harmonisation (ICH) M7 guideline is the definitive framework for managing mutagenic impurities in pharmaceuticals to limit potential carcinogenic risk.[2][3][4] This guideline emphasizes a science- and risk-based approach to identify, categorize, qualify, and control these impurities.[1][2][3]

A key concept within ICH M7 is the Threshold of Toxicological Concern (TTC), a value representing an acceptable intake of a genotoxic impurity that is associated with a negligible carcinogenic risk, typically 1.5 µ g/day for lifetime exposure.[1][5][6][7] The guideline outlines a tiered approach for assessment, starting with computational methods and progressing to in vitro and in vivo testing as needed.[1][7]

The ICH M7 guideline categorizes impurities into five classes based on their mutagenic and carcinogenic potential, which dictates the level of control required.[8][9]

  • Class 1: Known mutagenic carcinogens. These impurities are to be controlled at or below a compound-specific acceptable limit.[8]

  • Class 2: Known mutagens with unknown carcinogenic potential. These are to be controlled at or below the TTC.[6][8]

  • Class 3: Impurities with a structural alert for mutagenicity, but with no experimental data.[6] These require control at the TTC level pending further data.

  • Class 4: Impurities with a structural alert that is shared with the drug substance or related compounds which have been shown to be non-mutagenic. These are treated as non-mutagenic impurities.[6][9]

  • Class 5: Impurities with no structural alert for mutagenicity. These are also treated as non-mutagenic impurities.[6]

A Comparative Analysis of Genotoxicity Assessment Methodologies

The assessment of genotoxic impurities in pyridine-based intermediates involves a multi-pronged approach, combining computational and experimental methods. Each methodology offers distinct advantages and limitations.

Computational Toxicology: In Silico Assessment

(Quantitative) Structure-Activity Relationship ((Q)SAR) models are the first line of assessment for potential mutagenicity.[10] These in silico tools predict the biological activity of a chemical based on its structure.[11] For pharmaceutical impurities, (Q)SAR models are used to predict the outcome of the bacterial reverse mutation (Ames) test.[11][12]

Key Principles:

  • (Q)SAR models are built on extensive databases of chemical structures and their corresponding experimental mutagenicity data.[11]

  • They identify structural alerts, which are molecular substructures known to be associated with genotoxicity.[13]

Advantages:

  • Rapid and Cost-Effective: Provides a quick and inexpensive initial screen.

  • Reduces Animal Testing: Aligns with the 3Rs (Replacement, Reduction, and Refinement) principles of animal welfare.

  • Early Hazard Identification: Enables early-stage risk assessment in the drug development process.[6]

Limitations:

  • Predictive, Not Definitive: A positive or negative prediction is not conclusive proof of genotoxicity or its absence.[10]

  • Applicability Domain: Models are only reliable for chemicals that fall within their applicability domain.[14]

  • Potential for False Results: Can generate false-positive or false-negative results.[12]

Comparison of (Q)SAR Models:

Model TypePrincipleStrengthsWeaknesses
Expert Rule-Based Uses predefined structural rules and alerts based on expert knowledge to identify potentially genotoxic fragments.Transparent and mechanistically interpretable.May not cover novel genotoxic scaffolds.
Statistical-Based Employs statistical algorithms to correlate structural features with mutagenicity data from large datasets.Can identify novel structure-activity relationships and provide a quantitative prediction.Can be a "black box," making mechanistic interpretation difficult.
In Vitro Genotoxicity Assays

When computational assessments are inconclusive or positive, in vitro tests are required to provide experimental evidence.

The Ames test is a widely used method for detecting gene mutations and is a cornerstone of genotoxicity testing.[15][16][17] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[15][18] The test assesses the ability of a chemical to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[15][18]

Experimental Workflow Diagram:

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis Test_Compound Test Compound & Controls Incubation Incubate Bacteria with: 1. Test Compound (-S9) 2. Test Compound (+S9) 3. Negative Control 4. Positive Control Test_Compound->Incubation Bacterial_Strains Bacterial Strains (e.g., S. typhimurium, E. coli) Bacterial_Strains->Incubation S9_Mix S9 Mix (for metabolic activation) S9_Mix->Incubation Plating Plate on Minimal Glucose Agar Incubation->Plating Incubate_Plates Incubate for 48-72 hours Plating->Incubate_Plates Count_Revertants Count Revertant Colonies Incubate_Plates->Count_Revertants Data_Analysis Analyze Data & Determine Mutagenicity Count_Revertants->Data_Analysis

Caption: Workflow of the Bacterial Reverse Mutation (Ames) Test.

Detailed Protocol for Ames Test (Plate Incorporation Method):

  • Preparation: Prepare various concentrations of the test substance. Prepare positive and negative controls. For evaluating metabolically activated genotoxins, prepare an S9 fraction from the liver of induced rodents.

  • Exposure: In separate tubes, mix the test substance at each concentration, the bacterial culture, and either a buffer (for direct-acting mutagens) or the S9 mix (for pro-mutagens).

  • Plating: Add molten top agar to each tube and pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.[17]

The in vitro micronucleus (MNvit) assay is used to detect chromosomal damage.[19][20] It identifies both clastogens (agents that cause chromosome breakage) and aneugens (agents that cause chromosome loss).[19][20][21] The assay measures the presence of micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm of interphase cells that originate from chromosome fragments or whole chromosomes that lag behind during cell division.[19]

Key Principles:

  • Cells are treated with the test substance and then cultured to allow for cell division.

  • The formation of micronuclei in daughter cells is a marker of genotoxic events.

  • The assay can be performed on various cell lines, including human lymphocytes and Chinese hamster ovary (CHO) cells.[20]

Advantages:

  • Detects both clastogens and aneugens. [20][21]

  • Provides mechanistic insights into the type of chromosomal damage.

  • Higher throughput compared to traditional chromosomal aberration assays.

Limitations:

  • Potential for misleading results due to cytotoxicity or interference with the cell cycle.

  • In vitro conditions may not fully replicate the metabolic and detoxification processes of a whole organism.

Comparison of In Vitro Assays:

AssayEndpoint MeasuredPrimary ApplicationKey Strengths
Ames Test Gene mutation (point mutations and frameshifts)Initial screening for mutagenicity of impurities.Rapid, inexpensive, and highly standardized.[15]
In Vitro Micronucleus Assay Chromosomal damage (clastogenicity and aneugenicity)Follow-up to positive Ames test or for compounds with structural alerts for chromosomal damage.[20]Detects a broader range of genotoxic events than the Ames test.[20][21]
In Vivo Genotoxicity Assays

If in vitro tests are positive, in vivo studies are necessary to assess genotoxicity in a whole animal system, which accounts for metabolic, pharmacokinetic, and DNA repair processes.[22]

This is the most widely used in vivo genotoxicity test.[23] It assesses chromosomal damage in the bone marrow or peripheral blood of rodents treated with a test substance.[24][25] An increase in the frequency of micronucleated immature erythrocytes (polychromatic erythrocytes) in treated animals indicates that the substance is genotoxic in vivo.[24][25]

Key Principles:

  • Rodents (typically mice or rats) are exposed to the test substance.[22][25]

  • Bone marrow or peripheral blood is collected and analyzed for the presence of micronuclei in polychromatic erythrocytes.[24][25]

Advantages:

  • Considers whole-body metabolism and toxicokinetics.

  • Directly assesses genotoxicity in a mammalian system.

  • Well-established and standardized under OECD guidelines.[22]

Limitations:

  • Use of animals.

  • Higher cost and lower throughput compared to in vitro assays.

  • May not detect all genotoxins, particularly those that do not reach the bone marrow.

Decision-Making Framework for Genotoxicity Assessment

The selection and sequence of these assays should follow a logical, risk-based approach as outlined in the ICH M7 guideline.

Decision Tree for Genotoxicity Assessment:

Genotoxicity_Decision_Tree decision decision result result safe safe start Identify Pyridine-Based Impurity qsar Perform (Q)SAR Analysis start->qsar qsar_result (Q)SAR Prediction? qsar->qsar_result ames Perform Ames Test ames_result Ames Test Result? ames->ames_result invitro_mn Perform In Vitro Micronucleus Test invitro_mn_result In Vitro MN Result? invitro_mn->invitro_mn_result invivo Perform In Vivo Micronucleus Test invivo_result In Vivo Result? invivo->invivo_result qsar_result->ames Positive or Inconclusive class5 Class 5 Impurity (Non-mutagenic) qsar_result->class5 Negative ames_result->invitro_mn Positive ames_result->class5 Negative invitro_mn_result->invivo Positive non_mutagenic Non-mutagenic Impurity invitro_mn_result->non_mutagenic Negative mutagenic Mutagenic Impurity (Control Required) invivo_result->mutagenic Positive invivo_result->non_mutagenic Negative class2_3 Potential Mutagen (Class 2 or 3)

Caption: A stepwise approach for assessing genotoxic impurities.

Analytical Control of Pyridine-Based Genotoxic Impurities

Once a pyridine-based impurity is identified as genotoxic, robust analytical methods are required for its detection and quantification at trace levels.[7][13] High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the most common techniques.[26][27] The choice of method depends on the physicochemical properties of the impurity, such as volatility and polarity.[7][26][27]

Comparison of Analytical Techniques:

TechniquePrincipleBest Suited ForKey Advantages
GC-MS Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection.Volatile and semi-volatile, thermally stable pyridine derivatives.[7][26]High sensitivity and selectivity, excellent for resolving complex mixtures.
LC-MS/MS Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by tandem mass spectrometry.Non-volatile, polar, and thermally labile pyridine derivatives.[7][28]High sensitivity and specificity, applicable to a wide range of compounds.[7][28]

Conclusion

The assessment of genotoxic impurities in pyridine-based pharmaceutical intermediates is a critical and complex process that requires a deep understanding of regulatory guidelines, a strategic application of computational and experimental methodologies, and robust analytical controls. By following the principles outlined in the ICH M7 guideline and employing a weight-of-evidence approach, drug developers can effectively manage the risks associated with these impurities, ensuring the safety and quality of their products. The continuous evolution of in silico models and in vitro assays offers promising avenues for more efficient and predictive genotoxicity screening in the future.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(5-Chloropyridin-2-yl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. 2-(5-Chloropyridin-2-yl)-2-methylpropanenitrile, a compound featuring both a halogenated pyridine ring and a nitrile functional group, requires meticulous handling not only during its use but, critically, through its entire lifecycle to the point of final disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in established chemical safety principles and regulatory standards. Our objective is to empower researchers and laboratory personnel to manage this chemical waste with the highest degree of safety and environmental stewardship.

Part 1: Hazard Assessment & Characterization

Before any disposal procedures can be initiated, a thorough understanding of the compound's hazards is paramount. While specific toxicological data for this compound may not be extensively published, its structure allows for a robust hazard assessment based on its constituent functional groups: a chloropyridine and a tertiary nitrile.

The presence of the nitrile group (C≡N) is a primary concern. Organic nitriles are known for their toxicity, which can manifest upon ingestion, dermal contact, or inhalation.[1][2][3] A critical and potentially fatal hazard is the possible release of highly toxic hydrogen cyanide (HCN) gas if the compound comes into contact with strong acids.[1]

The chloropyridine moiety classifies the compound as a halogenated heterocyclic amine. Halogenated pyridines are subject to specific environmental regulations due to their potential for persistence and toxicity in aquatic ecosystems.[4] Combustion of this material will likely produce hazardous decomposition products, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride gas.[1][5]

Table 1: Inferred Hazard Profile

Hazard Type Associated Functional Group Potential Consequences & Causality
Acute Toxicity Nitrile (Cyanide) Harmful or fatal if swallowed, inhaled, or absorbed through the skin.[6][7] The cyano- group can interfere with cellular respiration.
Environmental Hazard Chloropyridine Potentially toxic to aquatic life with long-lasting effects. Halogenated organic compounds can be persistent in the environment.[4]
Chemical Reactivity Nitrile (Cyanide) Contact with strong acids can liberate highly toxic hydrogen cyanide gas.[1]
Combustion Byproducts Entire Molecule Fire may produce irritating and toxic gases, including NOx, COx, and hydrogen chloride.[1][5]

| Skin/Eye Irritation | General | Assumed to be a skin and eye irritant based on data for similar compounds.[2][7] |

Part 2: Pre-Disposal Safety & Handling

Proper disposal begins with safe handling during and after the research process. Adherence to these protocols is non-negotiable.

Required Personal Protective Equipment (PPE)

A risk assessment should always be performed, but the following PPE is mandatory when handling this compound in any form—pure, in solution, or as waste.

  • Hand Protection: Wear nitrile or butyl rubber gloves. Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed and disposed of as hazardous waste.[8]

  • Eye/Face Protection: Use chemical safety goggles or a full-face shield as described in OSHA's eye and face protection regulations (29 CFR 1910.133).[5][9]

  • Skin and Body Protection: A lab coat is standard. For tasks with a higher risk of splashes or spills, wear a chemically resistant apron or suit.[8]

  • Respiratory Protection: All handling of the solid compound or its solutions should occur inside a certified chemical fume hood to prevent inhalation of dust or vapors.[10][11]

Spill Management Protocol

Accidents happen; a prepared response is critical.

  • Evacuate & Alert: Immediately alert personnel in the vicinity. If the spill is large or outside of a containment area, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) office.

  • Contain: For minor spills within a fume hood, prevent further spread using a non-combustible absorbent material like clay, vermiculite, or sand.[6]

  • Neutralize (If applicable and safe): Do NOT use acid to neutralize pyridine-based compounds.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container. Use non-sparking tools.[11][12]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Document: Report the spill to your supervisor and EHS office as per institutional policy.

Critical Chemical Incompatibilities

To prevent dangerous reactions, waste containing this compound must be stored separately from incompatible materials.

Table 2: Key Incompatible Chemical Classes

Chemical Class Incompatible With Rationale for Incompatibility
Strong Acids Nitriles, Pyridines Can cause a violent reaction and the release of toxic hydrogen cyanide gas from the nitrile group.[13]
Strong Oxidizing Agents Nitriles, Pyridines Can create a fire or explosion hazard.[5][14][15]
Strong Bases General May cause decomposition or unwanted reactions.[1]

| Strong Reducing Agents | General | Potential for vigorous or exothermic reactions.[1] |

Part 3: Step-by-Step Disposal Procedure

This compound and its contaminated materials are classified as hazardous waste. It must NEVER be disposed of down the drain or in standard trash. Disposal must be handled by a licensed hazardous waste disposal company.[6]

Step 1: Waste Characterization & Segregation

The first step in the disposal workflow is to correctly identify the waste stream. Under the Resource Conservation and Recovery Act (RCRA), this waste would likely be classified under one or more codes due to its properties.[16][17][18]

  • Toxicity (T): Due to the nitrile group, it is toxic.[19]

  • Halogenated Organic Compound: The chloropyridine structure places it in this category.

  • EPA Waste Codes: Depending on how it was used, it could fall under codes like F005 (if mixed with spent pyridine solvents) or be considered a U-listed waste if it meets specific criteria as a discarded commercial chemical product.[20][21] Always consult your institution's EHS department for the precise waste codes to use.

Action: Segregate waste streams.

  • Solid Waste: Unused reagent, contaminated absorbents, and PPE.

  • Liquid Waste: Solutions containing the compound. Do not mix with incompatible waste streams (e.g., acidic waste).[13]

Step 2: Containerization and Labeling
  • Select an Appropriate Container:

    • Use a sealable, airtight container made of a material compatible with the chemical (e.g., High-Density Polyethylene - HDPE, or glass for solutions).[22]

    • Ensure the container is in good condition, free of cracks or leaks.

    • For liquid waste, fill the container to no more than 80% capacity to allow for vapor expansion.

  • Attach a Hazardous Waste Label:

    • As soon as the first drop of waste enters the container, it must be labeled.[22]

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound" and any other components in the waste stream.

      • The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard").

      • The date accumulation started.

      • The name of the principal investigator and laboratory location.

Step 3: Temporary On-Site Storage
  • Store the sealed and labeled waste container in a designated, secure satellite accumulation area within or near the laboratory.[22]

  • This area must be under the control of the laboratory personnel.

  • Ensure secondary containment (e.g., a larger bin or tray) is used to capture any potential leaks.

  • Store away from heat, ignition sources, and direct sunlight.[22]

  • Crucially, ensure the storage location is segregated from the incompatible materials listed in Table 2.

Step 4: Arranging for Professional Disposal
  • Contact your institution's EHS or a designated hazardous waste management office to schedule a pickup.

  • Do not allow waste to accumulate beyond your institution's specified time limits (e.g., 90 or 180 days, depending on generator status).[16]

  • The final disposal method will be determined by the licensed disposal facility but will likely involve high-temperature incineration with afterburners and scrubbers to ensure complete destruction of the compound and its hazardous byproducts.[6] This is a requirement for many halogenated organic compounds under EPA guidelines.[4]

Disposal Decision Workflow

The following diagram outlines the critical decision points and procedural flow for the safe disposal of this compound.

DisposalWorkflow cluster_prep Phase 1: Preparation & Assessment cluster_handling Phase 2: Collection & Containment cluster_disposal Phase 3: Storage & Final Disposal start Identify Waste: 2-(5-Chloropyridin-2-yl) -2-methylpropanenitrile haz_assess Perform Hazard Assessment (Toxic, Halogenated, Reactive) start->haz_assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) haz_assess->ppe segregate Segregate Waste Streams (Solid vs. Liquid) AVOID INCOMPATIBLES ppe->segregate container Select & Fill Compatible Waste Container (<80% Full) segregate->container spill Spill Occurs? segregate->spill labeling Attach Hazardous Waste Label (Name, Hazards, Date) container->labeling storage Store in Secure Satellite Accumulation Area with Secondary Containment labeling->storage pickup Schedule Pickup with EHS / Licensed Vendor storage->pickup end_point Final Disposal via High-Temperature Incineration pickup->end_point spill->segregate No spill_protocol Execute Spill Protocol: Contain, Collect, Decontaminate spill->spill_protocol Yes spill_protocol->segregate

Caption: Disposal decision workflow for this compound.

References

  • Pyridine Chemical Safety and Waste Disposal Procedures. Source: Washington State University, Environmental Health & Safety. [Link]

  • PubChem Compound Summary for CID 7977, 2-Chloropyridine. Source: National Center for Biotechnology Information. [Link]

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  • Safety Data Sheet. Source: DC Fine Chemicals. [Link]

  • Safety Data Sheet for 5-Methylpyridine-2-carbonitrile. Source: Fisher Scientific. [Link]

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  • Incompatible Chemicals. Source: University of Nevada, Reno, Environmental Health & Safety. [Link]

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